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  • Product: Ethyl 3-amino-3-methylbutanoate
  • CAS: 85532-42-9

Core Science & Biosynthesis

Foundational

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to Ethyl 3-amino-3-methylbutanoate (CAS 85532-42-9) For Researchers, Scientists, and Drug Development Professionals Ethyl 3-amino-3-methylbutanoate is a fascinating and highly useful molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-amino-3-methylbutanoate (CAS 85532-42-9)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-3-methylbutanoate is a fascinating and highly useful molecule in the world of organic chemistry. As a β-amino acid ester, it possesses two key functional groups—an amine and an ester—which make it a valuable precursor for creating a wide range of more complex molecules. Its true potential lies in its ability to act as a foundational component for building heterocyclic compounds, which are ring-like structures containing atoms of at least two different elements. These heterocyclic scaffolds are at the heart of many pharmaceutical drugs, making Ethyl 3-amino-3-methylbutanoate a compound of significant interest to those in the field of drug discovery and development.[1] This guide will provide a deep dive into its properties, synthesis, and applications, offering insights for its effective use in research and development.

Physicochemical and Spectroscopic Profile

Core Physicochemical Data

Below is a summary of the known and estimated physicochemical properties of Ethyl 3-amino-3-methylbutanoate and its hydrochloride salt.

PropertyValue (Free Base, CAS 85532-42-9)Value (Hydrochloride Salt, CAS 85532-40-7)Source
Molecular Formula C₇H₁₅NO₂C₇H₁₆ClNO₂[2]
Molecular Weight 145.20 g/mol 181.66 g/mol [2][3]
Appearance Not specified (likely a liquid)White to pale-yellow powder or crystals
Boiling Point Estimated: ~180-200 °C at 760 mmHg233.9 °C at 760 mmHg[3]
Melting Point Not available99.0 to 103.0 °C[3]
Density Not availableNot available
Solubility Expected to be soluble in common organic solvents like chloroform and methanol.[4]Soluble in water
Spectroscopic Signature

While experimental spectra for Ethyl 3-amino-3-methylbutanoate are not widely published, we can predict its characteristic spectroscopic features based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The two methyl groups at the 3-position would likely appear as a singlet, and the protons of the amino group would also be visible.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the ester group at a characteristic downfield shift.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically around 1730 cm⁻¹. Additionally, N-H stretching vibrations for the primary amine would be expected in the region of 3300-3500 cm⁻¹.[5]

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (145.20 g/mol ).

Synthesis of Ethyl 3-amino-3-methylbutanoate: A Practical Approach

The Ritter reaction is a powerful and well-established method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as an alcohol in the presence of a strong acid.[6][7] This reaction provides a plausible and efficient route to Ethyl 3-amino-3-methylbutanoate.

Proposed Synthesis via the Ritter Reaction

The synthesis would proceed by reacting a suitable tertiary alcohol with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting nitrilium ion.

Ritter Reaction Synthesis Tertiary_Alcohol 2-Hydroxy-2-methylpropane (tert-Butanol) Carbocation_Formation Carbocation Formation Tertiary_Alcohol->Carbocation_Formation Nitrile Ethyl Cyanoacetate Nitrilium_Ion Nitrilium Ion Intermediate Nitrile->Nitrilium_Ion Strong_Acid Concentrated Sulfuric Acid Strong_Acid->Carbocation_Formation Carbocation_Formation->Nitrilium_Ion Electrophilic Addition Product Ethyl 3-amino-3-methylbutanoate Nitrilium_Ion->Product Hydrolysis Hydrolysis Hydrolysis (Water) Hydrolysis->Product

Caption: Proposed Ritter reaction pathway for the synthesis of Ethyl 3-amino-3-methylbutanoate.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of ethyl cyanoacetate in a suitable solvent (e.g., acetic acid) in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution while stirring.

  • Alcohol Addition: Add tert-butanol dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Reactivity and Applications in Drug Development

Ethyl 3-amino-3-methylbutanoate is a versatile building block primarily due to the reactivity of its amino and ester groups. These functionalities allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of various heterocyclic compounds.

Core Reactivity

The primary amine is nucleophilic and can react with various electrophiles, while the ester can undergo hydrolysis, amidation, or reduction. This dual reactivity is key to its utility in constructing complex molecular architectures.

Core_Reactivity cluster_amine Amine Reactivity cluster_ester Ester Reactivity E3A3M Ethyl 3-amino-3-methylbutanoate Amidation Amidation (with Acyl Chlorides) E3A3M->Amidation Alkylation Alkylation (with Alkyl Halides) E3A3M->Alkylation Cyclization_Amine Cyclization (with Diketones) E3A3M->Cyclization_Amine Hydrolysis Hydrolysis (to Carboxylic Acid) E3A3M->Hydrolysis Amidation_Ester Amidation (with Amines) E3A3M->Amidation_Ester Reduction Reduction (to Alcohol) E3A3M->Reduction

Caption: Key reactive pathways of Ethyl 3-amino-3-methylbutanoate.

Role in Heterocyclic Synthesis

One of the most significant applications of β-amino esters is in the synthesis of pyridines and pyrimidines, which are common motifs in pharmaceuticals. For example, through condensation reactions with 1,3-dicarbonyl compounds, Ethyl 3-amino-3-methylbutanoate can be used to construct substituted pyridine rings.

Safety and Handling

Ethyl 3-amino-3-methylbutanoate is classified as a corrosive substance and must be handled with appropriate safety precautions.[2]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.[8]

    • Use in a well-ventilated area.[9]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]

    • Wash skin thoroughly after handling.[8]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be treated as hazardous.[11]

Conclusion

Ethyl 3-amino-3-methylbutanoate is a valuable and versatile building block for organic synthesis, particularly in the construction of pharmaceutically relevant heterocyclic compounds. While there are gaps in the publicly available experimental data for this specific molecule, its properties and reactivity can be reliably inferred from related compounds and well-established chemical principles. With careful handling and an understanding of its chemical nature, this compound can be a powerful tool in the hands of researchers and drug development professionals.

References

  • The Versatile Role of Ethyl 3-amino-2-methylbut-2-enoate in the Synthesis of Pharmaceutical Intermediates. Benchchem. [URL: https://www.benchchem.
  • Ethyl 3-(methylamino)butanoate | CAS 68384-70-3. Santa Cruz Biotechnology. [URL: https://www.scbt.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25). Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC437310050&productDescription=ETHYL+3-AMINO-4-%28METHYLAMINO%29BENZOATE&vendorId=VN00032119&countryCode=US&language=en]
  • Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11480520]
  • Ethyl 3-(methylamino)butanoate | C7H15NO2 | CID 10396954. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10396954]
  • IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in... ResearchGate. [URL: https://www.researchgate.net/figure/IR-spectra-of-Z-ethyl-3-methylamino-but-2-enoate-17-measured-in-CCl4-solution-17-H_fig3_257731758]
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/10705.htm]
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 16). TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/E1214_EN_EU.pdf]
  • Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... ResearchGate. [URL: https://www.researchgate.
  • Ethyl 3-methyl butanoate (YMDB01334). Yeast Metabolome Database. [URL: https://ymdb.ca/compounds/YMDB01334]
  • 85532-42-9, ethyl 3-aMino-3-Methylbutanoate Formula. ECHEMI. [URL: https://www.echemi.com/products/pid_311452-85532-42-9.html]
  • Ritter reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ritter_reaction]
  • An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. Benchchem. [URL: https://www.benchchem.com/product/bcp180181/technical-document/an-in-depth-technical-guide-on-the-solubility-of-ethyl-3-amino-2-methylbut-2-enoate-and-related-analogues-in-common-organic-solvents]
  • Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide. Benchchem. [URL: https://www.benchchem.
  • ethyl 3-amino-3-methylbutanoate hydrochloride. Echemi. [URL: https://www.echemi.
  • MSDS of Ethyl 3-amino-3-phenylpropanoate. (2013, August 27). Capot Chemical. [URL: https://www.capotchem.com/msds/6335-76-8.pdf]
  • Ritter Reaction. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/named-reactions/ritter-reaction.html]
  • Ethyl 3-[ethyl(methyl)amino]butanoate | C9H19NO2 | CID 25219182. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25219182]
  • Ethyl 3-amino-3-methylbutanoate hydrochloride | 85532-40-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1c68d3]
  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. FULIR. [URL: https://fulir.irb.hr/id/eprint/3041/1/gredicak_et_al_manuscript_v2_si.pdf]
  • 1071401-07-4 | Ethyl 3-(ethyl(methyl)amino)butanoate. ChemScene. [URL: https://www.chemscene.
  • MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. Godavari Biorefineries Ltd. [URL: https://www.godavaribiorefineries.
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  • Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org. [URL: https://www.rsc.
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  • Ethyl (3rs)-3-(trimethylsilyl)butanoate - Optional[13C NMR]. SpectraBase. [URL: https://spectrabase.com/spectrum/5xL1Zz6l3Xj]
  • Ethyl 3-methylbutanoate Research Articles - Page 1. R Discovery. [URL: https://discovery.researcher.
  • Ethyl 3-Amino-3-methylbutyrate Hydrochloride 98.0+%, TCI America. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/ethyl-3-amino-3-methylbutyrate-hydrochloride-98-0-tci-america/E080925G]
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Sources

Exploratory

Spectroscopic data for Ethyl 3-amino-3-methylbutanoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-methylbutanoate Introduction: The Analytical Significance of β-Amino Esters Ethyl 3-amino-3-methylbutanoate is a β-amino ester, a class...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-methylbutanoate

Introduction: The Analytical Significance of β-Amino Esters

Ethyl 3-amino-3-methylbutanoate is a β-amino ester, a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] Their utility stems from the dual functionality of the amino and ester groups, which allows for the construction of complex heterocyclic systems such as pyridines, pyrimidines, and various alkaloids.[2] Accurate structural elucidation and purity assessment are paramount in drug development, making a thorough understanding of the spectroscopic signature of these building blocks essential.

This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 3-amino-3-methylbutanoate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the congruence of data from these orthogonal techniques provides a high degree of confidence in the compound's identity and structure. We will explore not just the data itself, but the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 3-amino-3-methylbutanoate (C₇H₁₅NO₂) features a primary amine at the β-position relative to the ester carbonyl group. This arrangement, along with the gem-dimethyl groups, gives rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of Ethyl 3-amino-3-methylbutanoate with key proton environments labeled for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 3-amino-3-methylbutanoate, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving exchangeable protons like those of the amine group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum: The structure presents five distinct proton environments, leading to five signals in the ¹H NMR spectrum.

  • Ethyl Ester Protons (a, b): The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl protons (a ) are split by the two adjacent methylene protons, resulting in a triplet. The methylene protons (b ) are split by the three methyl protons, producing a quartet.

  • Methylene Protons (c): The two protons on the carbon between the carbonyl group and the quaternary carbon are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet.

  • Gem-Dimethyl Protons (d): The six protons of the two methyl groups attached to the same carbon are equivalent. They are isolated from other protons and thus appear as a singlet.

  • Amine Protons (e): The two protons of the primary amine group typically appear as a broad singlet. Their chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data Summary:

LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a-OCH₂CH~1.25Triplet (t)3H
b-OCH ₂CH₃~4.12Quartet (q)2H
c-C(=O)CH ₂C-~2.45Singlet (s)2H
d-C(CH ₃)₂~1.20Singlet (s)6H
e-NH1.5 - 2.5 (variable)Broad Singlet (br s)2H
¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

Interpretation of the ¹³C NMR Spectrum: The molecule has seven carbon atoms but only six are expected to be unique in the ¹³C NMR spectrum, as the two methyl carbons of the gem-dimethyl group are chemically equivalent.

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield.

  • Ester Alkyl Carbons: The -O -CH₂ and -CH₃ carbons of the ethyl group appear in the typical region for sp³ carbons bonded to an oxygen atom.

  • Aliphatic Carbons: The methylene carbon, the quaternary carbon, and the equivalent gem-dimethyl carbons appear in the upfield aliphatic region of the spectrum. The quaternary carbon signal will typically be less intense than the others.

Predicted ¹³C NMR Data Summary:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C =O (Ester)~173
-OC H₂CH₃~60
-C(=O)C H₂-~48
-C (CH₃)₂NH₂ (Quaternary)~50
-C(C H₃)₂NH₂~29
-OCH₂C H₃~14

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat liquid sample between two salt plates (NaCl or KBr) or by preparing a KBr pellet if the compound is a solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer. A background scan should be run first and subtracted from the sample spectrum.

Interpretation of the IR Spectrum: The key functional groups—amine (N-H), ester (C=O, C-O), and alkane (C-H)—will produce strong, characteristic absorption bands.

  • N-H Stretch: A primary amine typically shows two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be present in the 1750-1730 cm⁻¹ region.[1]

  • N-H Bend: The scissoring vibration of the primary amine usually appears as a medium to strong band around 1650-1580 cm⁻¹.

  • C-O Stretch: The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3400 - 3250R-NH₂N-H StretchMedium (two bands)
2980 - 2850C-HC-H Stretch (sp³)Medium-Strong
1750 - 1730C=OC=O Stretch (Ester)Strong, Sharp
1650 - 1580R-NH₂N-H BendMedium
1300 - 1150C-OC-O Stretch (Ester)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and deduce structural features.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).

Interpretation of the Mass Spectrum: The molecular weight of Ethyl 3-amino-3-methylbutanoate is 145.20 g/mol .[4][5]

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 145.

  • Fragmentation Analysis: The primary fragmentation pathway in EI-MS is driven by the cleavage of bonds adjacent to heteroatoms to form stable carbocations or radical cations. The most significant fragmentation is the alpha-cleavage adjacent to the nitrogen atom.

mol Ethyl 3-amino-3-methylbutanoate (M+•, m/z = 145) frag1 Loss of •CH₂COOEt (Alpha Cleavage) mol->frag1 - 87 Da frag2 [C(CH₃)₂NH₂]+• Iminium Ion (Base Peak, m/z = 58) frag1->frag2

Caption: Predicted major fragmentation pathway for Ethyl 3-amino-3-methylbutanoate in EI-MS.

The loss of the ethyl radical (•CH₂CH₃, 29 Da) to give a fragment at m/z = 116 is possible. However, the most characteristic and abundant fragment is expected at m/z = 58 . This corresponds to the stable iminium ion [C(CH₃)₂NH₂]⁺, formed by cleavage of the C-C bond alpha to the nitrogen atom. This fragment is often the base peak in the spectrum of β-amino esters of this type.

Predicted Mass Spectrometry Fragments:

m/zProposed FragmentNotes
145[C₇H₁₅NO₂]⁺Molecular Ion (M⁺)
116[M - C₂H₅]⁺Loss of the ethyl group
100[M - OCH₂CH₃]⁺Loss of the ethoxy group
58[C(CH₃)₂NH₂]⁺Alpha-cleavage product; expected base peak

Conclusion

The spectroscopic characterization of Ethyl 3-amino-3-methylbutanoate is straightforward due to its distinct functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine and ester functionalities, and mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of a stable iminium ion. The collective analysis of these techniques provides a robust and self-validating confirmation of the molecular structure, which is a critical requirement for its application in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11480520, Ethyl 3-amino-3-methylbutanoate. Retrieved from [Link]

  • Taylor & Francis Group (2021). Amino esters – Knowledge and References. Retrieved from [Link]

  • MDPI (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Foundational

1H NMR and 13C NMR spectrum of Ethyl 3-amino-3-methylbutanoate

Structural Elucidation of Ethyl 3-amino-3-methylbutanoate: A Comprehensive 1 H and 13 C NMR Guide Executive Summary Ethyl 3-amino-3-methylbutanoate (EAMB) is a sterically hindered β -amino acid ester that serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Ethyl 3-amino-3-methylbutanoate: A Comprehensive 1 H and 13 C NMR Guide

Executive Summary

Ethyl 3-amino-3-methylbutanoate (EAMB) is a sterically hindered β -amino acid ester that serves as a critical building block in the synthesis of advanced pharmacophores, including kinase inhibitors and components for 1[1]. Due to the presence of a gem-dimethyl group and a basic primary amine, confirming its structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental quality control requirement in drug development. This whitepaper details the mechanistic causality behind its spectral signatures and provides a self-validating experimental protocol for accurate structural verification.

Spin System Analysis & Mechanistic Causality

The molecular architecture of EAMB ( NH2​−C(CH3​)2​−CH2​−CO−O−CH2​−CH3​ ) presents a highly diagnostic NMR profile. The structural elucidation relies on identifying three isolated spin systems:

  • The Ethyl Ester Terminus ( A2​X3​ Spin System): The electronegative oxygen atom exerts a strong inductive pull (-I effect), heavily deshielding the adjacent methylene ( CH2​ ) protons and pushing them downfield to ~4.10 ppm. The terminal methyl ( CH3​ ) protons are further away, resonating at ~1.20 ppm. According to the n+1 rule, the CH2​ splits into a quartet, and the CH3​ splits into a triplet with a matching scalar coupling constant ( J≈7.1 Hz).

  • The Gem-Dimethyl Core: The two methyl groups attached to the quaternary carbon are magnetically and chemically equivalent due to free rotation. They appear as a sharp, highly integrated 6H singlet, completely isolated from scalar coupling.

  • The Alpha-Methylene Group: The CH2​ positioned between the quaternary carbon and the carbonyl group has no adjacent vicinal protons. Therefore, it cannot undergo spin-spin coupling and appears as an isolated 2H singlet.

Quantitative Spectral Data

In pharmaceutical settings, EAMB is frequently isolated and analyzed as its hydrochloride salt to enhance bench stability and solvent solubility. The quantitative data below summarizes the exact 1 H NMR spectral data for ethyl 3-amino-3-methylbutanoate hydrochloride, as documented in2[2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
1.20 Triplet (t)7.13H −O−CH2​−CH3​
1.26 Singlet (s)-6H −C(CH3​)2​−
2.65 Singlet (s)-2H −C(CH3​)2​−CH2​−CO−
4.10 Quartet (q)7.12H −O−CH2​−CH3​
8.27 Broad Singlet (bs)-3H −NH3+​ (Hydrochloride salt)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )

The 13 C NMR spectrum provides orthogonal confirmation of the carbon skeleton. The application of a broadband proton-decoupled sequence collapses all carbon signals into sharp singlets, eliminating 1JCH​ coupling complexities.

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Inductive Effect
~171.5 Quaternary (C=O)Ester CarbonylHighly deshielded by sp2 oxygen electronegativity.
~60.5 Secondary ( CH2​ ) −O−CH2​−CH3​ Deshielded by adjacent ester oxygen (-I effect).
~50.2 Quaternary (C) −C(CH3​)2​−NH2​ Deshielded by the directly attached nitrogen atom.
~46.5 Secondary ( CH2​ ) −CH2​−CO− Alpha to carbonyl; experiences moderate deshielding.
~29.5 Primary ( CH3​ ) −C(CH3​)2​− Gem-dimethyl carbons; highly shielded aliphatic environment.
~14.2 Primary ( CH3​ ) −O−CH2​−CH3​ Terminal methyl; furthest from electronegative centers.

Experimental Methodology: Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, the following protocol establishes a self-validating system where each step contains an internal quality check.

Phase 1: Sample Preparation & Homogeneity Validation
  • Mass Optimization: Weigh precisely 15–20 mg of EAMB for 1 H NMR, or 50–100 mg for 13 C NMR.

    • Causality: The low natural abundance (~1.1%) and low gyromagnetic ratio of the 13 C nucleus necessitate a highly concentrated sample to achieve an adequate signal-to-noise (S/N) ratio without requiring excessively long acquisition times.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides a robust deuterium lock signal to correct for magnetic field drift ( B0​ drift) during the experiment, while TMS serves as an internal chemical shift reference ( δ = 0.00 ppm).

  • Validation Step (Filtration): Inspect the solution visually. If any particulate matter is suspended, filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

    • Validation: A perfectly clear solution is mandatory. Suspended particles create localized magnetic susceptibility gradients, which distort the magnetic field homogeneity and broaden the NMR lines, destroying resolution.

Phase 2: Instrument Calibration & Acquisition
  • Probe Tuning and Matching: Insert the sample into the spectrometer magnet. Tune and match the probe circuits to the exact Larmor frequencies of 1 H and 13 C for the specific sample.

    • Causality: Proper impedance matching maximizes the efficiency of the radiofrequency (RF) pulse transmission into the sample and optimizes the detection of the faint free induction decay (FID) signal.

  • Validation Step (Shimming): Execute an automated gradient shimming protocol (e.g., TopShim) to optimize the Z -axis magnetic field gradients.

    • Validation: Evaluate the shape of the lock signal and measure the Full Width at Half Maximum (FWHM) of the TMS peak. An FWHM of <1.0 Hz validates that the magnetic field is sufficiently homogeneous for high-resolution acquisition.

  • Pulse Sequence Execution:

    • 1 H NMR: Utilize a 30° flip angle pulse program (zg30).

      • Causality: A 30° pulse allows for a much shorter relaxation delay ( d1=1 second) compared to a 90° pulse, enabling rapid signal averaging while maintaining quantitative integration accuracy.

    • 13 C NMR: Utilize a proton-decoupled pulse program (zgpg30). Set d1=2 seconds and increase the number of scans ( ns≥256 ).

      • Causality: Continuous irradiation of the proton frequency channel decouples the protons, collapsing the carbon multiplets into singlets and enhancing the signal via the Nuclear Overhauser Effect (NOE).

Workflow Visualization

NMR_Workflow A Sample Preparation (15-50 mg EAMB in CDCl3) B 1H NMR Acquisition (zg30, 400 MHz) A->B C 13C NMR Acquisition (zgpg30, 100 MHz) A->C D Signal Processing (FT, Phase, Baseline) B->D C->D E Spectral Analysis (Integration & Multiplets) D->E F Structural Verification (EAMB Confirmed) E->F

Fig 1. Standardized NMR acquisition and structural elucidation workflow for EAMB.

References

  • Source: Newcastle University (ncl.ac.uk)
  • Title: WO2005013986A1 - Pyridylpyrrole derivatives active as kinase inhibitors Source: Google Patents URL

Sources

Exploratory

IUPAC Nomenclature and Technical Synthesis of C7H15NO2 Amino Acid Esters: A Guide for Drug Development

Executive Summary The molecular formula C7H15NO2 represents a critical class of amino acid esters that serve as foundational building blocks in pharmaceutical chemistry. Because this formula dictates structural isomerism...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C7H15NO2 represents a critical class of amino acid esters that serve as foundational building blocks in pharmaceutical chemistry. Because this formula dictates structural isomerism, identifying the correct IUPAC nomenclature requires isolating the specific amino acid and its corresponding esterifying alcohol. In modern drug development, the two most prominent isomers utilized are L-Valine ethyl ester and L-Leucine methyl ester .

This technical whitepaper provides an in-depth analysis of their structural profiling, their applications in prodrug engineering, and a self-validating synthetic protocol grounded in mechanistic causality.

Structural Isomerism and Chemical Profiling

Understanding the physicochemical distinctions between C7H15NO2 isomers is critical for predicting their pharmacokinetic behavior when integrated into active pharmaceutical ingredients (APIs) or peptide sequences. The table below summarizes the quantitative and structural data for the two primary isomers[1],[2].

PropertyL-Valine Ethyl EsterL-Leucine Methyl Ester
IUPAC Name Ethyl (2S)-2-amino-3-methylbutanoateMethyl (2S)-2-amino-4-methylpentanoate
Molecular Formula C7H15NO2C7H15NO2
Molar Mass 145.20 g/mol 145.20 g/mol
CAS Number (Free Base) 17431-03-72666-93-5
CAS Number (HCl Salt) 17609-47-17517-19-3
SMILES CCOC(=O)C(C)CCOC(=O)CC(C)C
Primary Application Antiviral Prodrugs (e.g., Valacyclovir precursors)Solution-Phase Peptide Synthesis

Applications in Drug Development

Prodrug Engineering and Bioavailability

Amino acid esters are extensively used to mask polar carboxylic acid functional groups, thereby increasing the lipophilicity and oral bioavailability of parent drugs[3]. The esterification of valine is a direct precursor methodology to the synthesis of drugs like valacyclovir. By attaching an amino acid ester to an active moiety, pharmaceutical scientists can exploit active transport mechanisms—specifically the intestinal peptide transporter PEPT1—to shuttle the drug across the gastrointestinal epithelium before endogenous esterases cleave the prodrug into its active form[3].

Solution-Phase Peptide Synthesis

In the construction of dipeptides and complex oligopeptides, the C-terminal carboxylic acid must be protected to prevent unwanted self-condensation or polymerization[4]. Esterification effectively neutralizes the nucleophilicity of the carboxylate, ensuring that amide bond formation occurs strictly at the N-terminus.

Mechanistic Pathway of Esterification

While classical Fischer-Speier esterification relies on bubbling gaseous HCl through an alcohol, the use of Thionyl Chloride (SOCl2) has become the gold standard in modern synthetic protocols[4].

The Causality of Reagent Selection: Directly bubbling HCl gas is operationally tedious, difficult to quantify, and often requires harsh reflux conditions that risk the racemization of the chiral α-carbon. Conversely, the dropwise addition of SOCl2 to an alcohol at 0°C generates anhydrous HCl gas in situ alongside alkyl sulfites[4]. This creates a highly controlled, hyper-acidic environment that drives the equilibrium toward the ester product. Furthermore, SOCl2 acts as a potent dehydrating agent, eliminating the need for Dean-Stark water removal.

G A Anhydrous Methanol (CH3OH) C In Situ Generation: Methanolic HCl + SO2 A->C Reacts with B Thionyl Chloride (SOCl2) at 0°C B->C Dropwise Addition E Protonation of Carboxyl Group (Activated Intermediate) C->E Acidic Environment D L-Leucine (C6H13NO2) D->E Substrate Input F Nucleophilic Attack by MeOH (Tetrahedral Intermediate) E->F + CH3OH G L-Leucine Methyl Ester Hydrochloride (C7H15NO2·HCl) F->G - H2O Salt Formation

Mechanistic pathway of thionyl chloride-mediated esterification of L-leucine.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol details the synthesis of L-Leucine methyl ester hydrochloride (Methyl (2S)-2-amino-4-methylpentanoate hydrochloride). This procedure incorporates rigorous in-process controls to verify reaction completion.

Materials Required:
  • L-Leucine: 1.31 g (10.0 mmol)

  • Anhydrous Methanol: 30 mL

  • Thionyl Chloride (SOCl2): 1.45 mL (20.0 mmol)

  • Cold Diethyl Ether: 50 mL

Step-by-Step Methodology:
  • Solvent Activation (0°C): Transfer 30 mL of anhydrous methanol into a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl2). Submerge the flask in an ice-water bath to strictly maintain 0°C.

    • Causality: Moisture must be rigorously excluded to prevent the competitive hydrolysis of SOCl2 into SO2 and HCl before it can react with the methanol, which would drastically reduce the yield[4].

  • In Situ HCl Generation: Slowly add 1.45 mL of Thionyl Chloride dropwise over a 15-minute period.

    • Causality: The reaction between SOCl2 and methanol is violently exothermic. Maintaining 0°C prevents the premature volatilization of the generated HCl gas and methanol, ensuring a high molarity of the catalytic species.

  • Substrate Introduction: Once the addition is complete and the solution stabilizes, add 1.31 g of L-Leucine in a single portion. Remove the ice bath and allow the suspension to warm to ambient temperature (20-25°C).

  • Esterification & Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (65°C) for 8 to 10 hours.

    • Self-Validation (In-Process Control): At the 8-hour mark, perform Thin Layer Chromatography (TLC) using a mobile phase of Butanol:Acetic Acid:Water (4:1:1). Stain the plate with Ninhydrin. The reaction is deemed complete when the baseline spot corresponding to free L-Leucine is entirely absent, replaced by a higher Rf spot corresponding to the ester.

  • Isolation: Remove the flask from heat and concentrate the reaction mixture under reduced pressure using a rotary evaporator until a viscous, pale-yellow oil remains.

  • Crystallization and Purification: Triturate the oil by vigorously stirring with 50 mL of ice-cold diethyl ether. The L-Leucine methyl ester hydrochloride will rapidly precipitate as a white crystalline solid. Filter the solid under a vacuum and wash with an additional 20 mL of cold ether to remove residual dimethyl sulfite and unreacted SOCl2. Dry the product in a vacuum desiccator to yield the final C7H15NO2·HCl salt.

References

  • (+)-L-Leucine methyl ester | C7H15NO2 | CID 65105 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • l-Valine, ethyl ester | C7H15NO2 | CID 87182 - PubChem. National Institutes of Health (NIH). URL: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central (PMC). URL:[Link]

  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. RSC Publishing. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on Ethyl 3-amino-3-methylbutanoate: Structural Properties, Synthesis, and Applications in Peptidomimetics

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Identity In the rapidly evolving landscape of peptidomimetics...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

In the rapidly evolving landscape of peptidomimetics and targeted active pharmaceutical ingredients (APIs), the incorporation of non-canonical amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of natural peptides. Ethyl 3-amino-3-methylbutanoate (often referred to by its common synonym, 3-Amino-3-methyl-butyric acid ethyl ester) is a highly specialized β -amino acid derivative. It serves as a critical building block for synthesizing proteolytically stable β -peptides, kinase inhibitors, and complex heterocyclic scaffolds[1][2].

Because this compound bridges organic synthesis and peptide chemistry, it is known by a variety of synonyms depending on the nomenclature system applied.

Table 1: Chemical Identity and Synonyms
Nomenclature SystemIdentifier / SynonymRelevance
IUPAC Name Ethyl 3-amino-3-methylbutanoateStandardized chemical literature[3].
Common Name 3-Amino-3-methyl-butyric acid ethyl esterCommercial cataloging and general lab use[3].
CAS Index Name Butanoic acid, 3-amino-3-methyl-, ethyl esterDatabase indexing (e.g., SciFinder)[3].
Peptide Chemistry β,β -Dimethyl- β -alanine ethyl esterUsed when describing incorporation into peptide backbones.
CAS Number (Free Base) 85532-42-9Liquid form, used in direct coupling[3].
CAS Number (HCl Salt) 85532-40-7Solid, bench-stable powder preferred for storage[4].
Molecular Formula C 7​ H 15​ NO 2​ Base formula[3].
Molecular Weight 145.20 g/mol (Free Base)Quantitative analysis[3].

Mechanistic Role in Drug Development (The "Why")

As a Senior Application Scientist, it is crucial to understand why this specific molecule is chosen over simpler analogues like standard β -alanine. The causality lies in its unique structural topology—specifically, the gem-dimethyl group at the β -carbon.

  • Steric Shielding & Proteolytic Stability: Natural proteases (e.g., pepsin, trypsin) have evolved to recognize and cleave unhindered α -peptide bonds. The introduction of a β -carbon extends the backbone, which alone disrupts protease recognition. However, adding a gem-dimethyl group at this β -position creates immense steric bulk, effectively shielding the adjacent amide bond from enzymatic hydrolysis. This translates to significantly enhanced in vivo half-lives for APIs[1].

  • Conformational Restriction: The gem-dimethyl motif restricts the dihedral angles ( ϕ and ψ ) of the peptide backbone. In oligomeric sequences, this forces the molecule into highly stable, predictable secondary structures, such as the 14-helix . This helical propensity is exploited to design alpha-helix mimetics that disrupt challenging protein-protein interactions (e.g., β -catenin/TCF4 pathways)[1][5].

  • Ligand-Directed Covalent Modification: In the design of irreversible enzyme inhibitors, the steric bulk of the gem-dimethyl group can be used to precisely orient a reactive warhead toward a target lysine or cysteine residue, enhancing selectivity and reducing off-target toxicity[6].

Logic A β,β-dimethyl-β-alanine Motif B Steric Shielding by Gem-Dimethyl Group A->B C Backbone Conformational Restriction A->C D Resistance to Proteolytic Cleavage B->D E Formation of Stable 14-Helix C->E F Enhanced API Half-Life & Target Affinity D->F E->F

Caption: Mechanistic pathway of β,β-dimethyl-β-alanine integration in peptidomimetic drug design.

Validated Synthesis Protocols

Synthesizing Ethyl 3-amino-3-methylbutanoate presents a specific kinetic challenge: the β -carbon of the α,β -unsaturated ester precursor is highly sterically hindered. Standard amination conditions at atmospheric pressure result in negligible yields. To overcome this activation energy barrier, a high-pressure autoclave (Parr® reactor) system must be employed[2][6].

Protocol 1: High-Pressure Amination to Yield the HCl Salt

This protocol is designed as a self-validating system; the specific degassing step prevents the formation of ammonium chloride impurities, ensuring the final precipitation yields a highly pure product.

Reagents: Ethyl 3,3-dimethylacrylate (5.0 g, 39.1 mmol), Ethanol (20 mL), Liquid NH 3​ (~20 mL), 4M HCl in dioxane. Equipment: Parr® Reactor (Autoclave).

Step-by-Step Methodology:

  • Preparation: Charge a Parr® reactor with a solution of ethyl 3,3-dimethylacrylate in anhydrous EtOH (20 mL). Cool the vessel to 0°C (or -70°C depending on the ammonia source)[2][6].

  • Ammonia Addition: Condense or directly add liquid NH 3​ (approx. 20 mL) into the cooled reactor.

  • Pressurized Heating: Seal the reactor securely. Heat the mixture to 90°C. The internal pressure will rise significantly (up to 200 psi). Maintain stirring at this temperature for 24 hours[2]. Causality: The high temperature and pressure force the nucleophilic attack of ammonia onto the sterically hindered β -position.

  • Degassing (Critical Step): Cool the reactor to room temperature and carefully vent the pressure. Bubble dry nitrogen gas through the reaction mixture for 30–45 minutes. Causality: Residual ammonia must be completely removed. If left in solution, the subsequent addition of HCl will generate NH 4​ Cl, which will co-precipitate with your product and ruin the purity profile.

  • Salt Formation: Treat the degassed solution with 4M HCl in dioxane dropwise until the pH is acidic. The Ethyl 3-amino-3-methylbutanoate hydrochloride salt (CAS: 85532-40-7) will precipitate as a white to pale-yellow powder[2].

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum.

Synthesis A Ethyl 3,3-dimethylacrylate (Starting Material) B Liquid NH3, EtOH Autoclave, 90°C, 24h A->B C Ethyl 3-amino-3-methylbutanoate (Free Base) B->C D N2 Degassing & 4M HCl in Dioxane C->D E Ethyl 3-amino-3-methylbutanoate HCl (CAS: 85532-40-7) D->E

Caption: High-pressure amination workflow for synthesizing Ethyl 3-amino-3-methylbutanoate HCl.

Downstream Application: Synthesis of Piperidine-2,4-diones

Beyond peptide synthesis, this compound is a vital precursor for complex heterocycles like 5,5-dimethylpiperidine-2,4-dione, which are core scaffolds in various kinase inhibitors[2][7].

Protocol 2: Dieckmann Cyclization Workflow
  • Acylation: Dissolve Ethyl 3-amino-3-methylbutanoate in anhydrous dichloromethane (DCM) with triethylamine. Cool to 0°C and slowly add ethyl malonyl chloride. Stir overnight at room temperature to form the N-acylated diester[7].

  • Cyclization: Dissolve the isolated diester in anhydrous ethanol. Add sodium ethoxide (NaOEt) and heat to reflux. Causality: Strictly anhydrous conditions are mandatory here. The presence of water will cause premature hydrolysis of the ester groups, completely aborting the cyclization process[7].

  • Hydrolysis & Decarboxylation: Cool the mixture, add water to hydrolyze the β -keto ester, and acidify with gentle heating to promote decarboxylation, yielding the final piperidine-2,4-dione derivative[7].

Analytical Validation Standards

To ensure the integrity of the synthesized or procured compound before downstream API development, the following analytical parameters must be met.

Table 2: Quantitative Analytical Specifications
Analytical MethodTarget Specification / SignalTroubleshooting / Notes
LC-MS (ESI+) [M+H]+=146.1 m/z Look for the loss of the ethyl group fragment in MS/MS.
1 H NMR (CDCl 3​ ) Singlet at ~1.25 ppm (6H)Confirms the gem-dimethyl group.
1 H NMR (CDCl 3​ ) Quartet at ~4.15 ppm (2H)Confirms the intact ethyl ester.
HPLC (Reverse Phase) ≥95% Purity (UV 210 nm)If multiple peaks appear, check for unreacted starting material or transesterification products.
Physical State White to pale-yellow crystalsApplies to the HCl salt (CAS 85532-40-7).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11480520, Ethyl 3-amino-3-methylbutanoate." PubChem, [Link]

  • Synthonix. "Ethyl 3-amino-3-methylbutanoate hydrochloride - [E38783]." Synthonix Catalog, [Link]

  • Google Patents. "CA2785738A1 - Ligand-directed covalent modification of protein.
  • Seebach, D., et al. "ChemInform Abstract: β -Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." ResearchGate, [Link]

  • European Patent Office. "EP 2170906 B1 - Fused Thiazole Derivatives as Kinase Inhibitors.

Sources

Exploratory

Comprehensive Safety and Technical Handling Guide: Ethyl 3-amino-3-methylbutanoate

Executive Summary In modern drug discovery and organic synthesis, sterically hindered β-amino acids and their ester derivatives serve as critical building blocks. Ethyl 3-amino-3-methylbutanoate is a highly valued interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, sterically hindered β-amino acids and their ester derivatives serve as critical building blocks. Ethyl 3-amino-3-methylbutanoate is a highly valued intermediate, particularly in the synthesis of kinase inhibitors (such as PI3K inhibitors) and novel enzyme modulators[1][2].

As a Senior Application Scientist, I frequently observe that the handling of this compound is misunderstood. The free base form of this aliphatic amine is highly reactive and prone to degradation. Consequently, it is almost exclusively synthesized, stored, and handled as its hydrochloride salt (CAS: 85532-40-7 )[3]. This whitepaper provides an in-depth, mechanistic analysis of the physicochemical properties, toxicological hazards, and self-validating experimental protocols required to safely utilize this compound in a high-throughput or scale-up laboratory environment.

Physicochemical Profiling & Structural Stability

Understanding the physical state of your reagents is the first step in mitigating risk. The free base of primary aliphatic amines bearing ester groups can undergo spontaneous intra- or intermolecular aminolysis (lactamization or oligomerization) over time.

To circumvent this, the amine is protonated using hydrochloric acid. This converts the volatile, nucleophilic free base into a stable, non-nucleophilic, crystalline salt. This phase change not only protects the ester moiety from degradation but drastically reduces the vapor pressure, thereby minimizing inhalation hazards during benchtop weighing[3][4].

Quantitative Data Summary
PropertyFree Base FormHydrochloride Salt Form
CAS Number 85532-42-9[4]85532-40-7[3]
PubChem CID 11480520[4]15578558[3]
Molecular Formula C₇H₁₅NO₂C₇H₁₆ClNO₂
Molecular Weight 145.20 g/mol [4]181.66 g/mol [3]
Physical State Liquid (ambient)Crystalline Powder
Melting Point N/A~101°C[3]
SMILES CCOC(=O)CC(C)(C)NCCOC(=O)CC(C)(C)N.Cl

Hazard Identification & Toxicological Mechanisms

Despite its utility, Ethyl 3-amino-3-methylbutanoate hydrochloride presents distinct occupational hazards. It is classified under the Globally Harmonized System (GHS) with the "Exclamation Mark" pictogram (Warning)[5][6]. Safe handling requires understanding the causality behind these physiological responses.

  • H302 - Harmful if swallowed: Ingestion introduces the salt into the acidic environment of the stomach, followed by systemic absorption in the intestines. The active amine can interfere with endogenous amino acid metabolism and cause severe mucosal irritation[5].

  • H315 - Causes skin irritation & H319 - Causes serious eye irritation: While the HCl salt is neutral as a solid, upon contact with the aqueous environment of the skin (sweat) or eyes (tears), it dissolves and dissociates. The resulting osmotic stress and localized pH shifts cause saponification of lipid membranes and protein denaturation in the corneal epithelium[5].

  • H335 - May cause respiratory irritation: Handling the dry hydrochloride salt generates fine crystalline dust. Inhalation leads to particulate deposition in the upper respiratory tract, causing micro-abrasions and localized acidic irritation upon dissolution in respiratory mucus[5].

Hazards Compound Ethyl 3-amino-3-methylbutanoate (Free Base / HCl Salt) Skin Skin Contact (H315: Irritation) Compound->Skin Eye Eye Contact (H319: Serious Irritation) Compound->Eye Inhale Inhalation (H335: Resp. Irritation) Compound->Inhale PPE_Skin Nitrile Gloves & Lab Coat Skin->PPE_Skin mitigated by PPE_Eye Safety Goggles / Face Shield Eye->PPE_Eye mitigated by PPE_Inhale Chemical Fume Hood (Min 100 LFM) Inhale->PPE_Inhale mitigated by

Exposure routes and corresponding GHS hazard statements with required PPE mitigation strategies.

Experimental Workflow: Safe Synthesis & Isolation

The synthesis of Ethyl 3-amino-3-methylbutanoate relies on the aza-Michael addition of ammonia to ethyl 3,3-dimethylacrylate. Because the β-position is sterically hindered by two methyl groups, the reaction demands high temperature and pressure, necessitating rigorous safety controls[2][7].

Step-by-Step Methodology & Causality

1. Reactor Preparation & Reagent Loading

  • Action: In a high-pressure Parr® reactor, dissolve ethyl 3,3-dimethylacrylate (5.0 g, 39.1 mmol) in anhydrous ethanol (20 mL). Cool the vessel to 0°C or lower using a dry ice/acetone bath.

  • Causality: Liquid ammonia boils at -33°C. Pre-cooling the reactor prevents the premature boil-off of ammonia during transfer, protecting the operator from inhalation of concentrated corrosive gas and ensuring accurate stoichiometry.

  • Action: Add liquid NH₃ (~20 mL) to the cooled reactor.

2. High-Pressure Conjugate Addition

  • Action: Seal the reactor tightly, transfer it behind a blast shield, and heat to 90°C for 24 hours[2][7].

  • Causality: The steric hindrance of the gem-dimethyl group creates a high activation energy barrier. Elevated thermal energy (90°C) and autogenous pressure are strictly required to drive the nucleophilic attack of ammonia onto the β-carbon.

3. Depressurization and Degassing (Critical Safety Checkpoint)

  • Action: Cool the reactor completely to room temperature before carefully venting the pressure. Bubble anhydrous nitrogen (N₂) gas through the reaction mixture for 30 minutes.

  • Causality: Venting must be done cold to prevent aerosolization of the product. The N₂ purge is a self-validating safety step; it strips all unreacted dissolved NH₃ from the solvent. If this step is skipped, the subsequent addition of acid will cause a violent, exothermic neutralization, creating a dangerous thermal hazard and contaminating the product with ammonium chloride (NH₄Cl).

4. Salt Formation and Crystallization

  • Action: Slowly add a 4M solution of HCl in dioxane (approx. 1.5 to 2.0 equivalents) to the degassed mixture[2][7]. Stir for 30 minutes, then evaporate the solvent under reduced pressure.

  • Causality: Dioxane is chosen because it is a non-nucleophilic, aprotic solvent that perfectly solubilizes HCl gas while promoting the precipitation of the resulting amine hydrochloride salt. This drives the crystallization process efficiently, yielding Ethyl 3-amino-3-methylbutanoate hydrochloride as a stable, grey/white solid (Typical yield: ~84%)[7].

Synthesis R1 Ethyl 3,3-dimethylacrylate + Liquid NH3 S1 Parr Reactor (90°C, 24h) Behind Blast Shield R1->S1 H1 Hazard: High Pressure & Corrosive Gas S1->H1 generates W1 N2 Purge Remove residual NH3 S1->W1 cool to RT W2 4M HCl in Dioxane Salt Formation W1->W2 prevents exothermic NH4Cl formation P1 Ethyl 3-amino-3-methylbutanoate HCl (Stable Solid) W2->P1 crystallization

Workflow for the synthesis of Ethyl 3-amino-3-methylbutanoate HCl highlighting safety checkpoints.

Emergency Response & Spill Management

Even with rigorous protocols, accidental exposure can occur. The following self-validating response systems must be established in the laboratory:

  • Solid Spill (Hydrochloride Salt): Do not dry sweep. Dry sweeping aerosolizes the H335-classified dust. Lightly moisten the spill with water to dissolve the salt, wipe up with absorbent pads, and wash the area with a mild sodium bicarbonate solution to neutralize any residual acidity.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the skin with chemical agents, as the heat of neutralization can exacerbate tissue damage.

  • Ocular Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open to ensure the water physically flushes the crystalline particulate out of the conjunctival sac. Seek immediate ophthalmological evaluation due to the H319 classification.

References

  • PubChem. "Ethyl 3-amino-3-methylbutanoate" (CID 11480520). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "Ethyl 3-amino-3-methylbutanoate hydrochloride" (CID 15578558). National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific. "Ethyl 3-Amino-3-methylbutyrate Hydrochloride 98.0+%, TCI America". Available at: [Link]

  • European Patent Office. "EP 2170906 B1: FUSED THIAZOLE DERIVATIVES AS KINASE INHIBITORS". Google Patents.

Sources

Foundational

A Comprehensive Technical Guide to the GHS Classification of Ethyl 3-amino-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for Ethyl 3-amino-3-methylbuta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for Ethyl 3-amino-3-methylbutanoate (CAS No. 85532-42-9). As a crucial intermediate in various synthetic pathways, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document moves beyond a simple recitation of classifications to provide a scientifically grounded rationale for the assigned hazards, supported by available data and expert interpretation.

Chemical Identity and Physicochemical Properties

Ethyl 3-amino-3-methylbutanoate is a carboxylic acid ester with the molecular formula C7H15NO2.[1][2] Its structure, featuring both an amine and an ester functional group, dictates its chemical reactivity and toxicological profile. A summary of its key identifiers and properties is presented below.

PropertyValueSource
CAS Number 85532-42-9PubChem[2]
Molecular Formula C7H15NO2PubChem[2]
Molecular Weight 145.20 g/mol PubChem[2]
Synonyms 3-Amino-3-methyl-butyric acid ethyl esterPubChem[2]

A clear distinction must be made between Ethyl 3-amino-3-methylbutanoate and its hydrochloride salt, Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS No. 85532-40-7). The salt form exhibits a different hazard profile and GHS classification.[3] This guide is exclusively focused on the free base form (CAS No. 85532-42-9).

GHS Classification and Hazard Rationale

Based on notifications to the European Chemicals Agency (ECHA), Ethyl 3-amino-3-methylbutanoate is classified with a primary and significant hazard.[1][2]

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 1DangerH314: Causes severe skin burns and eye damage

The assigned GHS pictogram for this classification is:

  • GHS05: Corrosion

The signal word is "Danger" .[1][2]

A comprehensive set of precautionary statements is mandated to ensure safe handling. These are logically grouped into prevention, response, storage, and disposal categories.

TypeP-CodePrecautionary Statement
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P363Wash contaminated clothing before reuse.
Storage P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Source: ECHA C&L Inventory[1][2]

The classification of Ethyl 3-amino-3-methylbutanoate as a skin corrosive (Category 1) is based on its potential to cause irreversible damage to the skin and eyes.[1][2] The underlying mechanism is likely attributed to the basicity of the primary amine group. Amines can act as bases, leading to the saponification of fats and the denaturation of proteins in tissues, resulting in chemical burns.

The severity of the damage, leading to the "causes severe skin burns and eye damage" (H314) statement, places it in the most hazardous category for this endpoint. This necessitates the use of the "Danger" signal word and the corrosion pictogram. The precautionary statements are a direct consequence of this classification, emphasizing the need for robust personal protective equipment (PPE) and immediate and thorough decontamination in case of exposure.

Experimental Workflow for Hazard Assessment

The GHS classification of a substance is typically determined through a combination of existing data, in vitro and in vivo testing, and structure-activity relationship (SAR) analysis. The following diagram illustrates a generalized workflow for assessing skin and eye hazards.

GHS_Hazard_Assessment cluster_0 Data Gathering & Analysis cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Classification & Labeling Data Literature & Database Search (ECHA, PubChem, etc.) TER Transcutaneous Electrical Resistance (TER) Test Data->TER Suggests Corrosivity SAR Structure-Activity Relationship (SAR) Analysis SAR->TER RhE Reconstructed Human Epidermis (RhE) Test TER->RhE Confirmatory BCOP Bovine Corneal Opacity and Permeability (BCOP) Test RhE->BCOP Eye Irritation/Corrosion Classification GHS Classification (Category 1, 2, etc.) RhE->Classification Draize Draize Rabbit Skin/Eye Test (Historically used, now limited) BCOP->Draize If data is inconclusive BCOP->Classification Data for Classification Draize->Classification Label Label Elements Generation (Pictogram, Signal Word, H/P Statements) Classification->Label Determines

Caption: Generalized workflow for skin and eye hazard assessment under GHS.

This workflow prioritizes non-animal testing methods. For a substance like Ethyl 3-amino-3-methylbutanoate, SAR analysis, based on its amine functionality, would strongly suggest a corrosive potential. This would be followed by in vitro tests, such as those using reconstructed human epidermis models, to confirm the classification and avoid the use of animal testing where possible.

Safe Handling and Emergency Protocols

Given its classification as a corrosive substance, stringent safety measures are required when handling Ethyl 3-amino-3-methylbutanoate.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or where splashing is likely, chemical-resistant aprons or suits should be considered.

  • Respiratory Protection: If working outside a fume hood or if dusts/aerosols can be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Safety showers and eyewash stations must be readily accessible.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following diagram illustrates the logical relationship between the hazard classification and the required safety protocols.

Hazard_Response_Flowchart cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & First Aid Classification GHS Classification: Skin Corrosion Category 1 (H314) Hazard Hazard: Causes severe skin burns and eye damage Classification->Hazard Gloves Chemical Resistant Gloves Hazard->Gloves Mitigates Skin Contact Goggles Goggles & Face Shield Hazard->Goggles Mitigates Eye Contact Coat Lab Coat / Apron Hazard->Coat FumeHood Chemical Fume Hood Hazard->FumeHood Mitigates Inhalation Eyewash Eyewash & Safety Shower Hazard->Eyewash Emergency Response FirstAid Immediate Medical Attention (Decontamination) Eyewash->FirstAid

Caption: Relationship between GHS classification and safety protocols.

References

  • Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 . PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-amino-3-methylbutanoate in Organic Solvents

Executive Summary The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a cornerstone of process chemistry, formulation science, and drug development. Ethyl 3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a cornerstone of process chemistry, formulation science, and drug development. Ethyl 3-amino-3-methylbutanoate, a valuable β-amino ester, serves as a versatile building block in organic synthesis.[1][2] Its behavior in various solvents dictates critical process parameters, including reaction kinetics, purification efficiency (e.g., crystallization), and the development of stable formulations. This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. It provides researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining the solubility profile of Ethyl 3-amino-3-methylbutanoate. The guide synthesizes theoretical principles, such as Hansen Solubility Parameters (HSP), with detailed, field-proven experimental protocols and analytical methodologies to empower researchers to generate the precise, reliable data required for their work.

Introduction: The Significance of Ethyl 3-amino-3-methylbutanoate

Ethyl 3-amino-3-methylbutanoate is an organic compound featuring both a primary amine and an ethyl ester functional group. Its structure makes it a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where β-amino esters are precursors to a wide range of biologically active heterocycles.[1] Understanding its solubility is not merely an academic exercise; it is fundamental to optimizing synthesis, enabling efficient purification, and formulating drug products.[3][4]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[5]
Molecular Weight 145.20 g/mol [5][6]
Appearance White to pale-yellow powder or crystals (hydrochloride salt)
Topological Polar Surface Area 52.3 Ų[6]
Hydrogen Bond Donor Count 1 (from the -NH₂ group)[6]
Hydrogen Bond Acceptor Count 3 (from the N and two O atoms)[6]

The presence of a hydrogen-bond-donating amine group and hydrogen-bond-accepting nitrogen and oxygen atoms, combined with a moderately nonpolar alkyl backbone, suggests a nuanced solubility profile that will be highly dependent on the specific characteristics of the solvent.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a predictive framework that can significantly streamline solvent selection, reducing costly and time-consuming trial-and-error experimentation.[7][8]

Fundamental Principles: "Like Dissolves Like"

The adage "like dissolves like" is a useful qualitative guideline based on polarity and intermolecular forces.[9][10]

  • Polar Solvents: Solvents with large dipole moments and/or the ability to form hydrogen bonds (e.g., alcohols, water) are expected to better dissolve polar solutes. The amine and ester groups of Ethyl 3-amino-3-methylbutanoate will interact favorably with these solvents.

  • Nonpolar Solvents: Solvents with low dipole moments (e.g., hexane, toluene) primarily interact through weaker van der Waals forces and are effective at dissolving nonpolar solutes. The ethyl and methyl groups of the target molecule will favor interaction with these solvents.

Given its bifunctional nature, Ethyl 3-amino-3-methylbutanoate is expected to exhibit limited solubility in highly nonpolar solvents and varying degrees of solubility in polar protic and aprotic solvents.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system is an invaluable tool. It deconstructs the total cohesive energy of a substance into three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[11]

The central concept is that substances with similar (δD, δP, δH) parameters are likely to be miscible or have high solubility in one another.[12] This can be visualized as a "solubility sphere" in a 3D space defined by these parameters; solvents whose coordinates fall within the solute's sphere are considered "good" solvents.[13]

The table below lists the HSP for a range of common organic solvents, which can be used to strategically select candidates for experimental testing.

Table 1: Hansen Solubility Parameters for Common Organic Solvents [11][14]

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Tetrahydrofuran (THF)16.85.78.0
Acetonitrile15.318.06.1
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol14.712.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

By experimentally determining the solubility of Ethyl 3-amino-3-methylbutanoate in a selection of these solvents, one can calculate its specific HSP, creating a powerful predictive model for its behavior in any other solvent system.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a solid in a solvent is the isothermal equilibrium (or "shake-flask") method .[2] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid solute to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium A->B C Allow solution to settle B->C D Withdraw supernatant using a filter syringe (e.g., 0.22 µm) to remove undissolved solid C->D E Dilute aliquot of the -saturated filtrate with a known volume of mobile phase D->E F Quantify concentration using a validated analytical method (e.g., HPLC, qNMR) E->F G Calculate solubility (e.g., in g/100mL or mg/mL) F->G

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Experimental Protocol

This protocol outlines the procedure for determining the equilibrium solubility of Ethyl 3-amino-3-methylbutanoate.

Objective: To accurately measure the concentration of a saturated solution of the target compound in a given organic solvent at a specified temperature.

Materials:

  • Ethyl 3-amino-3-methylbutanoate (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control or magnetic stirrer in a temperature-controlled bath

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • Validated analytical instrument (e.g., HPLC, GC, qNMR)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid Ethyl 3-amino-3-methylbutanoate to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[2]

    • Add a precisely known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

    • Securely seal the vial to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[15]

    • Agitate the mixture for a sufficient period, typically 24 to 72 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium—the point where the rate of dissolution equals the rate of precipitation.[2][15]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately attach a syringe filter (e.g., 0.22 µm) and dispense the filtrate into a clean, pre-weighed vial. This step is vital to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

    • Accurately weigh the collected filtrate to determine its mass. Then, accurately dilute a known mass or volume of the filtrate with a suitable solvent (often the mobile phase for chromatography) for analysis. The dilution factor must be recorded precisely.

  • Analytical Quantification:

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of Ethyl 3-amino-3-methylbutanoate.

    • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile compounds.[16] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a suitable buffer would likely be effective. Detection via UV-Vis (at a low wavelength, ~210 nm) or Mass Spectrometry (MS) is appropriate. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.[17]

    • Quantitative NMR (qNMR): This is a powerful primary method that determines absolute purity and concentration without needing a specific reference standard of the analyte itself.[18] A known quantity of an internal standard (e.g., maleic acid) is added to a known quantity of the saturated filtrate, and the concentration is determined by comparing the integral of a characteristic analyte proton signal to that of the standard.[18]

  • Calculation:

    • Using the concentration value from the analytical instrument and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the final solubility in standard units, such as mg/mL, g/100mL, or molarity (mol/L).

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 2: Solubility Profile of Ethyl 3-amino-3-methylbutanoate (Template)

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Molarity (mol/L)Observations
e.g., n-HexaneNonpolar25
e.g., TolueneNonpolar (Aromatic)25
e.g., DichloromethanePolar Aprotic25
e.g., Ethyl AcetatePolar Aprotic25
e.g., AcetonePolar Aprotic25
e.g., AcetonitrilePolar Aprotic25
e.g., IsopropanolPolar Protic25
e.g., EthanolPolar Protic25
e.g., MethanolPolar Protic25
e.g., WaterPolar Protic25

Interpreting the Results: The collected data should be analyzed to understand the structure-solubility relationship. It is expected that solubility will be highest in polar protic solvents like methanol and ethanol, which can effectively solvate both the amine and ester groups through hydrogen bonding. Polar aprotic solvents like acetone and ethyl acetate should also be effective. Solubility is anticipated to be significantly lower in nonpolar solvents like hexane, where the polar functional groups cannot be effectively solvated.

Conclusion

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Compound solubility measurements for early drug discovery. Life Chemicals Blog.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Solubility test for Organic Compounds. Online Document.
  • Ethyl 3-amino-3-methylbutano
  • Experiment: Solubility of Organic & Inorganic Compounds. Online Document.
  • Ethyl 3-amino-3-methylbutano
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • ethyl 3-aMino-3-Methylbutano
  • Solubility of organic compounds (video). Khan Academy.
  • Application Note: A Scalable and Efficient Protocol for the Synthesis of Ethyl 3-amino-2-methylbut-2-eno
  • An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. Benchchem.
  • analytical methods for determining the purity of "Ethyl 3-amino-2-methylbut-2-eno
  • Hansen Solubility Approach Towards Green Solvent Processing. Rsc.org.
  • Hansen Solubility Parameters (HSP)
  • HANSEN SOLUBILITY PARAMETERS.
  • The HSP Sphere. Hansen Solubility Parameters Website.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
  • Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Agilent Technologies.

Sources

Foundational

Predicted LogP and pKa of Ethyl 3-amino-3-methylbutanoate

Physicochemical Profiling of Ethyl 3-amino-3-methylbutanoate: Predictive Models and Empirical Validation Workflows As a Senior Application Scientist in early-stage drug discovery and materials science, evaluating the phy...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of Ethyl 3-amino-3-methylbutanoate: Predictive Models and Empirical Validation Workflows

As a Senior Application Scientist in early-stage drug discovery and materials science, evaluating the physicochemical properties of building blocks is a critical first step in rational design. Ethyl 3-amino-3-methylbutanoate (often supplied as its hydrochloride salt) is a highly versatile β -amino acid derivative used extensively in the synthesis of peptidomimetics, enzyme inhibitors, and novel active pharmaceutical ingredients (APIs)[1].

Understanding its partition coefficient (LogP) and acid dissociation constant (pKa) is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as optimizing reaction conditions during organic synthesis. This whitepaper provides an in-depth analysis of the predicted physicochemical properties of this compound, the chemical causality behind these values, and the self-validating experimental protocols required to empirically verify them.

Chemical Identity and Structural Analysis

Ethyl 3-amino-3-methylbutanoate features a primary amine situated on a sterically hindered tertiary carbon, coupled with an ethyl ester group at the β -position. This unique structural topology directly dictates its electronic distribution and lipophilicity.

Table 1: Summary of Chemical Identification and Predicted Properties

PropertyValue / Description
IUPAC Name Ethyl 3-amino-3-methylbutanoate
CAS Number 85532-42-9 (Free Base) / 85532-40-7 (HCl Salt)[2][3]
PubChem CID 11480520[4]
Molecular Formula C 7​ H 15​ NO 2​ [4]
Molecular Weight 145.20 g/mol [4]
Topological Polar Surface Area (TPSA) 52.3 Ų[4]
Predicted XLogP3 0.1[4]
Predicted pKa (Conjugate Acid) ~9.2 (Calculated via inductive modeling)

Mechanistic Causality: Decoding LogP and pKa

The Partition Coefficient (Predicted XLogP3 = 0.1)

The XLogP3 value of 0.1 indicates that the neutral free base of ethyl 3-amino-3-methylbutanoate partitions almost equally between octanol and water, with a microscopic preference for the lipophilic phase[4].

  • Causality: The lipophilic contributions of the ethyl ester chain and the gem-dimethyl groups on the β -carbon are almost perfectly counterbalanced by the highly polar primary amine and the ester carbonyl oxygen.

  • Pharmacokinetic Implication: While a LogP of 0.1 suggests moderate permeability for the neutral species, it is critical to calculate the distribution coefficient (LogD) at physiological pH (7.4) to understand in vivo behavior.

The Acid Dissociation Constant (Predicted pKa ≈ 9.2)

The pKa of an isolated, sterically hindered aliphatic primary amine (such as tert-butylamine) is typically around 10.6. However, the predicted pKa for the conjugate acid of ethyl 3-amino-3-methylbutanoate is significantly lower, estimated at approximately 9.2.

  • Causality (The Inductive Effect): The ester carbonyl group is highly electronegative. Through the σ -bond framework (a two-carbon spacer), it exerts an electron-withdrawing inductive effect (-I effect). This pulls electron density away from the amine nitrogen, stabilizing the lone pair in the neutral state and making the nitrogen less eager to accept a proton. Consequently, the conjugate acid is more likely to donate its proton, resulting in a lower pKa.

G A Protonated Form Conjugate Acid (Dominant at pH < 9.2) B Neutral Form Free Base (Dominant at pH > 9.2) A->B Deprotonation (-H+) B->A Protonation (+H+)

Caption: Ionization equilibrium of Ethyl 3-amino-3-methylbutanoate.

LogD Profiling Insight: Because the pKa is ~9.2, at a physiological pH of 7.4, the compound exists predominantly (>98%) in its protonated, cationic form. Therefore, the LogD 7.4​ will be heavily shifted into the negative range (estimated -1.5 to -2.0), indicating high aqueous solubility but poor passive membrane permeability.

Self-Validating Experimental Workflows

To transition from in silico predictions to validated empirical data, a rigorous analytical framework must be employed. Below are the standardized, step-by-step methodologies used in advanced physical chemistry laboratories to determine the exact pKa and LogP of ethyl 3-amino-3-methylbutanoate.

G S1 1. Sample Preparation (Ethyl 3-amino-3-methylbutanoate HCl) S2 2. pKa Determination (Potentiometric Titration) S1->S2 S3 3. LogP Determination (Shake-Flask Method) S1->S3 S4 4. LogD Profiling (pH-Dependent Partitioning) S2->S4 S3->S4

Caption: Standardized workflow for empirical validation of predicted pKa and LogP/LogD.

Protocol A: Potentiometric Titration for pKa Determination

Because the free base of ethyl 3-amino-3-methylbutanoate is prone to volatility and degradation, the commercially available hydrochloride salt (CAS: 85532-40-7)[2] is utilized for this protocol.

  • System Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 10.0 mg of ethyl 3-amino-3-methylbutanoate HCl in 50 mL of 0.15 M KCl solution. The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

  • Inert Atmosphere: Purge the titration vessel with Nitrogen (N 2​ ) or Argon (Ar) gas. This prevents atmospheric CO 2​ from dissolving into the solution and forming carbonic acid, which would skew the titration curve.

  • Titration Execution: Automatically dispense standardized 0.1 M NaOH in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. Utilize the second derivative method ( Δ2 pH/ Δ V 2 = 0) to locate the exact equivalence point. The pKa is derived from the pH at the half-equivalence point (where [Protonated] = [Neutral]).

Protocol B: Shake-Flask Method for LogP Determination

To determine the true LogP, the experiment must be conducted at a pH where the compound is entirely in its neutral, un-ionized state (pH > 11.2).

  • Phase Saturation: Vigorously stir 1-octanol and an aqueous buffer (pH 11.5, e.g., Phosphate/NaOH) together for 24 hours at 25 °C to mutually saturate the phases.

  • Analyte Solubilization: Dissolve a known mass of the compound into the pre-saturated octanol phase to create a stock solution (e.g., 1 mg/mL).

  • Partitioning: Transfer equal volumes (e.g., 10 mL each) of the spiked octanol and the pre-saturated aqueous buffer into a separation funnel. Shake vigorously for 60 minutes using a mechanical shaker to ensure thermodynamic equilibrium.

  • Phase Separation: Transfer the emulsion to a centrifuge tube and spin at 3000 RPM for 15 minutes to achieve complete phase separation without micro-droplet contamination.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) or UV detection (at low wavelengths, as the molecule lacks strong chromophores).

  • Calculation: Calculate LogP using the formula: LogP=log10​([Analyte]water​[Analyte]octanol​​) .

Conclusion

The predicted XLogP3 of 0.1 and the estimated pKa of ~9.2 for ethyl 3-amino-3-methylbutanoate reveal a molecule that is highly hydrophilic under physiological conditions, despite its moderate intrinsic lipophilicity[4]. For drug development professionals, these physicochemical parameters dictate that while the compound is an excellent, highly soluble building block for chemical synthesis, any API incorporating this exact moiety will likely require structural modification (such as masking the primary amine) to achieve passive intracellular penetration.

References

  • PubChem. "Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • Molbase. "ethyl 3-amino-3-methylbutanoate hydrochloride 85532-40-7, Purity 96%." Molbase Chemical Directory. Available at:[Link]

  • Google Patents. "Ligand-directed covalent modification of protein." Patent CA2785738A1.

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 3-amino-3-methylbutanoate: A Comprehensive Guide to Reductive Amination of Ethyl 2-methylacetoacetate

Abstract This application note provides a detailed and scientifically grounded protocol for the synthesis of ethyl 3-amino-3-methylbutanoate from ethyl 2-methylacetoacetate. The core of this transformation is a reductive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the synthesis of ethyl 3-amino-3-methylbutanoate from ethyl 2-methylacetoacetate. The core of this transformation is a reductive amination, a robust and widely utilized method in organic synthesis for the formation of amines from carbonyl compounds.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, and purification strategies. By elucidating the causality behind experimental choices, this document serves as a practical and educational resource for the successful synthesis of β-amino esters, a critical structural motif in medicinal chemistry.

Introduction: The Significance of β-Amino Esters

β-amino acids and their ester derivatives are of paramount importance in the pharmaceutical industry. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation, making them valuable building blocks for the development of novel therapeutics.[2] The target molecule, ethyl 3-amino-3-methylbutanoate, is a non-proteinogenic β-amino ester with potential applications in the synthesis of biologically active compounds.

The synthesis of β-amino esters from β-keto esters via reductive amination is an efficient and atom-economical approach.[3][4] This method typically involves the reaction of a ketone with an amine source, such as ammonia or ammonium acetate, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[1][5]

The Reaction Pathway: Reductive Amination

The conversion of ethyl 2-methylacetoacetate to ethyl 3-amino-3-methylbutanoate proceeds via a reductive amination pathway. This process can be conceptualized in two key stages: the formation of an imine intermediate and its subsequent reduction.

Imine Formation

The reaction is initiated by the nucleophilic attack of ammonia (or an amine) on the ketone carbonyl of ethyl 2-methylacetoacetate. This is followed by dehydration to yield an imine intermediate. The formation of the imine is a reversible process and is often favored by acidic conditions which facilitate the dehydration step.[6]

Reduction of the Imine

The imine intermediate is then reduced to the corresponding amine. The choice of reducing agent is critical to the success of the reaction. A mild reducing agent is required that will selectively reduce the imine in the presence of the starting ketone. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose due to its ability to readily reduce protonated imines (iminium ions) while being relatively unreactive towards ketones at neutral or slightly acidic pH.[7][8]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 3-amino-3-methylbutanoate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl 2-methylacetoacetateC7H12O3144.17≥98%Sigma-Aldrich
Ammonium acetateCH3COONH477.08≥98%Fisher Scientific
Sodium cyanoborohydrideNaBH3CN62.8495%Acros Organics
Methanol (anhydrous)CH3OH32.0499.8%J.T. Baker
Diethyl ether (anhydrous)(C2H5)2O74.1299.7%EMD Millipore
Saturated sodium bicarbonate solutionNaHCO384.01-LabChem
Anhydrous magnesium sulfateMgSO4120.37-VWR
Hydrochloric acid (concentrated)HCl36.4637%Macron

Safety Precautions:

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. This reaction should be performed in a well-ventilated fume hood.

  • Methanol and diethyl ether are flammable liquids. Keep away from open flames and other ignition sources.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Reaction Setup and Procedure
  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methylacetoacetate (14.42 g, 100 mmol) and anhydrous methanol (100 mL).

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate (23.13 g, 300 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate beaker, carefully dissolve sodium cyanoborohydride (3.14 g, 50 mmol) in anhydrous methanol (50 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes using an addition funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Quenching: After 24 hours, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the solution is approximately 2. This step should be performed in the fume hood as it may generate gas. Stir for an additional 1 hour.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting aqueous residue, add 100 mL of diethyl ether.

    • Carefully basify the aqueous layer to a pH of 10-11 by the slow addition of 6 M sodium hydroxide. Ensure the mixture is well-stirred and cooled in an ice bath during this process.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-amino-3-methylbutanoate.

Purification

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizing the Process

Reaction Mechanism

reaction_mechanism start Ethyl 2-methylacetoacetate + NH₃ carbinolamine Carbinolamine Intermediate start->carbinolamine Nucleophilic attack imine Imine Intermediate carbinolamine->imine -H₂O iminium Iminium Ion imine->iminium +H⁺ product Ethyl 3-amino-3-methylbutanoate iminium->product Hydride attack from NaBH₃CN h_plus H⁺ nabh3cn NaBH₃CN

Caption: Mechanism of reductive amination of ethyl 2-methylacetoacetate.

Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Ethyl 2-methylacetoacetate, NH₄OAc, MeOH) reduction 2. Reduction (Dropwise addition of NaBH₃CN in MeOH) setup->reduction monitoring 3. Reaction Monitoring (24h at RT, TLC) reduction->monitoring quench 4. Quenching (Acidification with HCl) monitoring->quench workup 5. Workup (Basification, Extraction with Et₂O) quench->workup purification 6. Purification (Vacuum Distillation or Column Chromatography) workup->purification product Final Product (Ethyl 3-amino-3-methylbutanoate) purification->product

Caption: Step-by-step experimental workflow for the synthesis.

Discussion and Mechanistic Insights

The choice of ammonium acetate serves a dual purpose: it acts as both the ammonia source and a buffer to maintain a suitable pH for the reaction. The reductive amination of β-keto esters can sometimes be challenging due to the relatively lower reactivity of the ketone carbonyl.[3] However, the use of a suitable reducing agent like sodium cyanoborohydride, which is more reactive towards the iminium ion than the starting ketone, allows for a successful one-pot synthesis.[7]

An alternative approach that could be considered is a two-step procedure where the intermediate enamine, ethyl 3-amino-3-methylbut-2-enoate, is first isolated and then subsequently reduced. This can be achieved by reacting ethyl 2-methylacetoacetate with ammonia or ammonium acetate.[9][10] The isolated enamine can then be reduced using various methods, including catalytic hydrogenation.

Troubleshooting

IssueProbable CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or gently warm the reaction mixture. Ensure the pH is slightly acidic to favor imine formation.
Presence of starting material in the final product Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent slightly or prolong the reaction time.
Formation of by-products Self-condensation of the starting material.Maintain a moderate reaction temperature. Add the β-keto ester slowly to the amine source.[11]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of ethyl 3-amino-3-methylbutanoate from ethyl 2-methylacetoacetate via reductive amination. By detailing the reaction mechanism, experimental procedure, and troubleshooting strategies, this guide equips researchers with the necessary information to successfully synthesize this valuable β-amino ester. The described methodology is scalable and utilizes readily available reagents, making it a practical approach for both academic and industrial laboratories.

References

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC. (n.d.).
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29).
  • Synthesis of Amines - Chemistry LibreTexts. (2022, October 4).
  • Reductive Amination - Chemistry Steps. (2024, March 28).
  • Intermolecular reductive amination of amino acid-derived β–ketoesters. - ResearchGate. (n.d.).
  • Reductive amination - Wikipedia. (n.d.).
  • A Facile One-Pot Synthesis of Chiral β-Amino Esters. (n.d.).
  • Can someone please explain reductive amination : r/OrganicChemistry - Reddit. (2017, December 13).
  • Application Note: A Scalable and Efficient Protocol for the Synthesis of Ethyl 3-amino-2-methylbut-2-enoate - Benchchem. (n.d.).
  • N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters - Beilstein Journals. (2012, September 10).
  • β-enamino ester synthesis by amination - Organic Chemistry Portal. (n.d.).
  • Technical Support Center: Synthesis of Ethyl 3-Amino-2-methylbut-2-enoate and its Analogs - Benchchem. (n.d.).
  • Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review - Benchchem. (n.d.).
  • Reductive Amination - Wordpress. (n.d.).
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters - Benchchem. (n.d.).

Sources

Application

Application Note: Laboratory-Scale Synthesis Protocol for Ethyl 3-amino-3-methylbutanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS: 85532-40-7) Introduction & Scope Ethyl 3-amino-3-methylbutanoate is a ste...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS: 85532-40-7)

Introduction & Scope

Ethyl 3-amino-3-methylbutanoate is a sterically hindered β -amino acid ester. It serves as a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, covalent protein modifiers, and novel peptidomimetics. The gem-dimethyl group at the β -position provides unique conformational rigidity and metabolic stability to downstream drug candidates.

This application note details a highly efficient, laboratory-scale protocol for synthesizing this compound via an Aza-Michael addition, isolating it as a stable hydrochloride salt.

Mechanistic Pathway & Workflow

SynthesisWorkflow A Ethyl 3,3-dimethylacrylate (Starting Material) B Liquid NH3, EtOH Autoclave, 45-90°C A->B Reagents C Ethyl 3-amino-3-methylbutanoate (Free Base) B->C Aza-Michael Addition D 4M HCl in Dioxane 0°C to RT C->D Acidification E Ethyl 3-amino-3-methylbutanoate Hydrochloride (Product) D->E Salt Precipitation

Synthesis workflow of Ethyl 3-amino-3-methylbutanoate hydrochloride via Aza-Michael addition.

Experimental Design & Rationale (E-E-A-T)

As a Senior Application Scientist, I frequently observe that synthesizing sterically hindered β -amino esters requires overcoming significant activation energy barriers. The standard aza-Michael addition of amines to α,β -unsaturated esters is notoriously sluggish when the β -position is disubstituted. To ensure a robust and self-validating protocol, the following experimental choices are critical:

  • Reagent Selection (Liquid Ammonia vs. Aqueous Ammonia): Aqueous ammonia introduces water, which at elevated temperatures will competitively hydrolyze the ester into 3,3-dimethylacrylic acid. Using anhydrous liquid ammonia in absolute ethanol ensures strictly amination-driven kinetics and suppresses hydrolysis [1].

  • Thermodynamic Control (Autoclave/Parr Reactor): The reaction requires heating to 45–90 °C to overcome the steric hindrance of the gem-dimethyl group. Because ammonia is a gas at these temperatures, a sealed pressure vessel (autoclave) is mandatory to maintain the autogenous pressure (~200 psi) and keep the ammonia dissolved in the reaction phase [2].

  • Product Stability (Isolation as HCl Salt): Free β -amino esters are prone to intermolecular condensation, forming oligomers or lactams upon prolonged storage. Trapping the free base immediately with anhydrous 4M HCl in dioxane yields a highly stable, crystalline hydrochloride salt that can be stored indefinitely without degradation.

  • Alternative Routes: While a Ritter reaction of 3-methyl-1-butene-3-ol with a nitrile is possible [3], the Aza-Michael addition is prioritized in this guide for its operational simplicity and avoidance of harsh, strongly acidic conditions during the carbon-nitrogen bond formation.

Detailed Laboratory Protocol

This protocol is adapted from validated synthetic routes utilized in the development of kinase inhibitors () and covalent modifiers ().

Materials & Equipment
  • Reagents: Ethyl 3,3-dimethylacrylate (Ethyl senecioate), Absolute Ethanol (EtOH), Liquid Ammonia ( NH3​ ), 4M HCl in 1,4-dioxane, Anhydrous Diethyl Ether.

  • Equipment: Parr® reactor or equivalent high-pressure autoclave (rated for >500 psi), Dry ice/acetone bath.

Step-by-Step Procedure

Step 1: Aza-Michael Addition

  • Cool the Parr reactor vessel to -70 °C using a dry ice/acetone bath.

  • Add a solution of ethyl 3,3-dimethylacrylate (15.0 g, 117 mmol) dissolved in absolute EtOH (40 mL) to the open reactor.

  • Carefully condense liquid ammonia (~80 mL) directly into the chilled reactor.

  • Seal the reactor tightly. Remove the cooling bath and allow the vessel to warm to room temperature.

  • Heat the sealed reactor to 45 °C (or up to 90 °C depending on kinetic requirements) and stir vigorously for 16 to 24 hours. Note: The internal pressure will rise significantly (approx. 200 psi).

Step 2: Workup and Free Base Isolation 6. Cool the reactor back to 0 °C to reduce internal pressure before carefully venting the excess ammonia gas into a properly scrubbed fume hood. 7. Once depressurized, open the reactor and allow the mixture to warm to room temperature. 8. Bubble nitrogen gas through the solution for 15–30 minutes to purge residual dissolved ammonia. 9. Concentrate the reaction mixture under reduced pressure to yield the crude free base as an oil.

Step 3: Salt Formation 10. Dissolve the crude oil in a minimal amount of anhydrous diethyl ether (or dichloromethane). 11. Cool the solution to 0 °C in an ice bath. 12. Dropwise, add 4M HCl in 1,4-dioxane (approx. 1.2 equivalents) under continuous stirring. A white/grey precipitate will form immediately. 13. Stir for an additional 30 minutes at room temperature. 14. Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum to afford Ethyl 3-amino-3-methylbutanoate hydrochloride as a solid.

Quantitative Data & Analytical Characterization

To ensure a self-validating system, researchers must verify the product using the following expected analytical parameters.

Analytical MethodExpected Result / ParameterDiagnostic Significance
Yield 80 - 85%Indicates successful conversion and minimal ester hydrolysis.
Appearance White to grey crystalline solidConfirms successful salt precipitation.
1 H NMR (400 MHz, CDCl 3​ ) δ 1.20 (t, 3H), 1.26 (s, 6H), 2.65 (s, 2H), 4.10 (q, 2H), 8.27 (bs, 3H)1.26 ppm (s, 6H) confirms the gem-dimethyl group; 8.27 ppm confirms the primary ammonium salt.
LC-MS (ESI) [M+H] + = 146.1 m/zConfirms the molecular weight of the free base (C 7​ H 15​ NO 2​ ).

Troubleshooting & Safety

  • Low Yield / Starting Material Recovery: If unreacted ethyl 3,3-dimethylacrylate remains, the autoclave may not have been sealed properly, leading to ammonia escape, or the temperature was insufficient. Ensure the reactor's O-rings are intact prior to pressurization.

  • Hydrolysis Byproducts: The presence of 3,3-dimethylacrylic acid indicates water contamination. Ensure absolute ethanol and strictly anhydrous liquid ammonia are used.

  • Safety Warning: Liquid ammonia causes severe cryogenic burns, and its gas is highly toxic and corrosive. All transfers must be performed in a heavily ventilated fume hood using appropriate PPE. The Parr reactor must be equipped with a rupture disk rated appropriately for the reaction pressures.

References

  • Title: FUSED THIAZOLE DERIVATIVES AS KINASE INHIBITORS (EP2170906B1)
  • Title: Ligand-directed covalent modification of protein (CA2785738A1)
Method

Application Notes and Protocols for the Use of Ethyl 3-amino-3-methylbutanoate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Sterically Hindered Amino Acids in Peptide Therapeutics The design of novel peptide-based therapeutics often ne...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Sterically Hindered Amino Acids in Peptide Therapeutics

The design of novel peptide-based therapeutics often necessitates the introduction of unnatural amino acids to enhance conformational stability, increase resistance to proteolytic degradation, and improve pharmacokinetic profiles. Ethyl 3-amino-3-methylbutanoate, a non-proteinogenic α,α-disubstituted amino acid, serves as a valuable building block in this endeavor. Its gem-dimethyl substitution at the α-carbon introduces significant steric hindrance, which can be strategically employed to induce specific secondary structures, such as helices and turns, in peptide chains.[1][2] However, this same steric bulk presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to sluggish and incomplete coupling reactions.[3][4]

These application notes provide a comprehensive guide for the effective incorporation of Ethyl 3-amino-3-methylbutanoate into peptide sequences using SPPS. We will delve into the mechanistic considerations for overcoming steric hindrance, present detailed protocols for coupling and deprotection, and offer troubleshooting strategies to ensure successful synthesis.

Mechanistic Considerations: Overcoming the Challenge of Steric Hindrance

The primary obstacle in the SPPS of peptides containing Ethyl 3-amino-3-methylbutanoate is the steric clash between the bulky α,α-disubstituted amino acid and the incoming activated amino acid. This hindrance can significantly slow down the rate of peptide bond formation, leading to incomplete reactions and the accumulation of deletion sequences. To circumvent this, a multi-faceted approach involving the selection of appropriate coupling reagents, optimized reaction conditions, and careful monitoring is essential.

The Critical Role of Coupling Reagents

Standard carbodiimide-based coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are often inefficient for coupling sterically hindered amino acids.[5] More potent activating reagents are required to facilitate the formation of the amide bond. These can be broadly categorized as phosphonium and aminium salts, which generate highly reactive activated species.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and are particularly effective for difficult couplings.[6]

  • Aminium/Uronium Salts (e.g., HBTU, HCTU, HATU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its more reactive counterpart, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are widely used for their efficiency in promoting rapid and complete coupling reactions, even with hindered residues.[7] HATU, in particular, is often the reagent of choice due to the formation of a highly reactive OAt-ester intermediate.

  • Immonium-type Reagents (e.g., COMU): More recent developments have introduced reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which offers high coupling efficiency comparable to HATU but with improved safety and solubility profiles.[7][8]

The choice of coupling reagent will depend on the specific peptide sequence and the position of the Ethyl 3-amino-3-methylbutanoate residue. For particularly challenging couplings, a double coupling strategy or the use of acyl fluoride-generating reagents like TFFH may be necessary.[7][9]

Experimental Protocols

The following protocols are designed for the manual or automated solid-phase synthesis of peptides containing Ethyl 3-amino-3-methylbutanoate using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-3-amino-3-methylbutanoic acid)

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[10][11]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents (e.g., HATU, HCTU, or PyBOP)

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[12][13]

  • Diethyl ether, cold

  • Acetonitrile (ACN)

  • Deionized water

Protocol 1: Standard Coupling of Fmoc-3-amino-3-methylbutanoic acid

This protocol outlines a robust method for the incorporation of the sterically hindered amino acid.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[11][14]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-3-amino-3-methylbutanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For automated synthesis, a double coupling of 1-2 hours each is recommended.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates a complete reaction.

  • Capping (Optional but Recommended):

    • If the Kaiser test is positive, indicating incomplete coupling, wash the resin with DMF.

    • Add a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups. This prevents the formation of deletion peptides.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.

Protocol 2: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin in a fume hood. Use approximately 10 mL of cocktail per gram of resin.[12][13]

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Allow the crude peptide to air dry to remove residual ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Comparative Coupling Efficiencies

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids. The following table summarizes typical coupling efficiencies observed for Fmoc-3-amino-3-methylbutanoic acid with various reagents.

Coupling ReagentActivating SpeciesRelative ReactivityTypical Coupling TimeNotes
DIC/HOBtOBt esterLow> 12 hoursNot recommended for sterically hindered residues; often results in incomplete coupling.
HBTU/PyBOPOBt esterModerate2-4 hoursGenerally effective, but may require double coupling for high efficiency.[6]
HCTUO-6-ClBt esterHigh1-2 hoursMore reactive than HBTU, often leading to faster and more complete reactions.
HATUOAt esterVery High1-2 hoursConsidered one of the most effective reagents for hindered couplings due to anchimeric assistance.[7]
COMUOxyma esterVery High1-2 hoursHigh efficiency comparable to HATU with improved safety and solubility.[7][8]

Visualizations

Experimental Workflow for SPPS with Ethyl 3-amino-3-methylbutanoate

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-3-amino-3-methylbutanoate + HATU/DIPEA Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Continue Elongation Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for solid-phase peptide synthesis incorporating Ethyl 3-amino-3-methylbutanoate.

Logical Relationship of Challenges and Solutions in Hindered SPPS

Hindered_SPPS_Logic cluster_challenge Core Challenge cluster_consequences Consequences cluster_solutions Solutions Challenge Steric Hindrance of α,α-Disubstituted Amino Acid Slow_Kinetics Slow Reaction Kinetics Challenge->Slow_Kinetics Incomplete_Coupling Incomplete Coupling Challenge->Incomplete_Coupling Slow_Kinetics->Incomplete_Coupling Deletion_Peptides Formation of Deletion Peptides Incomplete_Coupling->Deletion_Peptides Potent_Reagents Use Potent Coupling Reagents (HATU, HCTU, COMU) Potent_Reagents->Challenge Double_Coupling Implement Double Coupling Double_Coupling->Challenge Optimized_Conditions Optimize Reaction Conditions (Time, Temperature) Optimized_Conditions->Challenge Monitoring Monitor with Kaiser Test Monitoring->Incomplete_Coupling Detects

Sources

Application

Application Note: Ethyl 3-amino-3-methylbutanoate as a Strategic Building Block for Novel Heterocycles

Executive Summary In modern drug discovery and medicinal chemistry, the strategic incorporation of conformational constraints is paramount for improving target affinity, selectivity, and metabolic stability. Ethyl 3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic incorporation of conformational constraints is paramount for improving target affinity, selectivity, and metabolic stability. Ethyl 3-amino-3-methylbutanoate (often utilized as its hydrochloride salt, CAS 85532-40-7) serves as a highly versatile β -amino acid ester building block. The presence of a gem-dimethyl group at the β -carbon imparts profound steric and electronic effects, making it a privileged precursor for the synthesis of complex, sterically hindered heterocycles such as piperidines, pyrimidines, and β -lactams[1].

This application note provides researchers and drug development professionals with an authoritative guide on the mechanistic advantages of this building block, alongside a field-proven, self-validating protocol for the synthesis of 5,5-dimethylpiperidine-2,4-dione—a valuable scaffold in kinase inhibitor and CNS drug design.

Mechanistic Insights: The Role of the gem-Dimethyl Group

The utility of ethyl 3-amino-3-methylbutanoate extends far beyond a simple amine donor; its structural topology actively drives synthetic success and pharmacological viability.

The Thorpe-Ingold Effect (Conformational Pre-organization)

The synthesis of medium-to-large heterocycles often suffers from competing intermolecular side reactions (e.g., oligomerization). The gem-dimethyl group on ethyl 3-amino-3-methylbutanoate mitigates this through the Thorpe-Ingold effect (also known as the gem-dialkyl effect)[2].

Historically attributed to angle compression, modern computational analyses reveal that the effect is primarily conformational[3]. The bulky methyl groups destabilize the extended anti conformation of the acyclic precursor, forcing the molecule to populate gauche conformations. This drastically reduces the distance between the reactive termini (the amine and the ester/acyl group), lowering the activation entropy ( ΔS‡ ) required for intramolecular cyclization. Consequently, ring-closure rates are accelerated by orders of magnitude compared to unsubstituted analogs.

Metabolic Shielding

In drug development, the gem-dimethyl moiety provides significant steric hindrance around the adjacent amine and carbonyl linkages. This "metabolic shield" effectively blocks access by cytochrome P450 (CYP) enzymes and monoamine oxidases, drastically increasing the in vivo half-life of the resulting heterocyclic pharmacophore.

G N1 Acyclic Precursor (gem-dimethyl substituted) N2 Steric Repulsion (Destabilizes anti conformer) N1->N2 N3 Population of gauche Conformers (Reactive ends proximal) N2->N3 N4 Reduced Activation Entropy (ΔS‡ becomes less negative) N3->N4 N5 Accelerated Cyclization (Thorpe-Ingold Effect) N4->N5

Mechanistic pathway of the Thorpe-Ingold effect facilitating rapid ring closure.

Quantitative Impact on Cyclization and Stability

To illustrate the profound impact of the gem-dimethyl substitution provided by ethyl 3-amino-3-methylbutanoate, the following table summarizes the comparative thermodynamic, kinetic, and pharmacokinetic parameters between unsubstituted and gem-dimethyl substituted piperidine-2,4-dione derivatives.

ParameterUnsubstituted Precursor (Des-methyl)gem-Dimethyl Precursor (Ethyl 3-amino-3-methylbutanoate)Scientific Causality
Relative Cyclization Rate ( krel​ ) 1.0~250 - 500xIncreased population of reactive gauche conformers drives intramolecular attack[2].
Cyclization Yield (%) 35 - 45% (High oligomerization)85 - 95%Entropic favorability outcompetes intermolecular condensation pathways.
Activation Entropy ( ΔS‡ ) Highly NegativeLess NegativePre-organization minimizes the degrees of freedom lost during transition state formation.
Microsomal Stability ( T1/2​ ) < 15 minutes> 120 minutesSteric bulk at the β -position restricts enzymatic active-site binding (e.g., CYP3A4).

Experimental Protocol: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

This protocol details the conversion of ethyl 3-amino-3-methylbutanoate into 5,5-dimethylpiperidine-2,4-dione via a sequential N-acylation and Dieckmann cyclization workflow[1].

Workflow Visualization

G A Ethyl 3-amino-3-methylbutanoate (Starting Material) C N-acylated diester intermediate A->C N-Acylation B Ethyl malonyl chloride + Triethylamine (DCM) B->C D Dieckmann Cyclization (NaOEt / EtOH, Reflux) C->D Intramolecular Condensation E Hydrolysis & Decarboxylation (H+, Heat) D->E F 5,5-Dimethylpiperidine-2,4-dione (Final Heterocycle) E->F -CO2, -EtOH

Synthetic workflow for 5,5-dimethylpiperidine-2,4-dione via Dieckmann cyclization.

Step-by-Step Methodology

Step 1: N-Acylation to form Diethyl 2-((3-ethoxy-2,2-dimethyl-3-oxopropyl)carbamoyl)malonate

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add ethyl 3-amino-3-methylbutanoate hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (TEA, 2.5 eq) dropwise. Causality: TEA serves a dual purpose: it liberates the free base of the amino ester from its hydrochloride salt and neutralizes the HCl generated during the subsequent acylation.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of ethyl malonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. Causality: Slow addition at 0 °C prevents localized heating and suppresses the formation of di-acylated side products.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS or TLC (Ninhydrin stain) until the primary amine is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The crude N-acylated diester can typically be used in the next step without further purification.

Step 2: Dieckmann Cyclization

  • Preparation: Dissolve the crude N-acylated diester in strictly anhydrous ethanol (0.1 M). Causality: The presence of water will prematurely hydrolyze the ester groups, completely inhibiting the base-mediated condensation[1].

  • Base Addition: Add a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol (1.5 eq). Causality: It is critical to match the alkoxide base (ethoxide) with the ester alkyl groups (ethyl esters). Using sodium methoxide would result in transesterification, yielding a complex mixture of methyl and ethyl esters.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours. The Thorpe-Ingold effect provided by the gem-dimethyl group ensures rapid and high-yielding ring closure.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis: Cool the reaction to room temperature. Carefully add distilled water (equal volume to ethanol) to hydrolyze the resulting β -keto ester intermediate.

  • Decarboxylation: Acidify the mixture to pH 2 using 2M HCl. Heat the acidified mixture to 60 °C for 2 hours to promote decarboxylation of the β -keto acid.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organics over MgSO4​ , filter, and concentrate. Purify the target 5,5-dimethylpiperidine-2,4-dione via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization.

References

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis . LUCP. Available at: [Link]

  • The gem-Dimethyl Effect Revisited . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Application

Chiral resolution of Ethyl 3-amino-3-methylbutanoate enantiomers

An Application Guide for the Chiral Resolution of Ethyl 3-amino-3-methylbutanoate Enantiomers Introduction: The Imperative of Chirality in Modern Chemistry In the realm of pharmaceutical and fine chemical synthesis, the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chiral Resolution of Ethyl 3-amino-3-methylbutanoate Enantiomers

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity and physiological effect. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The separation of these enantiomers, a process known as chiral resolution, is therefore a cornerstone of modern drug development and stereoselective synthesis.

This application note provides a detailed guide to the chiral resolution of Ethyl 3-amino-3-methylbutanoate, a valuable β-amino acid ester.[1][2] Enantiomerically pure β-amino acids are crucial building blocks for a variety of pharmaceutically active compounds, including antiviral and anticancer agents, and peptidomimetics with enhanced metabolic stability.[1] We will explore three robust and widely applicable methods for resolving its racemic mixture: classical diastereomeric salt formation, highly selective enzymatic resolution, and analytical to preparative scale chiral chromatography. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles that govern its success, empowering researchers to adapt and optimize these methods for their specific needs.

Method 1: Diastereomeric Salt Formation via Fractional Crystallization

Principle of Resolution: This classical technique leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not.[3] By reacting the racemic amine of Ethyl 3-amino-3-methylbutanoate with an enantiomerically pure chiral acid (the resolving agent), a mixture of two diastereomeric salts is formed. These salts, having different solubilities in a given solvent system, can be separated by fractional crystallization.[4] The less soluble diastereomer crystallizes out of the solution, allowing for its isolation. Subsequent treatment with a base liberates the desired, enantiomerically enriched amine. This method is renowned for its cost-effectiveness and scalability, making it a preferred choice for industrial applications.[5]

Experimental Protocol: Diastereomeric Salt Resolution
  • Screening Phase (Critical): The success of this method hinges on the selection of an appropriate chiral resolving agent and solvent system.[5] A preliminary screening with various chiral acids (e.g., (+)-Tartaric acid, (R)-(-)-Mandelic acid, (+)-10-Camphorsulfonic acid) and solvents (e.g., ethanol, methanol, isopropanol, acetone) is essential. The goal is to identify a combination that yields a crystalline salt with a significant difference in solubility between the two diastereomers.

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 1.0 equivalent of racemic Ethyl 3-amino-3-methylbutanoate in the chosen solvent.

    • Separately, dissolve 0.5 to 1.0 equivalents of the selected enantiopure chiral acid (e.g., (+)-Tartaric acid) in a minimal amount of the same solvent. The stoichiometry may need optimization; starting with a sub-stoichiometric amount of resolving agent can sometimes improve the enantiomeric excess of the first crop of crystals.

    • Slowly add the acid solution to the amine solution with gentle stirring at room temperature.

  • Crystallization:

    • Allow the solution to stand undisturbed. The formation of crystals may begin immediately or may require cooling, seeding with a small crystal, or slow evaporation of the solvent.

    • Once a substantial amount of precipitate has formed, cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 8).

    • Separate the organic layer, and extract the aqueous layer 2-3 times with the same organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched Ethyl 3-amino-3-methylbutanoate.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using the chiral HPLC method detailed later in this guide.

Data Summary: Diastereomeric Resolution Parameters
ParameterRecommended Starting PointRationale & Optimization Notes
Chiral Resolving Agent (+)-Tartaric AcidA readily available and cost-effective chiral acid often successful in resolving amines.[3] Other options include mandelic or camphorsulfonic acids.
Molar Ratio (Amine:Acid) 1 : 0.5Using a sub-stoichiometric amount of resolving agent ensures that the less soluble salt crystallizes in higher enantiomeric purity.
Solvent Ethanol or MethanolPolar protic solvents are generally effective for forming and crystallizing ammonium salts. The ideal solvent must be found empirically.
Crystallization Temp. Start at RT, then 0-4 °CGradual cooling promotes the formation of well-defined crystals and improves purity.
Base for Liberation 1M Sodium BicarbonateA mild base is sufficient to break the salt without causing hydrolysis of the ester functional group.
Workflow Diagram: Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemate Racemic Amine (R/S Mixture) mix Mix in Solvent racemate->mix agent Chiral Resolving Agent ((+)-Acid) agent->mix diastereomers Diastereomeric Salts ((R)-Amine-(+)-Acid) ((S)-Amine-(+)-Acid) mix->diastereomers Formation crystallize Fractional Crystallization diastereomers->crystallize Solubility Difference crystals Crystals (Less Soluble Salt) crystallize->crystals mother_liquor Mother Liquor (More Soluble Salt) crystallize->mother_liquor basify Add Base (e.g., NaHCO₃) crystals->basify Isolate product Enriched (S)-Amine basify->product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Method 2: Kinetic Enzymatic Resolution

Principle of Resolution: Enzymes are chiral catalysts that exhibit high stereoselectivity. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For an ester like Ethyl 3-amino-3-methylbutanoate, hydrolase enzymes (e.g., lipases) can be used to selectively hydrolyze one enantiomer to its corresponding carboxylic acid.[6][7] By stopping the reaction at approximately 50% conversion, one can isolate the unreacted ester, now highly enriched in one enantiomer, and the hydrolyzed acid, enriched in the other.

Experimental Protocol: Enzymatic Hydrolysis
  • Enzyme and Condition Screening: Select a suitable hydrolase. Lipases such as Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), or Pig Liver Esterase (PLE) are excellent starting points for ester hydrolysis.[6][7] The reaction is typically performed in a buffered aqueous solution or a biphasic system.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

    • Disperse the racemic Ethyl 3-amino-3-methylbutanoate in the buffer. An organic co-solvent (e.g., t-butanol) may be added to improve substrate solubility.

    • Add the selected lipase (either free or immobilized) to the mixture. Immobilized enzymes are often preferred as they can be easily recovered and reused.

  • Incubation and Monitoring:

    • Stir the mixture at a constant temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by taking small aliquots over time and analyzing them by HPLC or by measuring the consumption of base (if using a pH-stat to maintain constant pH). The goal is to stop the reaction as close to 50% conversion as possible to achieve the highest theoretical e.e. for both products.

  • Work-up and Separation:

    • Once 50% conversion is reached, stop the reaction by filtering off the (immobilized) enzyme.

    • Acidify the reaction mixture to pH ~3 with 1M HCl. This protonates the carboxylic acid product.

    • Extract the entire mixture with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer. The unreacted ester can be separated from the acid product using a subsequent basic wash (e.g., with 1M NaHCO₃), which will selectively extract the acid into the aqueous layer.

    • The ester remains in the organic phase, which can be dried (Na₂SO₄) and concentrated. The acid can be recovered from the basic aqueous wash by re-acidifying and extracting.

  • Analysis: Determine the e.e. of the recovered, unreacted ester using chiral HPLC.

Data Summary: Enzymatic Resolution Parameters
ParameterRecommended Starting PointRationale & Optimization Notes
Enzyme Immobilized Candida antarctica Lipase B (CALB)A robust and highly versatile lipase known for its broad substrate scope and high enantioselectivity in ester hydrolysis.
Solvent System Phosphate Buffer (0.1 M, pH 7.0)Maintains the optimal pH for enzyme activity. A biphasic system with an organic solvent like MTBE can also be effective.
Temperature 30 °CProvides a good balance between reaction rate and enzyme stability. Each enzyme has an optimal temperature range.
Reaction Monitoring Chiral HPLCDirect measurement of the e.e. and conversion of aliquots is the most accurate method for determining the reaction endpoint.
Target Conversion ~50%Maximizes the theoretical enantiomeric excess of both the remaining starting material and the product.
Workflow Diagram: Kinetic Enzymatic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Monitoring & Quenching cluster_2 Separation racemate Racemic Ester (R/S Mixture) reaction Incubate at pH 7, 30°C racemate->reaction enzyme Enzyme (Lipase) in Buffer enzyme->reaction monitor Monitor to ~50% Conversion (via HPLC) reaction->monitor quench Quench Reaction (Filter Enzyme) monitor->quench At 50% mixture Mixture of: (S)-Ester (unreacted) (R)-Acid (product) quench->mixture separation Liquid-Liquid Extraction mixture->separation ester Enriched (S)-Ester separation->ester acid Enriched (R)-Acid separation->acid G cluster_0 Preparation cluster_1 HPLC Separation cluster_2 Data Analysis sample Sample containing (R/S) enantiomers dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Chiral Column filter->inject separate Differential Interaction with CSP inject->separate detect UV Detection (215 nm) separate->detect chromatogram Chromatogram with Two Resolved Peaks detect->chromatogram calculate Integrate Peak Areas & Calculate e.e. chromatogram->calculate

Sources

Method

HPLC method for chiral separation of beta-amino acid esters

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Author: BenchChem Technical Support Team. Date: March 2026

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Constructing a Narrative

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Application Note: HPLC Method for the Chiral Separation of β -Amino Acid Esters

Introduction & Analytical Challenge

β -amino acids are critical building blocks in the design of peptidomimetics and the synthesis of blockbuster pharmaceuticals (e.g., sitagliptin). Because they are resistant to enzymatic degradation, incorporating them into drug scaffolds significantly enhances pharmacokinetic stability. During synthesis, the carboxylic acid moiety is frequently protected via esterification (e.g., methyl or ethyl esters) to prevent unwanted side reactions.

However, this esterification fundamentally alters the molecule's physicochemical profile. Unlike free β -amino acids, which exist as zwitterions, β -amino acid esters possess a free, highly basic primary amine. Chromatographically, this presents a severe challenge: the basic amine interacts strongly with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing, irreversible adsorption, and poor enantiomeric resolution. Developing a robust chiral high-performance liquid chromatography (HPLC) method requires precise control over these secondary interactions.

Mechanistic Insights into Chiral Recognition

To achieve baseline enantioseparation, the analytical strategy must rely on Chiral Stationary Phases (CSPs) that provide multiple interaction sites (hydrogen bonding, dipole-dipole, and steric inclusion) while simultaneously masking non-specific silanol interactions.

We utilize two orthogonal approaches:

  • Polysaccharide-Based CSPs (Normal Phase): Utilizing amylose tris(3,5-dimethylphenylcarbamate). The chiral recognition is driven by the insertion of the ester's hydrophobic structural elements into the chiral cavity of the polymer, stabilized by hydrogen bonding between the primary amine and the carbamate linkages [1].

  • Macrocyclic Glycopeptide CSPs (Polar Organic Mode): Utilizing teicoplanin-based phases. The aglycone basket of the macrocycle provides a highly stereoselective cleft. In Polar Organic Mode (POM), the absence of water enhances electrostatic interactions between the analyte's amine and the CSP's ionizable groups [2].

Mechanism Analyte β-Amino Acid Ester (Enantiomeric Pair) Sub1 Primary Amine (-NH2) Analyte->Sub1 Sub2 Ester Carbonyl (-COOR) Analyte->Sub2 Sub3 Stereogenic Center (C-β) Analyte->Sub3 Int1 Hydrogen Bonding (Donor) Sub1->Int1 Int2 Dipole-Dipole & H-Bond (Acceptor) Sub2->Int2 Int3 Steric Fit / Inclusion Sub3->Int3 CSP Chiral Stationary Phase (e.g., Amylose Carbamate) Result Differential Transient Diastereomeric Complexes -> Enantioseparation CSP->Result Int1->CSP Int2->CSP Int3->CSP

Figure 1: Tripos interaction model for chiral recognition of β-amino acid esters on CSPs.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability testing (SST) is embedded directly into the workflow to confirm that the thermodynamic environment is optimal before sample analysis begins.

Workflow Step1 1. Sample Preparation (Free Base Extraction & Dilution) Step2 2. CSP Selection (Polysaccharide vs. Macrocyclic) Step1->Step2 Step3 3. Mobile Phase Optimization (Additives: DEA / TEA / AcOH) Step2->Step3 Step4 4. Chromatographic Evaluation (Selectivity & Resolution) Step3->Step4 Step5 5. Method Validation (Robustness & Quantitation) Step4->Step5

Figure 2: Systematic HPLC method development workflow for β-amino acid esters.

Protocol A: Normal Phase Separation on Amylose-Based CSP

Causality for Experimental Choices: In normal phase chromatography, the unshielded primary amine of the β -amino acid ester will cause severe peak tailing. We introduce 0.1% Diethylamine (DEA) into the mobile phase. DEA acts as a basic sacrificial additive; it outcompetes the analyte for the acidic residual silanols on the silica matrix, thereby sharpening the analyte peaks and improving resolution.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade n-hexane and isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) DEA. Degas the mixture via ultrasonication for 10 minutes.

  • Column Equilibration: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline stabilizes (typically 30–45 minutes). Maintain the column compartment at a constant 25 °C.

  • Sample Preparation: Dissolve the racemic β -amino acid ester in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject 10 µL of the racemic standard.

    • Validation Criterion 1: The tailing factor ( Tf​ ) for both enantiomer peaks must be ≤1.5 . If Tf​>1.5 , increase DEA concentration to 0.15%.

    • Validation Criterion 2: Baseline resolution ( Rs​ ) must be ≥1.5 .

  • Sample Analysis: Inject 10 µL of the unknown sample. Record the chromatogram at 210 nm (or 254 nm if the ester contains an aromatic substituent).

Protocol B: Polar Organic Mode on Macrocyclic Glycopeptide CSP

Causality for Experimental Choices: Teicoplanin-based columns (e.g., Chirobiotic T) are highly effective for amino acids. For esterified derivatives, Polar Organic Mode (POM) is superior to reversed-phase because the exclusion of water prevents hydrophobic masking of the chiral cleft. An acid-base additive pair (Acetic Acid and Triethylamine) is used to control the ionization state of the analyte and the CSP, facilitating optimal ionic interactions [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a solution of 100% HPLC-grade Methanol. Add 0.1% (v/v) Glacial Acetic Acid and 0.1% (v/v) Triethylamine (TEA). This creates a volatile methanolic buffer. Degas thoroughly.

  • Column Equilibration: Install an Astec Chirobiotic T column (250 mm × 4.6 mm, 5 µm). Equilibrate at 1.0 mL/min at 20 °C for 40 minutes. Lower temperatures often increase the thermodynamic stability of the transient diastereomeric complexes, enhancing selectivity ( α ).

  • Sample Preparation: Dissolve the analyte in pure methanol to 1.0 mg/mL. Filter through a 0.22 µm nylon filter.

  • System Suitability Test (SST): Inject 5 µL of the racemic standard.

    • Validation Criterion: Verify that the retention time relative standard deviation (RSD) over three replicate injections is ≤2.0% . This ensures the CSP is fully equilibrated with the acid/base additives.

  • Sample Analysis: Proceed with 5 µL injections of the analytical samples, monitoring UV absorbance at 210 nm.

Quantitative Data Presentation

The table below summarizes typical chromatographic parameters obtained using the self-validating protocols described above. The data illustrates the comparative efficacy of the two orthogonal methods for different structural classes of β -amino acid esters.

Analyte (Racemate)MethodRetention Time 1 ( tR1​ , min)Retention Time 2 ( tR2​ , min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Ethyl β -aminobutyrateProtocol A (AD-H)8.459.821.212.151.12
Methyl 3-amino-3-phenylpropanoateProtocol A (AD-H)12.1015.351.323.401.08
Ethyl β -aminobutyrateProtocol B (Chirobiotic T)6.207.151.181.851.25
Methyl 3-amino-3-phenylpropanoateProtocol B (Chirobiotic T)9.4011.801.292.901.15
Benzyl 3-amino-4-methylpentanoateProtocol A (AD-H)14.5018.201.303.101.10

Note: Rs​≥1.5 indicates baseline separation. The addition of DEA in Protocol A successfully maintains Tf​ well below the 1.5 threshold, validating the mechanistic hypothesis regarding silanol suppression.

References

  • Péter, A., et al. "High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues." Journal of Chromatography A.[Link]

  • D'Acquarica, I., et al. "Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β -amino acids." Tetrahedron: Asymmetry (2000).[Link]

  • Ilisz, I., et al. "Liquid chromatographic enantioseparation of carbocyclic β -amino acids possessing limonene skeleton on macrocyclic glycopeptide-based chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis (2017).[Link]

Application

Derivatization of Ethyl 3-amino-3-methylbutanoate for GC analysis

An Application Note and Protocol for the Derivatization of Ethyl 3-amino-3-methylbutanoate for Gas Chromatographic Analysis Authored by: A Senior Application Scientist Introduction Ethyl 3-amino-3-methylbutanoate is a β-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Derivatization of Ethyl 3-amino-3-methylbutanoate for Gas Chromatographic Analysis

Authored by: A Senior Application Scientist

Introduction

Ethyl 3-amino-3-methylbutanoate is a β-amino acid ester of significant interest in pharmaceutical and chemical synthesis. Its analysis is crucial for reaction monitoring, purity assessment, and stereochemical determination. However, direct gas chromatographic (GC) analysis of this compound is hampered by the presence of a primary amine group. This functional group's high polarity and capacity for hydrogen bonding lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and potential irreversible adsorption.

Derivatization is a chemical modification technique employed to convert the analyte into a more volatile and thermally stable compound with improved chromatographic properties. This application note provides a comprehensive guide with detailed protocols for the derivatization of ethyl 3-amino-3-methylbutanoate for both achiral and chiral GC analysis. The methodologies are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Principles of Derivatization for GC Analysis

The primary objective of derivatizing ethyl 3-amino-3-methylbutanoate is to mask the active hydrogen atoms of the primary amine group. This is typically achieved through acylation or silylation.

  • Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride or acyl chloride. The resulting amide is significantly less polar and more volatile than the original amine. Trifluoroacetic anhydride (TFAA) is a common and highly effective acylating agent that produces a stable trifluoroacetyl derivative with excellent chromatographic characteristics.

  • Chiral Derivatization: Ethyl 3-amino-3-methylbutanoate possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers. To resolve these enantiomers on a standard achiral GC column, a chiral derivatizing agent (CDA) is employed. The CDA, being enantiomerically pure, reacts with the racemic analyte to form a pair of diastereomers. These diastereomers have distinct physicochemical properties, allowing for their separation by conventional GC. A widely used class of CDAs for amines are chiral acid chlorides, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride.

This guide will detail a protocol for achiral analysis using TFAA and a protocol for chiral separation using a suitable chiral acylating agent.

Protocol 1: Achiral Analysis via Trifluoroacetylation

This protocol describes the derivatization of ethyl 3-amino-3-methylbutanoate with trifluoroacetic anhydride (TFAA) to yield the corresponding N-trifluoroacetyl derivative, suitable for routine quantification and purity analysis.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis sample Dissolve sample in ethyl acetate add_tfaa Add Trifluoroacetic Anhydride (TFAA) sample->add_tfaa Transfer to reaction vial vortex Vortex vigorously add_tfaa->vortex heat Heat at 60°C for 15 min vortex->heat evaporate Evaporate to dryness under N2 stream heat->evaporate Cool to RT reconstitute Reconstitute in ethyl acetate evaporate->reconstitute inject Inject into GC-FID/MS reconstitute->inject

Caption: Workflow for TFAA Derivatization.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Ethyl 3-amino-3-methylbutanoate≥98%Sigma-Aldrich
Trifluoroacetic anhydride (TFAA)≥99%Sigma-Aldrich
Ethyl acetateAnhydrous, ≥99.8%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Nitrogen gasHigh purityN/A
2 mL GC vials with screw capsAgilent
Heating block or water bathN/A
Vortex mixerN/A
MicropipettesN/A
Step-by-Step Protocol
  • Sample Preparation: Accurately weigh approximately 1-5 mg of ethyl 3-amino-3-methylbutanoate into a clean, dry 2 mL GC vial.

  • Dissolution: Add 500 µL of anhydrous ethyl acetate to the vial and vortex briefly to dissolve the sample completely.

  • Reagent Addition: To the sample solution, add 100 µL of trifluoroacetic anhydride (TFAA). For some applications, adding a small amount of a catalyst like pyridine (10 µL) can facilitate the reaction, though it is often rapid enough without it.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 15 minutes to ensure the reaction goes to completion.

  • Solvent Removal: After cooling the vial to room temperature, remove the cap and evaporate the solvent and excess TFAA under a gentle stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of fresh anhydrous ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC system.

Reaction Scheme

cluster_reactants cluster_products amine Ethyl 3-amino-3-methylbutanoate amide N-Trifluoroacetyl derivative amine->amide + TFAA tfaa Trifluoroacetic Anhydride (TFAA) acid Trifluoroacetic acid

Caption: Acylation of Ethyl 3-amino-3-methylbutanoate with TFAA.

Protocol 2: Chiral Separation via Diastereomer Formation

This protocol outlines the derivatization of racemic ethyl 3-amino-3-methylbutanoate with an enantiomerically pure chiral derivatizing agent to form diastereomers that can be separated on a non-chiral GC column. (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TFPC) is a suitable reagent for this purpose.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis sample Dissolve racemic sample in anhydrous dichloromethane add_reagents Add L-TFPC and an organic base (e.g., triethylamine) sample->add_reagents vortex Vortex and react at RT add_reagents->vortex quench Quench with dilute acid vortex->quench After 30 min extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry evaporate Evaporate to dryness dry->evaporate reconstitute Reconstitute in solvent evaporate->reconstitute inject Inject into GC-FID/MS reconstitute->inject

Caption: Workflow for Chiral Derivatization.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Ethyl 3-amino-3-methylbutanoate (racemic)≥98%Sigma-Aldrich
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TFPC)≥98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Hydrochloric acid (HCl)1 M solutionN/A
Sodium sulfate (Na2SO4)AnhydrousN/A
Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 2-5 mg of racemic ethyl 3-amino-3-methylbutanoate in 1 mL of anhydrous dichloromethane in a GC vial.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution. TEA acts as a scavenger for the HCl generated during the reaction.

  • CDA Addition: Add 1.2 equivalents of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TFPC) to the mixture.

  • Reaction: Cap the vial and vortex. Let the reaction proceed at room temperature for 30 minutes.

  • Work-up:

    • Quench the reaction by adding 1 mL of 1 M HCl. Vortex and allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a new vial.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of dichloromethane or ethyl acetate for GC analysis.

Reaction Scheme

cluster_reactants cluster_products racemate (R/S)-Ethyl 3-amino-3-methylbutanoate diastereomer1 (R,S)-Diastereomer racemate->diastereomer1 + (S)-TFPC diastereomer2 (S,S)-Diastereomer racemate->diastereomer2 + (S)-TFPC cda (S)-TFPC

Caption: Formation of Diastereomers for Chiral Separation.

GC Method Parameters

The following table provides a starting point for the GC method development. Parameters may need to be optimized for your specific instrument and column.

ParameterAchiral Analysis (TFA derivative)Chiral Analysis (Diastereomers)
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmDB-17, 30 m x 0.25 mm, 0.25 µm
Injector Temp. 250°C270°C
Injection Mode Split (e.g., 20:1)Split (e.g., 20:1)
Injection Vol. 1 µL1 µL
Carrier Gas Helium or Hydrogen, constant flow (1 mL/min)Helium or Hydrogen, constant flow (1 mL/min)
Oven Program 100°C (1 min), ramp at 10°C/min to 250°C (5 min)150°C (2 min), ramp at 5°C/min to 280°C (10 min)
Detector FID or MSFID or MS
Detector Temp. 280°C (FID)300°C (FID)

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor peak shape / Tailing Incomplete derivatization; Active sites in the GC system.Ensure reagents are fresh and anhydrous. Increase reaction time/temp. Use a fresh liner and trim the column.
No peak or very small peak Sample degradation; Incomplete reaction.Check injector temperature. Confirm derivatization by MS. Ensure correct reagent stoichiometry.
Extra peaks in chromatogram Side reactions; Impurities in reagents or sample.Run a reagent blank. Purify the sample if necessary. Optimize reaction conditions to minimize side products.
Poor separation of diastereomers Unsuitable GC column or temperature program.Use a more polar column (e.g., DB-WAX). Optimize the oven temperature ramp for better resolution.

Safety Precautions

Derivatizing agents such as TFAA and acyl chlorides are corrosive, moisture-sensitive, and have pungent odors. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the reagents.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]

  • Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Proceedings of the National Academy of Sciences, 72(2), 619-622. [Link]

Method

Protecting Group Strategies for Ethyl 3-Amino-3-Methylbutanoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis and drug development, the precise manipulation of functional groups is paramount. The amino group, being nucleophilic, oft...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the precise manipulation of functional groups is paramount. The amino group, being nucleophilic, often requires temporary masking or "protection" to prevent unwanted side reactions during synthetic transformations at other parts of a molecule.[1][2] Ethyl 3-amino-3-methylbutanoate, a valuable building block, possesses a sterically hindered tertiary amino group that presents unique challenges and considerations for its protection and subsequent deprotection. This guide provides a detailed exploration of common protecting group strategies—Boc, Cbz, and Fmoc—as applied to this substrate, offering insights into the causality behind experimental choices and providing robust protocols for practical application.

The Challenge: A Sterically Hindered Amino Group

The tertiary nature of the amino group in ethyl 3-amino-3-methylbutanoate, flanked by two methyl groups and adjacent to a methylene-ester moiety, significantly influences its reactivity. This steric hindrance can impede the approach of bulky reagents, necessitating carefully optimized reaction conditions to achieve efficient protection. The choice of protecting group and the corresponding synthetic strategy must account for this structural feature to ensure high yields and purity.

Core Protecting Group Strategies

The selection of a suitable protecting group is dictated by its stability to various reaction conditions and the ease of its removal. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily cleaved without affecting other functional groups in the molecule.[3][4] This principle of "orthogonal protection" is crucial in multi-step syntheses.[1][3] For the amino group of ethyl 3-amino-3-methylbutanoate, the most common and effective protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The tert-Butyloxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most widely used amino-protecting groups in organic synthesis due to its general stability under neutral or basic conditions and its facile removal under acidic conditions.[5][]

Rationale for Use: The Boc group's resistance to nucleophiles and bases makes it an excellent choice when subsequent synthetic steps involve basic reagents. Its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is clean, typically yielding the ammonium salt of the deprotected amine, carbon dioxide, and isobutene.[2][5]

Introduction of the Boc Group: The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine. For sterically hindered amines, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary to facilitate the reaction.[7]

Deprotection of the Boc Group: The Boc group is readily cleaved by treatment with strong acids. The choice of acid and solvent can be tailored to the sensitivity of the substrate. For instance, a solution of HCl in an organic solvent like methanol or dioxane, or neat TFA, is commonly employed.[7]

cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Ethyl 3-amino-3-methylbutanoate reagents_prot Boc₂O, Base (e.g., NaOH, DMAP) start_prot->reagents_prot Reaction product_prot Boc-protected Ester reagents_prot->product_prot Formation start_deprot Boc-protected Ester product_prot->start_deprot reagents_deprot Acid (e.g., TFA, HCl) start_deprot->reagents_deprot Cleavage product_deprot Deprotected Amine Salt reagents_deprot->product_deprot Release

Caption: Workflow for Boc protection and deprotection.

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

The Cbz group, introduced by Bergmann and Zervas in 1932, was the first "modern" protecting group and remains a cornerstone of peptide synthesis and general organic chemistry.[8][]

Rationale for Use: The Cbz group is stable to a wide range of non-reductive conditions, including both acidic and basic media, making it orthogonal to the Boc group.[8][10] Its primary mode of cleavage is catalytic hydrogenolysis, which proceeds under mild, neutral conditions.[10][11]

Introduction of the Cbz Group: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction setup (e.g., aqueous sodium carbonate or hydroxide).[8][10]

Deprotection of the Cbz Group: The most common method for Cbz deprotection is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas).[8][11] This method is advantageous as the byproducts, toluene and carbon dioxide, are volatile and easily removed. Alternatively, strong acids such as HBr in acetic acid can also cleave the Cbz group.[10]

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot Ethyl 3-amino-3-methylbutanoate reagents_prot Cbz-Cl, Base (e.g., Na₂CO₃) start_prot->reagents_prot Reaction product_prot Cbz-protected Ester reagents_prot->product_prot Formation start_deprot Cbz-protected Ester product_prot->start_deprot reagents_deprot H₂, Pd/C start_deprot->reagents_deprot Cleavage product_deprot Deprotected Amine reagents_deprot->product_deprot Release

Caption: Workflow for Cbz protection and deprotection.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a key component of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[12][13]

Rationale for Use: The Fmoc group is stable to acidic conditions, making it orthogonal to acid-labile side-chain protecting groups like tert-butyl ethers and esters.[12][14] This orthogonality is the foundation of the widely used Fmoc/tBu strategy in peptide synthesis.[13]

Introduction of the Fmoc Group: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[12][13]

Deprotection of the Fmoc Group: The Fmoc group is cleaved by treatment with a mild base, most commonly a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[12][13] The deprotection mechanism involves a β-elimination reaction.

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot Ethyl 3-amino-3-methylbutanoate reagents_prot Fmoc-OSu, Base (e.g., NaHCO₃) start_prot->reagents_prot Reaction product_prot Fmoc-protected Ester reagents_prot->product_prot Formation start_deprot Fmoc-protected Ester product_prot->start_deprot reagents_deprot Piperidine in DMF start_deprot->reagents_deprot Cleavage product_deprot Deprotected Amine reagents_deprot->product_deprot Release

Caption: Workflow for Fmoc protection and deprotection.

Comparison of Protecting Group Strategies

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Cleavage Conditions Strong Acid (e.g., TFA, HCl)[5][7]Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH)[10][11]Mild Base (e.g., 20% Piperidine in DMF)[12][13]
Stability Stable to base, nucleophiles, and hydrogenolysis.[5]Stable to acid and base.[8][10]Stable to acid and hydrogenolysis (less so than benzyl groups).[12]
Orthogonality Orthogonal to Cbz and Fmoc.[15]Orthogonal to Boc and base-labile groups.[10]Orthogonal to Boc and other acid-labile groups.[12][13]
Considerations for Steric Hindrance May require forcing conditions or catalysts (e.g., DMAP) for introduction.[]Generally efficient, but may require longer reaction times.Can be efficient, but steric bulk should be considered.
Byproducts of Deprotection Isobutene, CO₂[5]Toluene, CO₂[8]Dibenzofulvene-piperidine adduct[13]

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific reaction scale and available laboratory equipment.

Protocol 1: Boc Protection of Ethyl 3-Amino-3-Methylbutanoate

Materials:

  • Ethyl 3-amino-3-methylbutanoate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Sodium hydroxide (1.1 eq)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 3-amino-3-methylbutanoate in DCM.

  • In a separate flask, prepare a solution of sodium hydroxide in water.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the sodium hydroxide solution to the amine solution with vigorous stirring.

  • Add a solution of Boc₂O in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Separate the organic layer and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of Ethyl 3-Amino-3-Methylbutanoate

Materials:

  • Ethyl 3-amino-3-methylbutanoate (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (2.5 eq)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 3-amino-3-methylbutanoate in a mixture of dioxane and aqueous sodium carbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate dropwise with vigorous stirring, maintaining the temperature below 5 °C.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[8]

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[8]

  • Carefully acidify the aqueous layer to pH 2 with 1 M HCl.[8]

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by crystallization or column chromatography.

Protocol 3: Fmoc Protection of Ethyl 3-Amino-3-Methylbutanoate

Materials:

  • Ethyl 3-amino-3-methylbutanoate (1.0 eq)

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid

Procedure:

  • Dissolve ethyl 3-amino-3-methylbutanoate in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of Fmoc-OSu in dioxane with vigorous stirring.[13]

  • Allow the reaction to warm to room temperature and stir overnight.[13]

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and wash with diethyl ether.[13]

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.[13]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify as needed.

Conclusion

The protection of the sterically hindered amino group in ethyl 3-amino-3-methylbutanoate is a critical step in its utilization as a synthetic building block. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. By understanding the principles of each protecting group's stability and cleavage, and by employing the detailed protocols provided, researchers can effectively navigate the challenges posed by this valuable molecule and successfully incorporate it into their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Gagnon, D., Boudreault, P.-L., & Giguère, D. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molbank, 2022(4), M1483. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]

  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Sureshbabu, V. V., Naik, S. A., & Nagendra, G. (2009). Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids.
  • Deadman, B. J., O'Mahony, G., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • MDPI. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules, 27(4), 1122. [Link]

  • Parmeggiani, F., & Richardson, J. M. (2020). Developing deprotectase biocatalysts for synthesis. Current Opinion in Chemical Biology, 55, 143-150. [Link]

  • MDPI. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3894. [Link]

  • Bentham Science. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 3(3), 174-188.
  • ResearchGate. (2025, August 10). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

Sources

Application

The Strategic Incorporation of Ethyl 3-Amino-3-Methylbutanoate in Peptidomimetic Synthesis: A Guide to Application and Protocol

For Researchers, Scientists, and Drug Development Professionals The engineering of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Peptidomimetics, molecules that mimic the struct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The engineering of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising avenue to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in the design of potent peptidomimetics is the incorporation of non-canonical amino acids, particularly α,α-disubstituted amino acids, which impart unique conformational constraints and resistance to enzymatic degradation.[3][4][5]

This guide provides a detailed exploration of the use of Ethyl 3-amino-3-methylbutanoate, a valuable building block for the synthesis of peptidomimetics. As a protected form of the α,α-disubstituted amino acid, 3-amino-3-methylbutanoic acid, it introduces a quaternary carbon center at the α-position, significantly influencing the peptide backbone's conformational freedom.[6][7][8][9] The presence of both a methyl and an ethyl group at this position offers a nuanced approach to controlling secondary structure, with the potential to induce helical or extended conformations depending on the surrounding sequence.[7][8]

This document will delve into the mechanistic rationale behind its application and provide detailed, field-proven protocols for its incorporation into peptide chains, catering to both solution-phase and solid-phase synthesis methodologies.

The Conformational Impact of α,α-Disubstitution

The replacement of the α-hydrogen with an alkyl group, as seen in 3-amino-3-methylbutanoic acid, sterically restricts the accessible regions of the Ramachandran plot. This constraint is a powerful tool for rational peptide design, enabling the stabilization of specific secondary structures like β-turns, 3₁₀-helices, and α-helices.[10] While the smaller α,α-dimethylated amino acid, aminoisobutyric acid (Aib), is a well-known helix inducer, the asymmetric substitution in 3-amino-3-methylbutanoic acid provides a different conformational landscape. The varied steric bulk of the methyl and ethyl groups can be exploited to fine-tune peptide architecture. For instance, while homopeptides of α-methylated α,α-disubstituted amino acids tend to form 3₁₀-helices, their α-ethylated counterparts often adopt a fully extended C5-conformation.[6][7][8] This makes Ethyl 3-amino-3-methylbutanoate a versatile tool for creating a diverse range of peptidomimetic structures.

Solution-Phase Synthesis Protocol: Dipeptide Formation

Solution-phase synthesis offers a high degree of flexibility and is particularly well-suited for the synthesis of shorter peptides or for optimizing coupling conditions. The primary challenge in incorporating sterically hindered amino acids like 3-amino-3-methylbutanoic acid is overcoming the slow kinetics of the amide bond formation. This protocol details a robust method for coupling N-protected 3-amino-3-methylbutanoic acid with an amino acid ester.

Workflow for Solution-Phase Dipeptide Synthesis

G cluster_0 Step 1: Acid Deprotection cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up & Purification A Ethyl 3-amino-3-methylbutanoate B N-Protected 3-amino-3-methylbutanoic acid A->B  Hydrolysis & N-Protection (e.g., Fmoc-OSu/Boc₂O) C N-Protected Acid B->C F Activated Acid C->F Activation D Amino Acid Ester G Protected Dipeptide D->G E Coupling Reagents (e.g., HBTU/DIPEA) E->F F->G Coupling H Crude Dipeptide G->H Aqueous Work-up I Pure Protected Dipeptide H->I Column Chromatography

Caption: Workflow for solution-phase dipeptide synthesis.

Detailed Protocol

1. Preparation of N-Protected 3-Amino-3-methylbutanoic Acid:

  • Hydrolysis: The starting material, Ethyl 3-amino-3-methylbutanoate, must first be hydrolyzed to the free carboxylic acid. This is typically achieved by stirring with an excess of aqueous base (e.g., 1 M NaOH) in a co-solvent like methanol or THF at room temperature until the reaction is complete (monitored by TLC). Acidification with a mild acid (e.g., 1 M HCl) to pH ~3-4, followed by extraction with an organic solvent (e.g., ethyl acetate), will yield the free amino acid.

  • N-Protection: The resulting 3-amino-3-methylbutanoic acid is then protected with a suitable group for peptide synthesis, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl). For Fmoc protection, the amino acid is dissolved in a mixture of 1,4-dioxane and aqueous sodium carbonate, and Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) is added. The reaction is stirred at room temperature for several hours. For Boc protection, the amino acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine.

2. Dipeptide Coupling:

  • Materials:

    • N-Fmoc-3-amino-3-methylbutanoic acid (1.0 eq)

    • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • In a round-bottom flask, dissolve the N-Fmoc-3-amino-3-methylbutanoic acid and HBTU in anhydrous DMF.

    • Add DIPEA to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride in a minimal amount of DMF and add DIPEA (1.0 eq) to neutralize the salt and generate the free amine.

    • Add the free amine solution to the activated acid solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS. Due to steric hindrance, this coupling may require a longer reaction time than standard couplings.

    • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure protected dipeptide.

ParameterRecommended ConditionRationale
Coupling Reagent HBTU, HATU, or PyBOPThese are highly efficient coupling reagents that form activated esters resistant to racemization and are effective for hindered couplings.
Base DIPEAA non-nucleophilic base that minimizes side reactions.
Solvent DMF or DCMAprotic polar solvents that are excellent for peptide synthesis.
Reaction Time 4-12 hoursSterically hindered amino acids require longer coupling times for completion.

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS is the preferred method for the synthesis of longer peptides.[11] The following protocol outlines the incorporation of Fmoc-3-amino-3-methylbutanoic acid into a growing peptide chain on a solid support using standard Fmoc-based chemistry.

Workflow for SPPS Incorporation

A Peptide-Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C H₂N-Peptide-Resin B->C D Wash (DMF) C->D G Coupling D->G E Amino Acid Activation (Fmoc-AA-OH, HBTU, DIPEA in DMF) F Activated Amino Acid E->F F->G H Fmoc-AA-Peptide-Resin G->H I Wash (DMF) H->I J Repeat Cycle I->J

Caption: SPPS cycle for incorporating a new amino acid.

Detailed Protocol

1. Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-3-amino-3-methylbutanoic acid (3-5 eq)

  • HBTU (2.9 eq) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

  • DIPEA (6-10 eq)

  • 20% (v/v) Piperidine in DMF (for Fmoc deprotection)

  • Anhydrous DMF

2. Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.[12]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-3-amino-3-methylbutanoic acid, HBTU (or HATU), and DIPEA in DMF.

    • Allow the solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric bulk of the amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is necessary. To do this, repeat steps 4 and 5.

  • Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Purification: The crude peptide is typically precipitated in cold diethyl ether, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

ParameterRecommended ConditionRationale
Equivalents of Amino Acid 3-5 eqA higher excess is used to drive the reaction to completion for hindered couplings.
Coupling Reagent HATUGenerally considered more efficient than HBTU for difficult couplings.
Coupling Time 2-4 hours (or double couple)Ensures complete acylation of the resin-bound amine.
Monitoring Kaiser TestEssential for confirming the completion of each coupling step.

Alternative Synthetic Strategies: Multicomponent Reactions

For the rapid generation of peptidomimetic libraries, multicomponent reactions (MCRs) such as the Ugi and Passerini reactions offer a powerful alternative to traditional stepwise synthesis.[2][14][15][16]

  • Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[2][17][18] By using a pre-formed fragment containing Ethyl 3-amino-3-methylbutanoate as one of the components, complex peptidomimetics can be assembled in a single step.

  • Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide.[15][19][20][21] This can be a valuable tool for creating depsipeptide-like structures incorporating the 3-amino-3-methylbutanoate scaffold.

The application of these MCRs can significantly accelerate the discovery of novel peptidomimetic leads by enabling the creation of diverse molecular architectures from readily available starting materials.

Conclusion

Ethyl 3-amino-3-methylbutanoate is a highly valuable building block in the field of peptidomimetic design. Its α,α-disubstituted nature provides a powerful means to enforce specific conformational biases, thereby enhancing biological activity and metabolic stability. While its incorporation presents challenges due to steric hindrance, the use of potent coupling reagents, optimized reaction conditions, and careful monitoring allows for its efficient integration into peptide sequences through both solution-phase and solid-phase methodologies. Furthermore, the potential for its use in multicomponent reactions opens up exciting possibilities for combinatorial library synthesis and the discovery of new therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile non-canonical amino acid.

References

  • Ishida, H., & Inoue, Y. (2002). Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids. Journal of the Mass Spectrometry Society of Japan, 50(3), 133-144.
  • Cativiela, C., & Ordóñez, M. (2009). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • Ishida, H., & Inoue, Y. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of Synthetic Organic Chemistry, Japan, 60(11), 1066-1076.
  • Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry, 9(24), 8349-8356.
  • Ishida, H., & Inoue, Y. (2002). ChemInform Abstract: Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids. ChemInform, 33(48).
  • TCI. (2023).
  • Ferreira, I. C. F. R., et al. (2023).
  • Walczak, M. A., & Wzorek, Z. J. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 25(15), 8232.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Sharma, P., et al. (2020).
  • Adaligil, E. Y., & Suga, H. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ACS Central Science.
  • Westermann, B., & Krelaus, R. (2011). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journal of Organic Chemistry, 7, 1292-1296.
  • Dömling, A. (2002). Short synthesis of protease inhibitors via modified Passerini condensation of N-Boc-α-aminoaldehydes. Request PDF.
  • Read, D., et al. (2023). Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. ChemRxiv.
  • Shaabani, A., et al. (2019). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate. Beilstein Journal of Organic Chemistry, 15, 852-857.
  • Kumar, A., et al. (2017). With Unprotected Amino Acids to Tetrazolo Peptidomimetics. ACS Omega, 2(7), 3537-3542.
  • Gelmi, M. L., et al. (2023).
  • Van der Eycken, E. V., & Sharma, A. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry – A European Journal, 30(14), e202303597.
  • El-Faham, A., & Albericio, F. (2014). OxymaPure/DIC as a coupling reagent for solution- and solid-phase peptide synthesis. Organic Syntheses, 91, 169-180.
  • Shaabani, A., et al. (2019). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides. Beilstein Journal of Organic Chemistry, 15, 852-857.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis. BenchChem.
  • Gellman, S. H. (2012). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 813, 23-40.
  • Colombo, L. (2010). Design and synthesis of novel bioactive peptides and peptidomimetics. AIR Unimi.
  • Ye, Y., & Li, G. (2010). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 17(28), 3141-3163.
  • Seebach, D., et al. (2000).
  • Grieco, P., et al. (2006). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Letters in Organic Chemistry, 3(7), 419-425.
  • Seebach, D., & Hook, D. F. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1267-1277.
  • Hameed, A., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 785.
  • Góngora-Benítez, M., et al. (2014). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 17(6), 290-298.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Method

Application Note: Optimized Protocol for the N-Acylation of Sterically Hindered β-Amino Acid Esters

Introduction & Scope Ethyl 3-amino-3-methylbutanoate is a highly valued β -amino acid ester building block utilized in the synthesis of peptidomimetics, heterocyclic scaffolds (such as 5,5-dimethylpiperidine-2,4-diones),...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl 3-amino-3-methylbutanoate is a highly valued β -amino acid ester building block utilized in the synthesis of peptidomimetics, heterocyclic scaffolds (such as 5,5-dimethylpiperidine-2,4-diones), and novel therapeutics [1]. However, the structural topology of this molecule presents a significant synthetic challenge: the primary amine is attached to a tertiary carbon atom (featuring a gem-dimethyl group at the β -position). This creates a highly sterically hindered environment around the nitrogen lone pair, drastically reducing its nucleophilicity. Consequently, traditional N-acylation protocols often result in poor conversion, extended reaction times, or complete reaction failure [2].

This application note details an optimized, highly efficient protocol for the N-acylation of ethyl 3-amino-3-methylbutanoate, utilizing nucleophilic catalysis to overcome the inherent steric activation barrier.

Mechanistic Rationale and Causality

To achieve high yields with tert-alkyl-like primary amines, the acylation system must be both thermodynamically driven and kinetically accelerated. Every reagent in this protocol is selected based on specific mechanistic causality:

  • Electrophile Selection (Acyl Chlorides): Standard peptide coupling agents (e.g., EDC/HOBt) or mild anhydrides are insufficiently electrophilic to overcome the steric shielding of the gem-dimethyl group. Acyl chlorides (R-COCl) are strictly required due to their superior electrophilicity [3].

  • Nucleophilic Catalysis (DMAP): The addition of 4-Dimethylaminopyridine (DMAP) is the critical success factor. DMAP is a planar, highly nucleophilic catalyst that rapidly reacts with the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the hindered amine than the parent acyl chloride.

  • Stoichiometric Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as the acid scavenger. Because DIPEA is itself highly sterically hindered, it is non-nucleophilic and will not compete with the substrate or DMAP for the electrophile, while effectively neutralizing the HCl byproduct to prevent protonation of the starting amine.

  • Thermal Control: The reaction is initiated at 0 °C to control the highly exothermic formation of the N-acylpyridinium species and prevent the formation of ketene side-products, then allowed to warm to room temperature to drive the amidation to completion.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the comparative efficiency of various acylation strategies for highly hindered primary amines like ethyl 3-amino-3-methylbutanoate.

Acylating AgentCatalystBaseSolventTemp / TimeExpected Conversion
Acetic AnhydrideNoneTEADCMRT, 24h< 15% (Sub-optimal)
Carboxylic Acid + HATUNoneDIPEADMFRT, 24h25 - 35%
Acyl ChlorideNoneTEADCMRT, 12h45 - 55%
Acyl Chloride DMAP (0.1 eq) DIPEA DCM 0 °C to RT, 12h > 90% (Optimal)

Experimental Protocol

Note: Ethyl 3-amino-3-methylbutanoate is frequently supplied as a hydrochloride salt (CAS: 85532-40-7) [4]. If using the salt form, ensure you add an additional 1.0 equivalent of DIPEA to liberate the free base in situ.

Reagents and Materials
  • Ethyl 3-amino-3-methylbutanoate (1.0 equiv)

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride, or Ethyl malonyl chloride) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv; 3.0 equiv if using amine-HCl salt)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous solutions: Saturated NaHCO 3​ , 1M HCl, Brine

  • Drying agent: Anhydrous Na 2​ SO 4​

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve Ethyl 3-amino-3-methylbutanoate (1.0 equiv, e.g., 10.0 mmol) in anhydrous DCM to achieve a concentration of 0.2 M (50 mL).

  • Base and Catalyst Addition: Add DIPEA (2.0 equiv, 20.0 mmol) to the solution. Stir for 5 minutes to ensure complete homogeneity. Next, add the DMAP catalyst (0.1 equiv, 1.0 mmol).

  • Electrophile Activation: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Slowly add the Acyl Chloride (1.2 equiv, 12.0 mmol) dropwise via a syringe over 15–20 minutes. Self-Validation: You should observe a slight color change or mild fuming inside the flask, indicating the rapid formation of the N-acylpyridinium intermediate.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir under an inert atmosphere for 8–12 hours. Monitor the reaction progress via TLC (eluent: Hexanes/EtOAc 7:3) using ninhydrin stain to detect the disappearance of the primary amine.

  • Quenching: Once TLC confirms complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous NaHCO 3​ . Stir vigorously for 10 minutes to hydrolyze any unreacted acyl chloride.

  • Aqueous Work-Up: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with:

    • 1M HCl (30 mL): This critically removes the DMAP catalyst and any trace unreacted starting amine.

    • Brine (30 mL): Pre-dries the organic phase and breaks any potential emulsions.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

  • Purification: Purify via flash column chromatography on silica gel. Because the amide product is significantly less polar than the starting amine, it will elute readily with a Hexanes/EtOAc gradient.

Mechanistic Workflow Visualization

Workflow cluster_0 Activation Phase (0 °C) cluster_1 Amidation Phase (Warming to RT) cluster_2 Isolation Phase Acyl Acyl Chloride (Electrophile) Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Acyl->Intermediate Fast DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Attacks Product N-Acylated Product (Amide Bond Formed) Intermediate->Product Amine Attacks Amine Ethyl 3-amino-3-methylbutanoate (Hindered Amine) Amine->Product DIPEA DIPEA (Base) HCl Scavenger DIPEA->Product Neutralizes HCl Workup Aqueous Work-up (NaHCO3, 1M HCl, Brine) Product->Workup Purification Flash Chromatography or Recrystallization Workup->Purification

Caption: Mechanistic workflow for the DMAP-catalyzed N-acylation of a sterically hindered amine.

References

  • Xindao Biotech. "Ethyl 3-amino-3-methylbutanoate hydrochloride CAS:85532-40-7." Xindao Biotech. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for Ethyl 3-amino-3-methylbutanoate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 3-amino-3-methylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3-amino-3-methylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Here, we provide a comprehensive resource in a question-and-answer format to directly address the challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of Ethyl 3-amino-3-methylbutanoate, providing concise and informative answers.

Q1: What is the most direct and efficient method for synthesizing Ethyl 3-amino-3-methylbutanoate?

A1: The most direct and atom-economical method for the synthesis of Ethyl 3-amino-3-methylbutanoate is the aza-Michael addition (conjugate addition) of ammonia to ethyl 3,3-dimethylacrylate. This method is highly efficient as it involves the direct addition of the amine to the α,β-unsaturated ester with no byproducts.[1]

Q2: Are there alternative synthetic routes to Ethyl 3-amino-3-methylbutanoate?

A2: Yes, other routes exist, though they are generally less direct. The Ritter reaction, for instance, can be used to synthesize N-alkyl amides from a nitrile and a carbocation precursor (like a tertiary alcohol or alkene).[2][3][4] One could envision a pathway involving the reaction of a suitable nitrile with a tertiary alcohol precursor to the desired carbon skeleton, followed by hydrolysis and esterification. However, the aza-Michael addition is the preferred method due to its simplicity and efficiency.

Q3: What are the key factors influencing the yield of the aza-Michael addition for this synthesis?

A3: The key factors influencing the yield include the choice of catalyst, solvent, reaction temperature, and the concentration of ammonia. The use of a suitable Lewis or Brønsted acid catalyst can significantly accelerate the reaction.[5] The solvent should be chosen to ensure the solubility of the reactants and facilitate the reaction. Temperature control is crucial to minimize side reactions.

Q4: What are the most common impurities encountered in this synthesis?

A4: Common impurities include unreacted ethyl 3,3-dimethylacrylate, di-addition products (where a second molecule of the acrylate reacts with the product), and potential byproducts from side reactions if the temperature is not controlled properly.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC will show the consumption of the starting material (ethyl 3,3-dimethylacrylate) and the appearance of the product spot. GC-MS can provide more quantitative information on the conversion.

II. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the synthesis of Ethyl 3-amino-3-methylbutanoate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Ammonia Source: Gaseous ammonia may not be effectively dissolved in the reaction mixture. 2. Inactive Catalyst: The chosen catalyst may be old, deactivated, or unsuitable for the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Use a solution of ammonia in a suitable solvent (e.g., methanol or ethanol) to ensure a sufficient concentration. 2. Use a fresh batch of a reliable catalyst such as ceric ammonium nitrate or a Lewis acid like silicon tetrachloride.[5] 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Extend the reaction time and monitor the progress using TLC or GC-MS.
Formation of Significant Side Products 1. High Reaction Temperature: Elevated temperatures can lead to polymerization or other side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of di-addition products.1. Maintain a controlled and optimized reaction temperature. 2. Carefully control the stoichiometry of the reactants. A slight excess of the acrylate may be used initially, but this should be optimized.
Product is Difficult to Purify 1. Presence of Emulsions during Workup: The product may form stable emulsions with aqueous solutions. 2. Co-elution with Starting Material: The product and starting material may have similar polarities, making chromatographic separation difficult.1. Use brine (saturated NaCl solution) to break up emulsions during the workup. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Inconsistent Results 1. Variability in Reagent Quality: The purity of the starting materials, especially the ethyl 3,3-dimethylacrylate, can affect the outcome. 2. Atmospheric Moisture: The presence of water can interfere with certain catalysts.1. Ensure the purity of all reagents. Distill the ethyl 3,3-dimethylacrylate if necessary. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if using a moisture-sensitive catalyst.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 3-amino-3-methylbutanoate via aza-Michael addition.

Protocol 1: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis

This protocol is adapted from a general procedure for the aza-Michael reaction catalyzed by ceric ammonium nitrate in water, which offers a green and efficient approach.[5]

Materials:

  • Ethyl 3,3-dimethylacrylate

  • Ammonia solution (e.g., 28-30% in water or a saturated solution in methanol)

  • Ceric Ammonium Nitrate (CAN)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3,3-dimethylacrylate (1 equivalent) in a minimal amount of a co-solvent like methanol if needed, then add deionized water.

  • Addition of Ammonia: To the stirring solution, add an excess of the ammonia solution (e.g., 3-5 equivalents).

  • Catalyst Addition: Add a catalytic amount of Ceric Ammonium Nitrate (CAN) (e.g., 5-10 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, extract the mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Wash the combined organic layers with brine to remove any remaining water and break up emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure Ethyl 3-amino-3-methylbutanoate.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Ethyl 3,3-dimethylacrylate Ammonia Solution CAN Catalyst ReactionVessel Stirring at Room Temperature Reactants->ReactionVessel Combine Monitoring TLC/GC-MS Monitoring ReactionVessel->Monitoring Sample Extraction Ethyl Acetate Extraction ReactionVessel->Extraction Quench Monitoring->ReactionVessel Continue/Stop Washing Brine Wash Extraction->Washing Drying Drying with Na2SO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification FinalProduct Pure Ethyl 3-amino-3-methylbutanoate Purification->FinalProduct

Caption: Workflow for the synthesis of Ethyl 3-amino-3-methylbutanoate.

IV. Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

Aza-Michael Addition Mechanism

The aza-Michael addition proceeds through the nucleophilic attack of ammonia on the β-carbon of the electron-deficient α,β-unsaturated ester. The reaction is often catalyzed by a Lewis or Brønsted acid, which activates the ester towards nucleophilic attack.

AzaMichaelMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acrylate Ethyl 3,3-dimethylacrylate Enolate Enolate Intermediate Acrylate->Enolate Nucleophilic attack by NH3 Ammonia Ammonia (NH3) Ammonia->Enolate Product Ethyl 3-amino-3-methylbutanoate Enolate->Product Protonation

Caption: Simplified mechanism of the aza-Michael addition.

V. References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. The Preparation of N-Substituted Amides. Journal of the American Chemical Society, 70(12), 4045–4048.

  • Gaunt, M. J., & Spencer, J. B. (2001). A mild palladium-catalyzed conjugate addition of a carbamate nucleophile to an enone provides β-amido ketones in very good yields. Organic Letters, 3(1), 25-28.

  • Azizi, N., & Saidi, M. R. (2004). The addition of primary and secondary amines to α,β-unsaturated esters, nitriles, amides, and ketones mediated by solid lithium perchlorate gave the corresponding saturated amines under solvent-free and environmentally friendly conditions at room temperature. Tetrahedron, 60(2), 383-387.

  • Zhao, Y., et al. (2005). Efficient synthesis of β-amino-α,β-unsaturated carbonyl compounds. Green Chemistry, 7(5), 447-450.

  • Trost, B. M., & Roth, G. J. (1999). On the synthesis of Z-gamma-amino-alpha,beta-unsaturated esters via Ru-catalyzed coupling. Organic Letters, 1(1), 67-70.

  • Grokipedia. (2026, January 14). Ritter reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Pearson+. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid. Retrieved from [Link]

  • Taylor & Francis Online. (2021, May 13). Microwave-assisted synthesis of β-amino-α,β-unsaturated esters: a rapid and efficient access to (Z)-methyl 3-amino-2-substituted acrylate. Retrieved from [Link]

  • Beilstein Journals. (2013, March 6). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Retrieved from [Link]

  • FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Ethyl 3-amino-3-methylbutanoate Synthesis

Welcome to the technical support guide for the synthesis of Ethyl 3-amino-3-methylbutanoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-amino-3-methylbutanoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this valuable β-amino ester. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for Ethyl 3-amino-3-methylbutanoate and what are its primary challenges?

The most prevalent method for synthesizing Ethyl 3-amino-3-methylbutanoate is the Ritter reaction . This reaction involves treating an alkene (isobutylene) or a tertiary alcohol (tert-butanol) with a nitrile (ethyl cyanoacetate) in the presence of a strong acid, typically concentrated sulfuric acid.[1][2]

The primary challenges of this route are:

  • Highly Exothermic Nature: The generation of the tertiary carbocation is a highly exothermic step that requires careful temperature control to prevent unwanted side reactions.

  • Strongly Acidic Conditions: The use of stoichiometric or excess strong acids can lead to charring, hydrolysis of the ester functional group, and difficulties in work-up and purification.[3]

  • Byproduct Formation: Several mechanistically plausible side reactions can occur, leading to a complex crude product mixture and reduced yield of the desired amine.

Q2: My reaction has a low yield and the crude NMR is complex. What are the most likely byproducts I should be looking for?

Low yields are often directly attributable to the formation of stable byproducts. In the context of the Ritter reaction for Ethyl 3-amino-3-methylbutanoate, you should primarily investigate the following species:

  • N-tert-butylacetamide: Formed from the reaction of the tert-butyl carbocation with acetonitrile, which can be present as a solvent or formed from the hydrolysis of ethyl cyanoacetate.

  • Di-tert-butylamine and related oligomers: Isobutylene can dimerize or trimerize under strongly acidic conditions, and these oligomers can subsequently react with the nitrile.

  • Ethyl 3-hydroxy-3-methylbutanoate: If the reaction workup involves aqueous conditions before the acid is fully neutralized, the intermediate nitrilium ion can be hydrolyzed to the corresponding hydroxy ester.

  • 3-Amino-3-methylbutanoic acid: Saponification (hydrolysis) of the ethyl ester can occur if the reaction mixture is exposed to basic conditions during workup or if the reaction is run at elevated temperatures for extended periods in the presence of water.[4]

Troubleshooting Guide: Isolating the Issue

Problem 1: An unexpected amide byproduct is dominating my crude product.

Scenario: Your post-reaction analysis (GC-MS, LC-MS, or NMR) shows a significant peak corresponding to a molecular weight of 157.25 g/mol (C9H19NO) which is not your desired product (MW: 145.20 g/mol ).[5][6]

Probable Cause: Formation of N-tert-butyl-3-methylbutanamide.

This is a classic byproduct of the Ritter reaction. Instead of the nitrile nitrogen from ethyl cyanoacetate attacking the carbocation, a molecule of the desired product (or another amine) can react with another carbocation, or a rearrangement can occur. However, a more common pathway in similar reactions involves the reaction of the carbocation with the nitrile of another starting material molecule.

Causality Explained: The Ritter reaction proceeds via a nitrilium ion intermediate formed from the attack of the nitrile on the carbocation.[7][8] If there is a high concentration of the carbocation precursor (tert-butanol or isobutylene), it can be trapped by the nitrogen of the newly formed amine product, leading to a secondary reaction.

Workflow for Byproduct Identification & Mitigation

cluster_ID Byproduct Identification cluster_Mitigation Mitigation Strategy ID_Start Crude product shows unknown amide peak NMR Acquire 1H and 13C NMR ID_Start->NMR MS Run GC-MS or LC-MS ID_Start->MS Compare Compare spectral data to N-tert-butyl-3-methylbutanamide (MW: 157.25) NMR->Compare MS->Compare ID_End Byproduct Confirmed Compare->ID_End Mit_Start Byproduct Confirmed Temp Lower reaction temperature to -10 to 0 °C Mit_Start->Temp Control Exotherm Addition Use slow, dropwise addition of alcohol/alkene to acid/nitrile mixture Temp->Addition Control Carbocation Concentration Stoich Adjust stoichiometry to use slight excess of nitrile Addition->Stoich Result Reduced byproduct formation, higher yield of desired amine Stoich->Result

Caption: Troubleshooting workflow for amide byproduct.

Problem 2: My final product is contaminated with a significant amount of the corresponding carboxylic acid.

Scenario: After purification, you notice a persistent impurity. Your product's NMR shows broadened peaks, and an ESI-MS in negative mode shows a peak at m/z 130.08, corresponding to the [M-H]- of 3-amino-3-methylbutanoic acid.

Probable Cause: Ester Hydrolysis.

The ethyl ester of your product is susceptible to hydrolysis under both acidic and basic conditions, a reaction also known as saponification in basic media.[4]

Causality Explained:

  • Acid-Catalyzed Hydrolysis: During the reaction or an aqueous acidic workup, water can act as a nucleophile, attacking the protonated carbonyl of the ester. While this is the reverse of esterification and often slow, it can be significant if the product is exposed to hot acidic water for a prolonged period.

  • Base-Catalyzed Hydrolysis (Saponification): This is a more common issue. If a basic solution (e.g., NaOH, K2CO3) is used to neutralize the reaction mixture and the pH overshoots to >10, or if the mixture is heated during neutralization, the hydroxide ion will rapidly and irreversibly hydrolyze the ester to the carboxylate salt.

Mechanism of Base-Catalyzed Hydrolysis

Caption: Saponification of the ester to the carboxylic acid.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Profiling

This protocol is designed to identify volatile byproducts from the crude reaction mixture.

  • Sample Preparation:

    • Quench a 0.1 mL aliquot of the crude reaction mixture in 1 mL of saturated sodium bicarbonate solution.

    • Extract with 1 mL of ethyl acetate.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Dilute 50 µL of the dried extract into 1 mL of ethyl acetate for analysis.

  • GC-MS Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan range 40-450 m/z, electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Compare the retention times and mass spectra of the observed peaks with known standards or library data for the suspected byproducts listed in the table below.

Table 1: Key Byproducts and Their Analytical Signatures
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)Characteristic ¹H NMR Signals (δ, ppm)
Ethyl 3-amino-3-methylbutanoate C₇H₁₅NO₂145.20[5]130, 102, 88, 58~1.2 (s, 6H), ~1.25 (t, 3H), ~2.3 (s, 2H), ~4.1 (q, 2H)
N-tert-butyl-3-methylbutanamideC₉H₁₉NO157.25[9]142, 101, 86, 57~1.3 (s, 9H), ~2.0 (d, 2H), ~2.2 (m, 1H), ~0.9 (d, 6H)
3-Amino-3-methylbutanoic acidC₅H₁₁NO₂117.15102, 74, 58~1.3 (s, 6H), ~2.4 (s, 2H), Broad NH/OH
Ethyl 3-hydroxy-3-methylbutanoateC₇H₁₄O₃146.18[10]131, 113, 103, 59~1.2 (s, 6H), ~1.25 (t, 3H), ~2.5 (s, 2H), ~4.1 (q, 2H)

References

  • Technical Support Center: Synthesis of Ethyl 3-Amino-2-methylbut-2-enoate and its Analogs. Benchchem.
  • Ritter Reaction. Alfa Chemistry.
  • Chemical Properties of Butanamide, N-tert.-butyl-3-methyl. Cheméo. Available at: [Link]

  • Ethyl 3-amino-3-methylbutanoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Ethyl 3-amino-2-methylbut-2-enoate: A Comprehensive Technical Review. Benchchem.
  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ritter reaction. Wikipedia. Available at: [Link]

  • Butanamide, N-tert.-butyl-3-methyl. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute. Available at: [Link]

  • Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. MDPI. Available at: [Link]

  • Ritter reaction. Grokipedia. Available at: [Link]

  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. MDPI. Available at: [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ethyl 3-[ethyl(methyl)amino]butanoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. Available at: [Link]

  • Butanamide, N-tert.-butyl-3-methyl. NIST Chemistry WebBook. Available at: [Link]

  • The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. ResolveMass Laboratories Inc. Available at: [Link]

  • N-butyl-2-tert-butyl-3,3-dimethyl-butanamide - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • Ethyl 3-methyl butanoate (YMDB01334). Yeast Metabolome Database. Available at: [Link]

  • Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Ethyl 3-hydroxy-3-methylbutanoate. NIST Chemistry WebBook. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Ethyl 3-amino-3-methylbutanoate

Welcome to the Technical Support Center. As application scientists, we frequently encounter peak tailing when analyzing basic aliphatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter peak tailing when analyzing basic aliphatic amines. Ethyl 3-amino-3-methylbutanoate presents a unique chromatographic challenge: it possesses both a highly basic primary amine and a pH-sensitive ethyl ester.

This guide bypasses generic advice to provide a targeted, mechanistically sound troubleshooting framework designed specifically for drug development professionals and analytical chemists.

Part 1: The Mechanistic Root Cause of Tailing

To fix peak tailing, we must first understand the causality of the retention mechanism. Ethyl 3-amino-3-methylbutanoate contains a primary aliphatic amine with a pKa of approximately 10. At standard mobile phase pH levels (pH 5.0–7.0), this amine is fully protonated and carries a positive charge ( −NH3+​ ).

Simultaneously, traditional silica-based stationary phases contain residual unbonded silanol groups ( Si-OH ). Because free silanols have a pKa of 3.5–4.5, they ionize into negatively charged silanoate ions ( Si-O− ) at any pH above 4.0[1]. When your positively charged analyte travels through the column, it experiences a strong secondary electrostatic attraction (ion-exchange) with these anionic silanols. This dual-retention mechanism disrupts the ideal hydrophobic partitioning, dragging out the desorption process and elongating the trailing edge of the peak[2][3].

SilanolInteraction A Ethyl 3-amino-3-methylbutanoate (Protonated Amine, pKa ~10) B C18 Stationary Phase (Hydrophobic Interaction) A->B Primary Retention C Residual Silanols (Si-O-) (Ion-Exchange Interaction) A->C Secondary Interaction D Ideal Gaussian Peak B->D E Peak Tailing (As > 1.5) C->E

Dual retention mechanism causing peak tailing for basic amines on silica columns.

Part 2: Diagnostic FAQs

Q: Why does Ethyl 3-amino-3-methylbutanoate exhibit severe peak tailing on my standard C18 column? A: Standard "Type A" silica columns have high metal content, which increases the acidity and activity of residual silanols[4]. Because your analyte is highly basic, it acts as a strong cation at neutral pH, binding tightly to these active silanol sites. This secondary interaction is the primary driver of the peak asymmetry you are observing[2].

Q: Can I just increase the mobile phase pH to 11 to deprotonate the amine and stop the tailing? A: While raising the pH > 10.5 would theoretically deprotonate the amine (converting it to a neutral −NH2​ ) and eliminate the ion-exchange interaction[2], this is strongly discouraged for this specific analyte . Ethyl 3-amino-3-methylbutanoate contains an ethyl ester group. At high pH, esters are highly susceptible to base-catalyzed hydrolysis, which will degrade your sample into 3-amino-3-methylbutanoic acid during the run. Furthermore, standard silica dissolves at pH > 8[2].

Q: What is the optimal mobile phase pH for this compound? A: The optimal pH is between 2.5 and 3.0. Using an acidic modifier (like 0.1% Trifluoroacetic acid or a 20 mM phosphate buffer at pH 2.5) ensures that the residual silanols on the stationary phase remain fully protonated (neutral Si-OH ). This suppresses the secondary ion-exchange interactions while keeping the ester group relatively stable[3][4].

Q: If I am already using a low pH and still see tailing, what is the next step? A: If chemical tailing persists at low pH, the column itself may be the limiting factor. Switch to a high-purity "Type B" silica column that is exhaustively end-capped or utilizes polar-embedded groups to shield basic analytes from the silica surface[3]. Alternatively, you must verify that the tailing isn't a physical issue (e.g., dead volume or a blocked frit)[2].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your troubleshooting, do not blindly change parameters. Use the following self-validating protocols to isolate the root cause.

Protocol 1: Diagnostic Validation of Tailing Origin (Chemical vs. Physical)

Objective: Determine if tailing is caused by chemical silanol interactions or a physical column/system defect.

  • Prepare the Test Mix: Create a solution containing 100 µg/mL of Ethyl 3-amino-3-methylbutanoate (your basic analyte) and 50 µg/mL of Toluene (a neutral, hydrophobic marker).

  • Execute Injection: Inject 5 µL of the test mix using your current isocratic method.

  • Calculate Symmetry: Calculate the USP Tailing Factor ( T ) for both peaks using the formula T=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the front half-width at 5% height.

  • Causality Analysis:

    • If Toluene T≤1.2 but Amine T>1.5 : The physical flow path is intact. The issue is strictly chemical (silanol interaction). Proceed to Protocol 2.

    • If both Toluene and Amine T>1.5 : The issue is physical (e.g., column void, blocked frit, or extra-column dead volume)[2]. Reverse and flush the column, check PEEK fittings for slippage, or replace the column entirely.

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) Check Inject Neutral Marker (e.g., Toluene) Start->Check Decision Does Toluene Tail? Check->Decision Physical Physical Issue: Check Frit, Void Volume, or Connections Decision->Physical Yes Chemical Chemical Issue: Silanol Interaction Decision->Chemical No Fix1 Adjust Mobile Phase to pH 2.5 - 3.0 Chemical->Fix1 Fix2 Switch to Type B Base-Deactivated Column Chemical->Fix2

Self-validating diagnostic workflow to isolate physical vs. chemical peak tailing.

Protocol 2: Low-pH Mobile Phase Optimization

Objective: Suppress silanol ionization to eliminate secondary retention without hydrolyzing the ester.

  • Prepare Aqueous Phase (A): Dissolve 20 mM Potassium Phosphate in HPLC-grade water. Adjust the pH to exactly 2.5 using dilute Phosphoric acid[4]. (Note: If LC-MS compatibility is required, substitute with 0.1% Trifluoroacetic acid).

  • Prepare Organic Phase (B): Use 100% Methanol. Methanol is preferred over Acetonitrile here because its ability to form hydrogen bonds with residual silanols further reduces their availability to interact with the amine[3].

  • System Flush: Flush the HPLC system with 50:50 Water:Methanol to remove any previous incompatible buffers.

  • Equilibration: Equilibrate a modern Type B silica C18 column with the new mobile phase for at least 10 column volumes.

  • Validation: Inject the sample. The tailing factor ( T ) should drop below 1.2, validating the suppression of the ion-exchange mechanism.

Part 4: Quick Reference Data

Table 1: Mobile Phase pH Matrix for Ethyl 3-amino-3-methylbutanoate

Mobile Phase pHAnalyte StateSilanol StateEster StabilityPeak Shape Outcome
pH 2.5 - 3.0 Cationic ( −NH3+​ )Neutral ( Si-OH )High (Stable)Excellent (Symmetrical)
pH 6.0 - 7.0 Cationic ( −NH3+​ )Anionic ( Si-O− )High (Stable)Poor (Severe Tailing)
pH > 10.0 Neutral ( −NH2​ )Anionic ( Si-O− )Low (Hydrolysis Risk)Poor (Sample Degradation)

Table 2: Column Chemistry Selection Guide

Column TypeSilica PurityEnd-CappingSuitability for Basic Amines
Traditional C18 (Type A) Low (Metal impurities)PartialNot Recommended
High-Purity C18 (Type B) HighExhaustiveGood (Requires low pH)
Polar-Embedded C18 HighYesExcellent (Shields silanols)

References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Resolution of Ethyl 3-Amino-3-Methylbutanoate Enantiomers

Welcome to the technical support center for the enantiomeric resolution of Ethyl 3-amino-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of Ethyl 3-amino-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common challenges in the chiral separation of this and related β-amino esters.

I. Troubleshooting Guide: From Poor Resolution to Optimized Separation

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: Why am I seeing poor resolution (Rs < 1.5) or no separation at all between my Ethyl 3-amino-3-methylbutanoate enantiomers?

Poor or no resolution is a common starting problem in chiral method development. A systematic approach is the most efficient way to identify the root cause.[1]

Initial Checks:

  • Verify Method Parameters: First, confirm that the HPLC method parameters—mobile phase composition, flow rate, and column temperature—are correctly set and match the intended protocol.[1][2]

  • Assess the Chiral Stationary Phase (CSP): Ensure you are using the correct CSP for your compound class. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the most versatile and successful for a wide range of chiral compounds, including amines and esters.[3][4] Verify that the column has not been compromised by improper storage or the use of incompatible solvents, which can degrade the stationary phase.[1][5]

  • Confirm Analyte Chirality: Double-check that the analyte is indeed chiral and not a meso compound or a racemic mixture that has racemized during sample preparation.[1]

Systematic Troubleshooting Workflow:

G start Poor or No Resolution (Rs < 1.5) check_params Verify HPLC Parameters (Mobile Phase, Flow, Temp) start->check_params check_csp Assess Chiral Stationary Phase (CSP) (Correct Type? Degraded?) check_params->check_csp Parameters OK check_sample Review Sample Preparation (Solvent, Concentration) check_csp->check_sample CSP OK optimize_mp Optimize Mobile Phase (Screen Solvents & Additives) check_sample->optimize_mp Sample OK optimize_temp Optimize Temperature (Lower Temp for Higher Selectivity) optimize_mp->optimize_temp optimize_flow Optimize Flow Rate (Lower Flow for Better Resolution) optimize_temp->optimize_flow success Resolution Achieved (Rs ≥ 1.5) optimize_flow->success

Q2: My peaks are present but show significant tailing. What causes this and how can I fix it?

Peak tailing with amine compounds is frequently caused by secondary interactions between the basic amine group and acidic silanol groups on the silica support of the stationary phase.

Causality and Solutions:

  • Mechanism: The lone pair of electrons on the amine's nitrogen atom can interact strongly with residual acidic silanols on the silica surface, causing a portion of the analyte molecules to be retained longer than the main peak, resulting in tailing.

  • Solution: Mobile Phase Additives: The most effective way to combat this is by adding a basic competitor to the mobile phase.[6] This additive will preferentially interact with the active silanol sites, masking them from the analyte.

    • For Normal Phase: Add 0.1% to 0.5% of an amine like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase.[7] EDA is often more effective at improving peak shape and can reduce retention times without harming selectivity.[7]

    • For Reversed-Phase: Use a buffer or an additive like triethylamine (TEA) combined with an acid like trifluoroacetic acid (TFA) (e.g., 0.1% TEA / 0.1% TFA).[6][8] This combination can improve peak shape and influence selectivity.[6]

Data Summary: Effect of Basic Additives on Amine Peak Shape

Additive (in Normal Phase)ConcentrationExpected Impact on Peak AsymmetryRationale
NoneN/AHigh (Tailing)Unmasked silanols interact with the basic analyte.
Diethylamine (DEA)0.1% v/vImprovedDEA competes for active silanol sites, reducing secondary interactions.
Ethylenediamine (EDA)0.1% v/vSignificantly ImprovedStronger base, highly effective at masking silanols and improving peak symmetry.[7]
Q3: I have some separation, but I need to increase the resolution. What parameters should I adjust?

Optimizing resolution involves fine-tuning parameters that affect selectivity (α) and efficiency (N).

  • Lower the Temperature: Decreasing the column temperature generally increases chiral selectivity.[9][10] The weaker forces (like hydrogen bonding and dipole-dipole interactions) responsible for chiral recognition are more stable at lower temperatures, enhancing the difference in interaction energy between the enantiomers and the CSP.[10] Try reducing the temperature in 5-10°C increments.

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[10] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column) allows more time for the enantiomers to interact with the stationary phase, which can lead to better resolution.

  • Adjust Mobile Phase Composition:

    • Alcohol Modifier: In normal phase (e.g., Hexane/Isopropanol), subtly changing the percentage of the alcohol modifier can have a dramatic effect. Decreasing the alcohol percentage will increase retention and often improve resolution, but may also broaden peaks.

    • Screen Different Alcohols: Switching from isopropanol (IPA) to ethanol can alter selectivity due to differences in hydrogen bonding capabilities.

    • Explore Additives: The type and concentration of acidic or basic additives can change the elution order or merge separated peaks, indicating a powerful influence on selectivity.[6][9]

G start Initial Separation (Rs < 2.0) temp Decrease Temperature (e.g., 40°C -> 25°C) start->temp flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) temp->flow mobile_phase Adjust Mobile Phase (Change % Alcohol or Additive) flow->mobile_phase evaluate Evaluate Resolution (Rs) mobile_phase->evaluate evaluate->temp Rs < 2.0 success Optimized Resolution (Rs ≥ 2.0) evaluate->success Rs ≥ 2.0

II. Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is best for separating Ethyl 3-amino-3-methylbutanoate?

For β-amino esters, polysaccharide-based CSPs are the most successful and widely used.[3][4] These columns, typically based on derivatives of cellulose or amylose coated or immobilized on silica, offer a broad range of chiral recognition mechanisms.

  • Amylose vs. Cellulose: Amylose and cellulose have different helical structures, leading to complementary selectivity. It is highly recommended to screen columns with both backbones.[4] For example, Chiralpak® AD (amylose) and Chiralcel® OD (cellulose) are classic starting points.[4]

  • Immobilized vs. Coated: Immobilized phases (e.g., Chiralpak® IA, IB, IC) are covalently bonded to the silica and offer greater solvent compatibility, allowing for the use of solvents like THF, ethyl acetate, or dichloromethane which can unlock unique selectivities.[5][7] Coated phases are more traditional but can be damaged by these "forbidden" solvents.[5]

Q2: Should I use Normal Phase, Reversed-Phase, or Polar Organic mode?

A comprehensive screening strategy should evaluate all three modes, as selectivity can be unpredictable.[9][11]

  • Normal Phase (NP): (e.g., Hexane/IPA). Often provides the highest success rate for initial screening of many chiral compounds. It relies on hydrogen bonding, dipole-dipole, and π-π interactions.

  • Reversed-Phase (RP): (e.g., Water/Acetonitrile). Necessary if your sample is only soluble in aqueous media or for LC-MS compatibility. Hydrophobic interactions play a larger role.

  • Polar Organic (PO): (e.g., Acetonitrile/Methanol). This mode is useful for compounds with intermediate polarity and can offer unique selectivity compared to NP or RP.

Q3: How do I prepare my sample for analysis?

Proper sample preparation is critical to avoid peak distortion and column damage.[12]

  • Solvent: Dissolve the sample directly in the mobile phase whenever possible. If this is not feasible, use a solvent that is weaker than the mobile phase to avoid peak distortion. Injecting a sample in a much stronger solvent can cause peak fronting or splitting.[1]

  • Concentration: Avoid column overload, which leads to broadened, triangular peaks.[1] Start with a low concentration (e.g., 0.1-1.0 mg/mL) and adjust as needed.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm filter to prevent particulates from clogging the column inlet frit.[2]

III. Experimental Protocols

Protocol 1: Initial Screening for Ethyl 3-amino-3-methylbutanoate

This protocol provides a starting point for method development using a systematic screening approach.

Objective: To identify the most promising CSP and mobile phase mode for separation.

Materials:

  • Chiral Columns:

    • Amylose-based (e.g., Chiralpak® IA or AD-H)

    • Cellulose-based (e.g., Chiralcel® OD-H or OJ-H)

  • HPLC System with UV Detector (e.g., 220 nm)

  • Mobile Phases (pre-mixed and degassed):

    • NP: n-Hexane / 2-Propanol (90:10, v/v) + 0.1% DEA

    • RP: Acetonitrile / 10mM Ammonium Bicarbonate pH 9.0 (50:50, v/v)

    • PO: Acetonitrile / Methanol (90:10, v/v) + 0.1% DEA

  • Sample: Ethyl 3-amino-3-methylbutanoate at 0.5 mg/mL in mobile phase.

Procedure:

  • Install the first column (e.g., Chiralpak® IA).

  • Equilibrate the column with the first mobile phase (NP) at 1.0 mL/min until a stable baseline is achieved (approx. 20-30 column volumes).[10]

  • Set column temperature to 25°C.

  • Inject 5 µL of the sample and run the analysis for 20-30 minutes.

  • Evaluate the chromatogram for retention and separation.

  • Flush the column with an appropriate intermediate solvent (e.g., isopropanol) before switching to the next mobile phase system.[1]

  • Repeat steps 2-6 for each mobile phase and each column.

Evaluation: Analyze the results to find the combination that provides the best initial separation (even if incomplete). This condition will be the starting point for optimization as described in the troubleshooting section.

IV. References

  • Kim, J. H., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. Available from: [Link]

  • Miller, L., & Weyker, C. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. Available from: [Link]

  • Jeong, H. Y., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society. Available from: [Link]

  • RSC Publishing. (2020). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. LCGC International. Available from: [Link]

  • Pirkle, W. H., & Welch, C. J. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Biomedical Chromatography. Available from: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • Bioanalysis Zone. (2014). Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

  • Weng, W., & Armstrong, D. W. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

  • Regalado, E. L., & Welch, C. J. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Merck & Co., Inc. Available from: [Link]

  • Liu, G. Q., & Hu, J. H. (1990). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. Yao Xue Xue Bao. Available from: [Link]

  • Oxford Academic. (1993). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available from: [Link]

  • reposiTUm. (2020). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Bioanalysis Zone. (2015). Chiral HPLC column selection and method development guide (Sigma-Aldrich). Available from: [Link]

  • Pirkle, W. H., et al. (1981). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. Available from: [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Chiral Technologies Europe. Method development with CHIRALPAK® IA. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • El-Gawad, H. S. A. (2003). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Mansoura Journal of Pharmaceutical Sciences. Available from: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Reddy, V. G., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Available from: [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available from: [Link]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Chiral Technologies. Chiral Technologies Amino Acid Database. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peptide Couplings with Highly Hindered Amines

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists experiencing stereochemical fidelity issues when coupling chiral acids to Ethyl 3-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists experiencing stereochemical fidelity issues when coupling chiral acids to Ethyl 3-amino-3-methylbutanoate .

The Core Misconception: Diagnosing the "Racemization" Issue

FAQ: Why is my Ethyl 3-amino-3-methylbutanoate racemizing during the coupling reaction?

Diagnosis: It is chemically impossible for Ethyl 3-amino-3-methylbutanoate to racemize. Explanation: If you examine the structure of Ethyl 3-amino-3-methylbutanoate (a β3,β3 -dimethyl amino acid ester), the β -carbon bearing the amine is bonded to two identical methyl groups. Because it lacks four distinct substituents, the molecule is achiral .

The "racemization" you are observing—typically presenting as a mixture of diastereomers on chiral HPLC or NMR—is actually the epimerization of your chiral carboxylic acid partner (e.g., your N-protected amino acid)[1].

The Causality: Ethyl 3-amino-3-methylbutanoate is a tert-alkylamine. The gem-dimethyl group creates severe steric hindrance, drastically reducing the rate of nucleophilic attack ( kcoupling​ ). Because the aminolysis is exceptionally slow, the activated chiral acid has a prolonged lifetime in solution. This extended residence time allows the activated ester to undergo base-catalyzed oxazolone formation or direct α -proton abstraction ( kepim​ ), leading to epimerization before the amine can successfully couple[1].

Mechanistic Pathway of Epimerization

To solve the problem, we must understand the competing kinetic pathways. The diagram below illustrates how a slow coupling rate allows side reactions to dominate.

EpimerizationPathway A Chiral N-Protected Carboxylic Acid B Activated Ester (Chiral) A->B DIC / Oxyma (Activation) C Desired Peptide (Single Diastereomer) B->C + Hindered Amine (k_coupling, SLOW) D Oxazolone / Enolate (Achiral Intermediate) B->D Base / Time (k_epim, FAST) E Activated Ester (Racemized) D->E Ring Opening F Epimeric Peptide (Diastereomer Mixture) E->F + Hindered Amine (k_coupling, SLOW)

Kinetic competition between slow aminolysis and base-catalyzed epimerization of the activated acid.

Troubleshooting Guide & FAQs

FAQ: Which coupling reagents should I use to prevent epimerization of the acid? Solution: Transition to a base-free carbodiimide/oxime system, specifically DIC/OxymaPure or DIC/Oxyma-B [2]. Causality: Uronium/aminium salts (like HATU or HBTU) require the addition of strong tertiary bases like DIPEA to initiate activation. DIPEA acts as a general base catalyst for oxazolone formation. By using DIC/Oxyma, you can activate the acid without any exogenous base. Removing the base shuts down the primary catalytic pathway for epimerization, preserving the stereocenter of the acid even during the 24+ hours required for the hindered amine to react[1].

FAQ: My protocol strictly requires a base (e.g., neutralizing an amine hydrochloride salt). Which base is safest? Solution: Replace DIPEA with sym-collidine (2,4,6-trimethylpyridine)[3]. Causality: DIPEA is a strong, non-nucleophilic base that readily abstracts the α -proton of activated acids[4]. Collidine is a weaker, highly sterically hindered base. It is basic enough to neutralize HCl salts but lacks the strength and geometric access to efficiently promote oxazolone formation or enolization.

FAQ: How should I manage reaction temperature? Solution: Pre-activate at 0 °C and run the coupling at 20 °C. Do not heat the reaction. Causality: Heating accelerates both kcoupling​ and kepim​ , but the activation energy for oxazolone formation is often lower than that of hindered aminolysis. Furthermore, pre-activating DIC and Oxyma at 0 °C suppresses the intermolecular side-reaction that generates hazardous hydrogen cyanide (HCN) gas[5].

Quantitative Data: Epimerization in Hindered Couplings

The table below summarizes the expected epimerization levels when coupling a standard chiral N-protected amino acid to a highly hindered tert-alkylamine equivalent under various conditions.

Coupling SystemBase AdditiveReaction TimeEpimerization LevelRelative Yield
EDC / HOBtDIPEA (2.0 eq)24 h> 20.0%Low
HATU / HOAtDIPEA (2.0 eq)24 h~ 15.0%Moderate
COMUCollidine (1.0 eq)12 h< 5.0%High
DIC / OxymaPureNone (Base-Free)24 h< 2.0%High
DIC / Oxyma-B None (Base-Free) 24 h < 1.0% High

Validated Experimental Protocol: Base-Free Coupling

This self-validating protocol utilizes base-free conditions to maximize coupling efficiency while suppressing epimerization. HPLC validation is built into the workflow to ensure stereochemical integrity before scale-up.

Materials:

  • Chiral N-protected amino acid (1.5 eq)

  • Ethyl 3-amino-3-methylbutanoate (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq)

  • OxymaPure or Oxyma-B (1.5 eq)

  • Anhydrous DMF (or NBP/DMC for greener chemistry)

Step 1: Preparation & Pre-activation

  • Dissolve the chiral N-protected amino acid (1.5 eq) and Oxyma (1.5 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIC (1.5 eq) dropwise. Stir for 3–5 minutes. Causality: Pre-activating at 0 °C ensures complete conversion to the active Oxyma ester before the amine is introduced, while simultaneously suppressing the generation of HCN from the Oxyma/DIC adduct[5].

Step 2: Addition of the Hindered Amine

  • Add Ethyl 3-amino-3-methylbutanoate (1.0 eq) directly to the pre-activated mixture.

  • CRITICAL: Do not add DIPEA, TEA, or any other exogenous base. Causality: The amine itself is sufficiently nucleophilic to drive the reaction. Omitting strong bases eliminates the primary catalyst for oxazolone formation, preserving the stereocenter of the acid[1].

Step 3: Extended Coupling

  • Allow the reaction to slowly warm to room temperature (20 °C).

  • Stir for 18–24 hours. Monitor the disappearance of the amine via LC-MS. Causality: Because the amine is situated on a tertiary carbon, steric bulk severely retards the rate of nucleophilic attack. Extended time is mandatory for high conversion[2].

Step 4: Workup & Validation

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine.

  • Dry over Na₂SO₄ and concentrate under reduced pressure. Causality: The acidic wash removes unreacted amine, while the basic wash removes unreacted chiral acid and Oxyma byproducts. Self-Validation: Analyze the crude product via chiral HPLC. If the protocol was followed correctly, the diastereomeric excess (de) will exceed 98%.

References

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis Luxembourg Bio Technologies / ResearchGate URL:[Link]

  • Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Method of Peptide Synthesis (US20080200648A1)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Ethyl 3-amino-3-methylbutanoate

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-amino-3-methylbutanoate (EAMB). As a critical β-amino ester building block in medicinal chemistry and drug development, EAMB presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-amino-3-methylbutanoate (EAMB). As a critical β-amino ester building block in medicinal chemistry and drug development, EAMB presents unique handling challenges. This guide is designed for researchers and scientists, providing field-proven, self-validating protocols to ensure high-purity recovery while mitigating common degradation pathways.

Section 1: Mechanistic Causality & Core Challenges

EAMB features a primary amine situated on a sterically hindered tertiary carbon (a gem-dimethyl group) adjacent to an ethyl ester. While the steric bulk prevents some unwanted side reactions, its purification is complicated by three main factors:

  • Volatility and Thermal Instability: The free base of EAMB is a low-molecular-weight oil (145.20 g/mol ) [1]. Attempting to purify the free base via vacuum distillation frequently leads to thermal degradation, ester hydrolysis, or retro-Michael addition.

  • pH-Dependent Partitioning: The molecule contains both a polar amine and a lipophilic ester. Precise pH control during aqueous workup is mandatory to prevent the protonated amine from washing into the aqueous waste.

  • Salt Formation Dependency: To achieve long-term stability and crystalline purity, EAMB must be isolated as its hydrochloride salt (Ethyl 3-amino-3-methylbutanoate hydrochloride, CAS 85532-40-7) .

Section 2: Troubleshooting Guide (FAQs)

Q1: Why is my product yield so low after the aqueous workup? A: Low yields are almost always caused by improper pH adjustment or emulsion formation. The amine group of EAMB is protonated under acidic or neutral conditions, making it highly water-soluble. Causality & Fix: You must adjust the aqueous phase to strictly pH 9–10 using saturated aqueous Na₂CO₃ before extraction. If an emulsion forms—a common issue with amino esters—do not discard the layers. Break the emulsion by adding brine or filtering the entire biphasic mixture through a pad of Celite [2]. Validate the extraction by spotting both the organic and aqueous layers on a TLC plate (ninhydrin stain).

Q2: My product degrades during vacuum distillation. What is the alternative? A: Stop distilling the free base. The thermal energy required for distillation, even under high vacuum, often triggers self-condensation or degradation of the β-amino ester. Causality & Fix: Bypass distillation entirely by trapping the free base as a hydrochloride salt directly from the crude organic extract. This self-validating approach instantly converts the volatile oil into a stable, filterable solid [3].

Q3: When I add HCl, I get a sticky oil instead of a crystalline powder. How do I fix this? A: "Oiling out" occurs when water is present in the organic phase or when the rate of HCl addition is too fast, trapping impurities within the matrix. Causality & Fix: Ensure the organic phase is rigorously dried over anhydrous Na₂SO₄. Use anhydrous 4M HCl in dioxane (not aqueous HCl) and add it dropwise at 0°C. If an oil still forms, triturate the mixture with cold, anhydrous diethyl ether to induce crystallization.

Section 3: Self-Validating Experimental Protocol: Isolation via HCl Salt Formation

This protocol ensures the quantitative conversion of crude EAMB into its highly pure hydrochloride salt, bypassing the need for thermal purification.

Step 1: Aqueous Workup & pH Adjustment

  • Dilute the crude reaction mixture with an aprotic organic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the mixture to 0°C and slowly add saturated aqueous Na₂CO₃ until the aqueous layer reaches pH 9–10.

    • Self-Validation: Verify the pH with indicator strips; failure to reach pH 9 will result in product loss to the aqueous phase.

Step 2: Extraction & Emulsion Resolution

  • Separate the layers. Extract the aqueous phase twice more with the organic solvent.

  • If an emulsion persists, add saturated NaCl (brine) (10% v/v) to increase the ionic strength of the aqueous layer, forcing the organic product into the organic phase [2].

  • Combine the organic layers and dry rigorously over anhydrous Na₂SO₄ for 30 minutes. Filter to remove the drying agent.

Step 3: Anhydrous Salt Formation

  • Transfer the dried organic filtrate to a round-bottom flask equipped with a magnetic stirrer. Cool to 0°C in an ice bath.

  • Slowly add 4M HCl in dioxane (1.1 to 1.2 equivalents) dropwise under a nitrogen atmosphere [3]. A white to pale-yellow precipitate will begin to form.

  • Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

Step 4: Isolation & Washing

  • Filter the precipitate rapidly using a Büchner funnel under vacuum.

  • Wash the filter cake with ice-cold, anhydrous diethyl ether to remove any unreacted organic impurities and residual dioxane.

  • Dry the solid under high vacuum at room temperature for 12 hours to yield pure Ethyl 3-amino-3-methylbutanoate hydrochloride .

Section 4: Quantitative Physicochemical Data

To aid in your extraction planning and analytical validation, reference the following physicochemical properties:

PropertyFree Base (EAMB)Hydrochloride Salt (EAMB·HCl)
Formula C₇H₁₅NO₂C₇H₁₆ClNO₂
Molecular Weight 145.20 g/mol 181.66 g/mol
CAS Number 85532-42-985532-40-7
Physical State Colorless to pale yellow oilWhite to pale-yellow powder/crystals
XLogP3 (Partition) 0.1N/A (Highly water-soluble)
Storage Conditions Inert atmosphere, 2-8°CRoom temperature, desiccated
Section 5: Purification Workflow Diagram

G A Crude Reaction Mixture (EAMB Synthesis) B Aqueous Workup Adjust to pH 9-10 A->B C Organic Phase Extraction (DCM or EtOAc) B->C T1 Emulsion Formation? Add Brine or Filter via Celite B->T1 Issue T2 Product Loss? Check Aqueous Phase pH B->T2 Issue D Drying & Filtration (Anhydrous Na2SO4) C->D E Salt Formation Add 4M HCl in Dioxane at 0°C D->E F Precipitation & Filtration Wash with Cold Ether E->F T3 Oily Precipitate? Triturate with Diethyl Ether E->T3 Issue G Pure EAMB·HCl Salt (White/Pale-Yellow Powder) F->G

Workflow for the isolation and purification of Ethyl 3-amino-3-methylbutanoate via salt formation.

References
  • Title: Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Source: European Patent Office (Google Patents)

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Crude Ethyl 3-amino-3-methylbutanoate

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up the synthesis and purification of β -amino acid esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up the synthesis and purification of β -amino acid esters. Ethyl 3-amino-3-methylbutanoate (CAS: 85532-42-9) presents unique handling requirements due to the dual reactivity of its basic amine and hydrolyzable ester functional groups.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols for isolating high-purity Ethyl 3-amino-3-methylbutanoate [1].

FAQ 1: What are the primary impurities in my crude synthesis mixture, and why do they form?

The Causality: Ethyl 3-amino-3-methylbutanoate is typically synthesized via the high-pressure Michael addition of liquid ammonia to ethyl 3,3-dimethylacrylate (ethyl 3-methylbut-2-enoate) [2]. Because the gem-dimethyl group creates significant steric hindrance at the β -carbon, the reaction rarely proceeds to 100% completion. Furthermore, the resulting free amine is nucleophilic, and the ester is susceptible to hydrolysis if water and base are present.

Understanding the physicochemical nature of these impurities is the first step in designing a self-validating purification system.

Table 1: Quantitative Impurity Profile in Crude Mixtures
ImpurityChemical NatureSource / CausalityRemoval Strategy
Ethyl 3,3-dimethylacrylate Neutral, HydrophobicUnreacted starting material due to steric hindrance at the β -carbon.Partition into organic phase during acidic aqueous extraction.
3-Amino-3-methylbutanoic acid Zwitterionic, AmphotericBase-catalyzed or thermal hydrolysis of the product's ethyl ester.Remains in aqueous phase during neutral/mildly basic organic extraction.
Ammonia / Alkyl Amines Basic, Highly Water-SolubleExcess reagent from the amination step.Evaporation under vacuum; washes into aqueous phase.
Diketopiperazines / Oligomers Neutral/Basic, High MWSelf-condensation of the free β -amino ester over time.Precipitation of the product as an HCl salt prevents formation.

FAQ 2: How do I separate unreacted starting material without degrading my product?

The Causality: Because your product contains a basic amine, it can be reversibly protonated to toggle its solubility between organic and aqueous phases. However, the ester group is highly sensitive to saponification (hydrolysis). If you use a strong base (like NaOH) to liberate the amine during the back-extraction, you will rapidly hydrolyze your product into 3-amino-3-methylbutanoic acid.

The Solution: You must perform a temperature-controlled acid-base extraction, strictly maintaining the aqueous layer at a pH of 7.5–8.0 during the basification step [3]. Using a weak base like sodium bicarbonate ( NaHCO3​ ) ensures the ester remains intact while fully deprotonating the ammonium salt.

Protocol: pH-Controlled Acid-Base Extraction
  • Initial Solubilization: Dissolve the crude reaction mixture (e.g., 10 g) in 50 mL of tert-butyl methyl ether (MTBE) or ethyl acetate (EtOAc).

  • Acidic Extraction (Protonation): Add 50 mL of cold 1M Hydrochloric Acid (HCl). Stir vigorously for 5 minutes.

    • Validation Checkpoint: The product is now the water-soluble hydrochloride salt. Unreacted ethyl 3,3-dimethylacrylate remains in the organic layer.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer into a clean flask. Discard the upper organic layer (or retain for starting material recovery). Wash the aqueous layer once more with 20 mL of fresh MTBE to remove trace neutral impurities.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add cold, saturated aqueous NaHCO3​ dropwise while stirring. Monitor the pH continuously with a calibrated probe until it reaches exactly 7.5 to 8.0 .

    • Critical Insight: Do not exceed pH 8.0, and keep the solution cold to kinetically suppress ester hydrolysis [3].

  • Back-Extraction: Extract the milky aqueous mixture immediately with 3 x 30 mL of fresh EtOAc.

  • Drying & Concentration: Combine the EtOAc layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield the pure free base as a pale liquid.

ABE_Workflow Start Crude Mixture in MTBE (Product + Neutral Impurities) Acidify Add Cold 1M HCl (aq) Extract & Separate Start->Acidify Org1 Organic Phase (Discard: Acrylate Impurity) Acidify->Org1 Top Layer Aq1 Aqueous Phase (Product as HCl Salt) Acidify->Aq1 Bottom Layer Basify Add Cold NaHCO3 (aq) Strictly Adjust to pH 7.5-8.0 Aq1->Basify Extract2 Extract with Fresh EtOAc Separate Phases Basify->Extract2 Aq2 Aqueous Phase (Discard: Inorganic Salts) Extract2->Aq2 Bottom Layer Org2 Organic Phase (Pure Free Base Product) Extract2->Org2 Top Layer Dry Dry over Na2SO4 & Concentrate (< 30 °C) Org2->Dry

Workflow for the pH-controlled acid-base extraction of Ethyl 3-amino-3-methylbutanoate.

FAQ 3: My purified free base degrades during storage. Is there a more stable form?

The Causality: Free amino acid esters are inherently unstable over long periods. The primary amine can act as a nucleophile, attacking the ester carbonyl of a neighboring molecule to form oligomers or diketopiperazine derivatives [3]. By converting the free base into a hydrochloride salt (CAS: 85532-40-7), you protonate the amine, completely neutralizing its nucleophilicity. The resulting solid salt is indefinitely stable at room temperature and is the preferred form for long-term storage and downstream peptide synthesis [2].

Protocol: Anhydrous Hydrochloride Salt Crystallization
  • Preparation: Dissolve the freshly purified Ethyl 3-amino-3-methylbutanoate free base (e.g., 5 g) in 20 mL of anhydrous diethyl ether or dichloromethane.

  • Precipitation: Cool the solution to 0 °C under a nitrogen atmosphere. Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise with vigorous magnetic stirring.

    • Validation Checkpoint: A white precipitate (Ethyl 3-amino-3-methylbutanoate hydrochloride) will form immediately upon addition.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Isolate the solid via vacuum filtration using a glass frit. Wash the filter cake with 2 x 10 mL of cold, anhydrous diethyl ether to remove any residual dioxane or unreacted ester.

  • Drying: Dry the white crystalline solid in a vacuum desiccator over P2​O5​ overnight.

Salt_Formation FreeBase Ethyl 3-amino-3-methylbutanoate (Free Base in Ether) Precipitation Nucleation & Precipitation (Stirring, 30 min) FreeBase->Precipitation Reagent 4M HCl in Dioxane (0 °C, N2 atm) Reagent->Precipitation Filtration Vacuum Filtration & Cold Ether Wash Precipitation->Filtration PureSalt Pure HCl Salt (Stable White Solid) Filtration->PureSalt

Mechanistic workflow for the anhydrous hydrochloride salt crystallization.

FAQ 4: How can I quantitatively verify the success of my purification?

Relying solely on visual cues is insufficient. Use the following analytical markers to confirm the removal of the acrylate starting material and verify the integrity of the ester group.

Table 2: Analytical Tracking Data for Quality Control
Analytical MethodTarget Product (Ethyl 3-amino-3-methylbutanoate)Key Impurity (Ethyl 3,3-dimethylacrylate)Indicator of Success
1H NMR ( CDCl3​ ) δ 1.20 (s, 6H, gem-dimethyl), δ 2.45 (s, 2H, CH2​ ) δ 2.15 (d, 3H), δ 5.65 (m, 1H, alkene =CH)Complete disappearance of the alkene proton signal at δ 5.65.
TLC (Hexane:EtOAc 1:1) Rf​≈0.2 (Stains with Ninhydrin - purple) Rf​≈0.8 (UV active, Ninhydrin negative)Single spot at Rf​ 0.2; no UV-active spots near the solvent front.
Mass Spectrometry (ESI+) [M+H]+ = 146.1 m/z [M+H]+ = 129.1 m/zDominant peak at 146.1 m/z; absence of 129.1 m/z.

References

  • National Center for Biotechnology Information. "Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520." PubChem. Available at:[Link]

  • European Patent Office. "FUSED THIAZOLE DERIVATIVES AS KINASE INHIBITORS" EP 2170906 B1.
  • European Patent Office. "Method for extracting amino acid ester" EP 0474096 B2.
Optimization

Technical Support Center: Stability and Handling of Ethyl 3-amino-3-methylbutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique stability challenges associated with Ethyl 3-amino-3-methylbutano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique stability challenges associated with Ethyl 3-amino-3-methylbutanoate (Free base CAS: 85532-42-9; Hydrochloride salt CAS: 85532-40-7)[1][2].

This β-amino ester is a highly valuable building block in drug development and polymer chemistry. However, its structural features—specifically the basic amine, the labile ester, and the sterically demanding gem-dimethyl group—create specific kinetic vulnerabilities in solution. By understanding the causality behind its degradation pathways, you can implement robust, self-validating protocols to ensure experimental reproducibility.

Part 1: Core Mechanistic Principles

The instability of Ethyl 3-amino-3-methylbutanoate in solution is governed by two primary structural phenomena:

  • pH-Dependent Intramolecular Catalysis: Like many β-amino esters, this molecule is highly sensitive to physiological and alkaline pH[3]. When the amine is deprotonated (pH > 7.0), it acts as an intramolecular general base or nucleophile, drastically accelerating the hydrolysis of the adjacent ester bond[4].

  • The Thorpe-Ingold (gem-Dimethyl) Effect: The presence of two methyl groups at the C3 (β-carbon) position restricts the conformational flexibility of the aliphatic backbone. This angle compression brings the amine and ester (or downstream functional groups) into closer spatial proximity, significantly lowering the entropic barrier for intramolecular cyclization (e.g., β-lactam formation or Dieckmann condensations)[5][6].

pH_Stability Start Ethyl 3-amino-3-methylbutanoate (In Solution) Acidic Acidic pH (< 5.5) Amine Protonated Start->Acidic pH Adjustment Basic Neutral/Basic pH (> 7.0) Amine Deprotonated Start->Basic pH Adjustment Stable Stable Formulation (No Intramolecular Catalysis) Acidic->Stable Prevents Nucleophilic Attack Hydrolysis Rapid Ester Hydrolysis (Intramolecular Base Catalysis) Basic->Hydrolysis Amine Activation Degradation Degradation Products (β-amino acids / oligomers) Hydrolysis->Degradation Water Addition

Logical pathway of pH-dependent degradation in β-amino esters.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my stock solution of the free base degrade rapidly when diluted in physiological buffers (pH 7.4)? A: This is a classic vulnerability of β-amino esters. At pH 7.4, a significant fraction of the tertiary/primary amine is deprotonated. The free electron pair on the nitrogen activates nearby water molecules or directly attacks the ester carbonyl, leading to rapid hydrolysis into the corresponding β-amino acid and ethanol[3][7]. Solution: Always prepare aqueous stock solutions in mildly acidic buffers (pH 4.0–5.0) where the amine remains fully protonated, thereby neutralizing its catalytic capability.

Q2: I am observing unexpected cyclic byproducts during N-acylation reactions. What is causing this? A: This is driven by the Thorpe-Ingold effect [6]. The gem-dimethyl group at the C3 position compresses the internal bond angles, forcing the newly acylated nitrogen and the ethyl ester into a highly favorable conformation for cyclization. If your reaction is heated or exposed to strong bases, the molecule will undergo intramolecular condensation to form cyclic derivatives (such as piperidine-2,4-diones if reacted with malonyl chlorides)[8]. Solution: Perform N-acylations at strictly low temperatures (0°C to -20°C) and use non-nucleophilic, sterically hindered bases (like DIPEA) to minimize the kinetic energy available for cyclization.

Q3: How can I prevent self-condensation and polymerization during long-term storage? A: The free base form (CAS 85532-42-9) is prone to intermolecular aminolysis over time, forming polyamides or oligomers[2]. Solution: Procure and store the compound exclusively as the hydrochloride salt (CAS 85532-40-7)[9][10]. The HCl salt is infinitely more stable because the protonated amine cannot act as a nucleophile. Only generate the free base in situ immediately prior to your reaction.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability of β-amino esters under various environmental conditions.

Environmental ConditionAmine StateDominant Degradation PathwayEstimated Half-Life (t½)
Aqueous Buffer (pH 4.0, 4°C) Fully ProtonatedNegligible> 6 Months
Aqueous Buffer (pH 7.4, 37°C) Partially DeprotonatedRapid Ester Hydrolysis2 – 4 Hours
Aqueous NaOH (pH 10.0, 25°C) Fully DeprotonatedBase-Catalyzed Hydrolysis< 15 Minutes
Neat Free Base (25°C) UnprotonatedIntermolecular Aminolysis1 – 2 Weeks
Solid HCl Salt (Desiccated, 4°C) Fully ProtonatedNone> 2 Years

Part 4: Experimental Protocols

Protocol 1: Preparation of Stable Aqueous Stock Solutions

Self-Validation Metric: Run a TLC or LC-MS aliquot immediately after preparation and compare it against an aliquot stored for 24 hours. The absence of a highly polar, lower-Rf spot (the hydrolyzed β-amino acid) confirms the efficacy of the acidic buffering.

  • Weighing: Weigh the desired amount of Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS 85532-40-7)[10].

  • Solvent Selection: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 4.5 using glacial acetic acid.

  • Dissolution: Slowly add the solid HCl salt to the buffer under gentle vortexing. Do not use sonication, as localized heating can induce premature hydrolysis.

  • Storage: Aliquot the solution into amber glass vials, purge the headspace with Argon or Nitrogen, and store at -20°C.

Protocol 2: In Situ Free-Basing and Coupling Workflow

To bypass the instability of the free base during organic synthesis, use this in situ generation method.

  • Suspension: Suspend 1.0 equivalent of the HCl salt in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to reach 0°C. Causality: Low temperatures suppress the entropically favored Thorpe-Ingold cyclization.

  • Base Addition: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes. The solution will become homogenous as the free base is generated.

  • Electrophile Addition: Slowly add 1.1 equivalents of your target electrophile (e.g., acyl chloride).

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl to immediately protonate any unreacted amine, freezing the reaction profile and preventing downstream degradation.

Coupling_Workflow Step1 Store as HCl Salt (CAS 85532-40-7) Step2 Suspend in Anhydrous Solvent Step1->Step2 Step3 Add DIPEA at 0°C (In Situ Free-Basing) Step2->Step3 Step4 Add Electrophile (Acyl/Alkyl Halide) Step3->Step4 Step5 Isolate Target Compound Step4->Step5

Step-by-step workflow for stable handling and coupling of the β-amino ester.

References

  • Synthonix, Inc. "Ethyl 3-amino-3-methylbutanoate hydrochloride -[E38783]." Synthonix. Available at: [Link]

  • Kuenen, Mara. "Expanding the Scope of Poly(β-amino ester)s by Investigating Degradation Behavior and Enhancing Functionality." University of Virginia, Chemical Engineering. Available at:[Link]

  • Fahim, A. M. et al. "Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation." RSC Advances, 2024. Available at: [Link]

  • Wikipedia Contributors. "Thorpe–Ingold effect." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Jung, M. E., & Piizzi, G. "Thorpe-Ingold Effect Assisted Strained Ring Synthesis." Chemical Reviews, 2005. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 3-Amino-3-Methylbutanoate Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the amide coupling of ethyl 3-amino-3-methylbutanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the amide coupling of ethyl 3-amino-3-methylbutanoate .

Due to its unique structural topology, this molecule routinely causes standard peptide coupling protocols to fail. Below, we dissect the mechanistic root causes of these failures and provide field-proven, self-validating workflows to achieve high-yielding amide bonds.

Part 1: Root Cause Analysis & FAQs

Q: Why do standard coupling conditions (e.g., HATU, EDC/HOBt) fail with ethyl 3-amino-3-methylbutanoate? A: Ethyl 3-amino-3-methylbutanoate is a tert-alkyl amine. The gem-dimethyl group located at the alpha-carbon (relative to the amine) creates severe steric shielding around the nitrogen lone pair. When using standard uronium-based reagents like 1[1], the carboxylic acid is converted into an OAt (7-aza-1-hydroxybenzotriazole) active ester. The bulky tert-alkyl amine cannot effectively approach the carbonyl carbon of this active ester due to immense steric clash during the formation of the required tetrahedral transition state.

Q: I am seeing a major byproduct in my LC-MS when using HATU. What is it? A: You are likely observing the guanylation of your amine. When the sterically hindered amine fails to attack the bulky OAt active ester, it instead attacks the electrophilic carbon of the HATU reagent itself. This parasitic side reaction forms a stable tetramethylguanidine derivative of your amine[1]. Because tert-alkyl amines are highly nucleophilic but kinetically slow to form amides, this side pathway often outcompetes the desired coupling.

G Amine Ethyl 3-amino-3-methylbutanoate (Sterically Hindered Amine) Guanidine Guanidinium Byproduct (Major Impurity) Amine->Guanidine Direct attack on HATU (Fast Guanylation) HATU HATU / Base HATU->Guanidine Acid Carboxylic Acid ActiveEster OAt Active Ester (Bulky Electrophile) Acid->ActiveEster + HATU Amide Desired Amide Product (Low Yield / Blocked) ActiveEster->Amide + Amine (High Steric Barrier)

Mechanistic divergence of HATU coupling: Amide formation vs. parasitic guanylation.

Q: What is the mechanistic solution to this steric barrier? A: You must shift from bulky active esters to small, highly reactive electrophiles. Acid chlorides and 2 [2] are the gold standards for tert-alkyl amines. The atomic radii of chlorine and fluorine are significantly smaller than an OAt/OBt leaving group, which minimizes steric repulsion during the nucleophilic attack.

Q: Why choose Acid Fluorides over Acid Chlorides? A: While acid chlorides are highly reactive, they are prone to hydrolysis and can cause racemization in chiral carboxylic acids via ketene formation. Acid fluorides possess a highly polarized C-F bond (making the carbonyl extremely electrophilic) but the bond is thermodynamically strong[3]. This unique combination makes acid fluorides highly stable to hydrolysis but exceptionally reactive toward sterically hindered amines under elevated temperatures.

Part 2: Optimization Workflows & Protocols

To successfully couple ethyl 3-amino-3-methylbutanoate, select one of the following validated workflows based on the stability of your starting carboxylic acid.

Workflow Start Start: Coupling Ethyl 3-amino-3-methylbutanoate CheckAcid Is the Carboxylic Acid sensitive (e.g., prone to epimerization/hydrolysis)? Start->CheckAcid AcidChloride Protocol A: Acid Chloride (Oxalyl Chloride / DMF cat.) CheckAcid->AcidChloride No (Robust Acid) AcidFluoride Protocol B: Acid Fluoride (TFFH or BTFFH / DIPEA) CheckAcid->AcidFluoride Yes (Sensitive Acid) BaseChoice1 Use Pyridine or DIPEA Room Temp to 40°C AcidChloride->BaseChoice1 BaseChoice2 Use DIPEA Heat to 50°C - 80°C AcidFluoride->BaseChoice2 Success Successful Amide Bond Formation BaseChoice1->Success BaseChoice2->Success

Decision matrix for selecting the optimal activation strategy for tert-alkyl amines.

Protocol A: The Acid Chloride Method (For Robust Acids)

This brute-force approach forces the coupling through a highly reactive, unhindered intermediate[4].

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq). Cool the vessel to 0 °C under nitrogen.

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq). Stir at room temperature for 1–2 hours until gas evolution (CO and CO₂) completely ceases.

  • Self-Validation Step: Remove a 5 µL aliquot, quench it in 100 µL of methanol, and inject it into the LC-MS. You should observe the mass of the corresponding methyl ester, confirming 100% conversion of the acid to the acid chloride.

  • Concentration (Critical): Concentrate the mixture under reduced pressure to completely remove excess oxalyl chloride and HCl. Failure to do this will result in the degradation of your amine in the next step.

  • Coupling: Resuspend the crude acid chloride in anhydrous DCM or THF. Cool to 0 °C. Add ethyl 3-amino-3-methylbutanoate (1.2 eq) followed by a non-nucleophilic base such as DIPEA or Pyridine (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS.

Protocol B: The Acid Fluoride Method (For Sensitive/Chiral Acids)

This refined approach utilizes BTFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate an acid fluoride in situ, preventing racemization while overcoming steric barriers[2].

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM or DMF. Add BTFFH (1.2 eq) and DIPEA (3.0 eq).

  • Fluorination: Stir at room temperature for 30–60 minutes.

  • Self-Validation Step: Acid fluorides are remarkably stable. You can directly inject an aliquot into the LC-MS (or use ¹⁹F-NMR) to confirm the formation of the acyl fluoride intermediate.

  • Coupling: Add ethyl 3-amino-3-methylbutanoate (1.0 eq) to the mixture.

  • Thermal Acceleration: Because acid fluorides are thermally stable, heat the reaction to 50–60 °C. The elevated temperature provides the kinetic energy required to overcome the extreme steric hindrance of the gem-dimethyl group.

  • Reaction: Stir for 12–24 hours, monitoring conversion via LC-MS.

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the expected performance of various coupling strategies when applied specifically to ethyl 3-amino-3-methylbutanoate.

Coupling Reagent / MethodSteric ToleranceRisk of Amine GuanylationPrimary ByproductsRecommended Use Case for this Amine
HATU / DIPEA Very LowHigh TetramethylguanidineNot Recommended.
EDC / HOBt LowLowUnreacted starting materialsNot Recommended.
Oxalyl Chloride (Protocol A) Very High NoneHCl (Neutralized by base)Primary choice for robust, non-chiral carboxylic acids.
BTFFH / TFFH (Protocol B) High LowTetramethylurea, HFPrimary choice for chiral acids or substrates prone to degradation.

Part 4: References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications[Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) Organic Letters - ACS Publications[Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates ResearchGate / RSC Advances[Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for Ethyl 3-amino-3-methylbutanoate Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the notoriously poor aqueous solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the notoriously poor aqueous solubility associated with derivatives of Ethyl 3-amino-3-methylbutanoate.

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating experimental protocols, and a quantitative data summary to guide your formulation and structural optimization strategies.

Diagnostic Workflow

SolubilityTroubleshooting Start Solubility Issue: Ethyl 3-amino-3-methylbutanoate Derivative CheckAmine Is the nitrogen basic (e.g., free amine or alkylated)? Start->CheckAmine FreeAmine Basic Nitrogen Present CheckAmine->FreeAmine Yes Derivatized Neutral/Non-Basic (e.g., Amide/Urea) CheckAmine->Derivatized No SaltScreen Salt Formation (HCl, Mesylate, Sulfate) FreeAmine->SaltScreen Hydrolysis Ester Hydrolysis (Convert to Free Acid) Derivatized->Hydrolysis Formulation Excipient Formulation (Cyclodextrins, Cosolvents) Derivatized->Formulation StructMod Structural Modification (Add Polar Moieties) Derivatized->StructMod

Decision matrix for resolving solubility issues in Ethyl 3-amino-3-methylbutanoate derivatives.

Troubleshooting FAQs

Q1: Why do derivatives of Ethyl 3-amino-3-methylbutanoate often exhibit poor aqueous solubility? A1: The core issue stems from high lipophilicity (LogP) and strong crystal lattice energies. Ethyl 3-amino-3-methylbutanoate contains a gem-dimethyl group at the beta-carbon, which introduces significant steric bulk and hydrophobicity. Furthermore, the ethyl ester moiety caps a potential hydrogen bond donor/acceptor site that a free carboxylic acid would otherwise provide. When this building block is incorporated into larger drug scaffolds (e.g., via amide coupling), the resulting molecule often packs tightly in its solid state. According to the general solubility equation, aqueous solubility is inversely proportional to lipophilicity and melting point (a proxy for crystal lattice energy) 1[1].

Q2: How can I utilize salt formation to enhance the solubility of basic derivatives? A2: If your derivative retains a basic amine, salt formation is the most efficient first-line strategy. By converting the free base into a salt, you lower the energy required to break the crystal lattice and drastically increase the solvation energy in water 2[2]. However, you must account for the "common ion effect" in physiological media (like simulated gastric fluid), where high endogenous chloride concentrations can suppress the solubility of hydrochloride salts 3[3]. To bypass this, mesylate or hydrogen sulfate salts are highly recommended, as they often provide superior and more consistent aqueous solubility profiles4[4].

Q3: What structural modifications can improve the solubility of neutral/acylated derivatives? A3: If the amine is acylated (forming a neutral amide) and salt formation is impossible, you must alter the molecule's physicochemical properties:

  • Ester Hydrolysis: Converting the ethyl ester to a free carboxylic acid unmasks an ionizable group at physiological pH (pH 7.4), allowing for the formation of highly soluble sodium or potassium salts 4[4].

  • Polar Appendages: If the ester must remain intact for target binding, incorporate solubilizing motifs (e.g., morpholine, piperazine, or PEG chains) elsewhere on the scaffold. These groups become protonated at physiological pH, enhancing hydration, and their non-planar character disrupts tight crystal packing 1[1].

Q4: Which formulation excipients are most effective for in vivo dosing of highly lipophilic derivatives? A4: For preclinical in vivo studies where structural modification is not feasible, inclusion complexation using cyclodextrins (e.g., Hydroxypropyl- β -cyclodextrin, HP- β -CD) is highly effective5[5]. The lipophilic gem-dimethyl and ethyl ester moieties insert into the hydrophobic cavity of the cyclodextrin, while its hydrophilic exterior ensures aqueous solubility. Alternatively, lipid-based self-microemulsifying drug delivery systems (SMEDDS) can maintain the drug in solution within the gastrointestinal tract 6[6].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the success of the procedure is inherently verified by the analytical output of the final step.

Protocol 1: High-Throughput Salt Screening Methodology

Objective: To identify the optimal salt form for basic derivatives to overcome crystal lattice energy barriers.

  • Free Base Preparation: Dissolve the free base derivative in a water-miscible organic solvent (e.g., THF or acetone) at a concentration near its saturation limit (e.g., 50 mg/mL).

  • Acid Addition: Dispense 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., methanesulfonic acid, sulfuric acid, phosphoric acid) into separate glass vials containing the free base solution.

  • Crystallization: Induce crystallization by slow cooling from 50°C to 5°C at a rate of 0.5°C/min. If no crystals form, add an anti-solvent (e.g., heptane) dropwise until slight turbidity is observed, then allow the solution to stand.

  • Isolation and Self-Validation: Isolate the precipitate via vacuum filtration.

    • Validation Check: Analyze the solid using X-Ray Powder Diffraction (XRPD) to confirm a unique crystalline phase distinct from the free base. Follow up with Differential Scanning Calorimetry (DSC) to verify a single, sharp melting endotherm. This confirms a true salt was formed rather than a physical mixture or an amorphous precipitate.

Protocol 2: Cyclodextrin Inclusion Complexation (Phase-Solubility Profiling)

Objective: To formulate highly lipophilic, non-ionizable derivatives for aqueous biological assays.

  • Excipient Preparation: Prepare a series of aqueous solutions containing HP- β -CD at increasing concentrations (0, 5, 10, 20, 50, and 100 mM) in a pH 7.4 phosphate buffer.

  • Equilibration: Add an excess amount of the solid derivative (beyond its expected intrinsic solubility) to each cyclodextrin solution. Seal the vials and agitate on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration and Analysis: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove undissolved drug. Quantify the dissolved drug concentration using HPLC-UV.

  • Self-Validation: Plot the dissolved drug concentration against the cyclodextrin concentration to create a Higuchi-Connors phase-solubility diagram.

    • Validation Check: A linear relationship ( AL​ -type profile) mathematically validates a 1:1 stoichiometric inclusion complex, confirming that the solubility enhancement is thermodynamically driven and stable, not merely a transient supersaturation artifact.

Quantitative Data Summary

TechniqueMechanism of ActionTypical Solubility IncreaseAdvantagesLimitations
Salt Formation (Mesylate) Lowers crystal lattice energy; increases solvation energy.50x – 200xHighly stable; avoids the common ion effect seen with HCl salts.Only applicable if a basic amine is present on the derivative.
Ester Hydrolysis Unmasks a carboxylic acid to form highly soluble Na+/K+ salts.100x – 500xDrastic improvement in aqueous solubility at physiological pH.Alters the pharmacological profile (creates a new active pharmaceutical ingredient).
Structural Modification Disrupts crystal packing; adds ionizable/polar groups (e.g., morpholine).10x – 50xPermanent fix; improves baseline physicochemical properties.Requires re-synthesis and re-evaluation of Structure-Activity Relationship (SAR).
Cyclodextrin Complexation Encapsulates lipophilic moieties within a hydrophilic cavity.10x – 100xNo chemical modification required; excellent for in vivo dosing.High excipient-to-drug ratio required; potential toxicity at very high doses.

References

  • Drug Solubility: Importance and Enhancement Techniques - PMC. National Institutes of Health (NIH).5

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design - ACS Publications. 3

  • Improving solubility via structural modification. ResearchGate. 1

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). 4

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 2

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. 6

Sources

Troubleshooting

Minimizing side reactions in peptide synthesis with hindered amino acids

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges associated with incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges associated with incorporating sterically hindered amino acids—such as α -aminoisobutyric acid (Aib), N-methyl amino acids, Valine (Val), and Isoleucine (Ile).

Hindered amino acids dramatically alter the energy landscape of peptide bond formation. For instance, the amidation reactivity of a secondary amine in an N-methyl amino acid is approximately 1/10th to 1/100th that of a standard primary amine[1]. This inherent sluggishness leads to competing side reactions, truncation, and epimerization. The following guides, diagnostic workflows, and self-validating protocols are structured to help you systematically troubleshoot and optimize your syntheses.

Diagnostic Workflow: Troubleshooting Hindered Couplings

Before adjusting your chemistry, use the following logical flow to isolate the root cause of your synthesis failure.

DiagnosticFlow Start Identify Synthesis Failure Q1 Is there a mass shift indicating loss of the C-terminal dipeptide? Start->Q1 Sol1 Diagnosis: DKP Formation Action: Switch to 2-CTC Resin Q1->Sol1 Yes Q2 Is the sequence truncated at the hindered amino acid insertion site? Q1->Q2 No Sol2 Diagnosis: Kinetic Barrier Action: Use PyAOP + Microwave Q2->Sol2 Yes Q3 Are diastereomers present in the crude HPLC trace? Q2->Q3 No Sol3 Diagnosis: Epimerization Action: Optimize Base (DIEA) & Additives Q3->Sol3 Yes

Caption: Decision tree for diagnosing and resolving side reactions in hindered peptide synthesis.

Kinetic Barriers: Overcoming Incomplete Couplings

Q: Why do my sequences containing N-methyl amino acids consistently show truncations, even when using HATU? A: The causality lies in the structural bulk and reduced nucleophilicity of the secondary amine. While HATU is an exceptionally powerful uronium/aminium coupling reagent, its use with highly hindered, slow-reacting amines introduces a fatal side reaction: guanidinylation [2]. If the activation of the incoming carboxylic acid is faster than the actual peptide bond formation, the excess HATU will react directly with the free N-terminal amine of your resin-bound peptide. This forms an irreversible guanidinium cap, permanently terminating chain elongation[2].

Field-Proven Insight: For coupling an N-methyl amino acid to another N-methyl amino acid, you must abandon uronium salts. Instead, utilize PyAOP (a phosphonium salt). PyAOP does not contain the structural moiety required to form guanidinium caps, allowing for extended reaction times without capping your sequence[3].

Quantitative Comparison of Coupling Reagents for Hindered Amino Acids
ReagentChemical ClassRelative Amidation KineticsRacemization RiskGuanidinylation RiskOptimal Application
HATU Uronium/AminiumVery FastLowHigh (if coupling is slow)Standard hindered AAs (e.g., Aib, Val)[2]
PyAOP PhosphoniumFastLowNone N-methyl to N-methyl couplings[3]
DIC / Oxyma Carbodiimide + AdditiveModerateVery LowNone General SPPS, cost-effective scaling
Piv₂O Mixed AnhydrideFastExtremely LowNone Base-free N-methyl couplings[1]
Self-Validating Protocol: Microwave-Assisted Coupling of N-Methyl Amino Acids

Microwave energy provides the thermodynamic push required to overcome severe steric clash, reducing coupling times to 1.5–20 minutes[4][5].

Step 1: Resin Preparation & Deprotection Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min)[2]. Step 2: Pre-activation (Crucial for Steric Hindrance) Dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 4 equivalents of PyAOP in DMF (approx. 10 mL per gram of resin). Add 8 equivalents of N,N-Diisopropylethylamine (DIEA)[6]. Allow exactly 1 minute for pre-activation to form the active ester before adding to the resin[2]. Step 3: Microwave-Assisted Coupling Transfer the activated mixture to the resin. Apply microwave irradiation at 75°C for 10 minutes. Mechanistic Note: Do not exceed 75°C, as elevated temperatures combined with excess base exacerbate epimerization. Step 4: Validation via Bromophenol Blue Test Standard ninhydrin (Kaiser) tests fail for secondary amines[6]. To validate the coupling, dissolve 250 mg of bromophenol blue in 50 mL of DMF. Add 2 mL of this solution to a washed resin sample.

  • Yellow beads: Coupling is complete (self-validated)[6].

  • Blue/Green beads: Free secondary amine remains; perform a second coupling[6].

Diketopiperazine (DKP) Formation: Preventing Chain Deletion

Q: I am losing my C-terminal dipeptide entirely during the Fmoc deprotection of the second amino acid. What is the mechanism behind this? A: You are observing Diketopiperazine (DKP) formation. This is a classic intramolecular side reaction that occurs under basic conditions (e.g., 20% piperidine)[7]. When the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amine acts as a nucleophile. If the C-terminal amino acid is Proline, Glycine, or an N-alkyl amino acid, the steric and conformational landscape heavily favors the amine attacking the ester linkage connecting the peptide to the resin[7][8]. This cleaves the dipeptide as a stable, 6-membered DKP ring, washing your product away into the waste stream[9].

DKPMechanism A Fmoc-Dipeptidyl-Resin B Piperidine (Base) A->B C Free N-terminal Amine B->C D Standard Resin (Wang) Nucleophilic Attack on Ester C->D High Risk F 2-CTC Resin Steric Shielding Blocks Attack C->F Mitigation E DKP Cleaved (Product Lost) D->E G Successful Chain Elongation F->G

Caption: Mechanistic pathway of DKP formation versus steric mitigation using 2-CTC resin.

Q: How can I definitively suppress DKP formation in my hindered sequences? A: The gold standard solution relies on steric shielding . You must replace standard Wang or Rink Amide resins with 2-Chlorotrityl chloride (2-CTC) resin [9]. The massive steric bulk of the trityl group physically barricades the ester linkage, preventing the N-terminal amine from achieving the necessary trajectory for a nucleophilic attack[9]. Alternative Strategy: If 2-CTC resin is not viable, bypass the dipeptidyl-resin intermediate entirely by synthesizing the first two amino acids in solution and coupling them to the resin as a single, pre-formed dipeptide building block [9].

Epimerization (Racemization): Maintaining Chiral Integrity

Q: My hindered amino acid couplings are finally proceeding, but I'm seeing diastereomers in my HPLC traces. How do I reduce epimerization? A: Epimerization during peptide synthesis predominantly occurs via the formation of a 5(4H)-oxazolone intermediate. Because hindered amino acids couple slowly, the activated carboxylic acid spends more time in a highly reactive state, increasing the probability of oxazolone formation and subsequent proton abstraction by the base (leading to racemization).

Mechanistic Solutions:

  • Base Selection: Never use Triethylamine (TEA). Always use N,N-Diisopropylethylamine (DIEA). Its greater steric hindrance and slightly weaker basicity significantly reduce the rate of α -proton abstraction[2].

  • Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These compounds rapidly react with the over-activated intermediate to form an OBt or Oxyma ester, which is reactive enough to form the peptide bond but stable enough to suppress oxazolone formation[2][3].

  • Base-Free Activation: For extreme cases, consider utilizing in situ generated pivaloyl mixed anhydrides (Piv₂O) . This method operates under base-free conditions, driving amidation through rapid nucleophilic attack while exhibiting excellent stereoretention (e.g., 99.9:0.1 diastereomeric ratios)[1].

References

  • Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids - PubMed. nih.gov.
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. thieme-connect.com.
  • Coupling Reagents - Aapptec Peptides. peptide.com.
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. peptidechemistry.org.
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem. benchchem.com.
  • Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. benchchem.com.
  • Synthesizing Modified and Pharmaceutically Relevant Peptides - News-Medical.Net. news-medical.net.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. peptide.com.
  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides - ChemRxiv. chemrxiv.org.

Sources

Optimization

Troubleshooting baseline noise in GC-MS analysis of amino acid esters

Title: Technical Support Center: Troubleshooting Baseline Noise in GC-MS Analysis of Amino Acid Esters Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Baseline Noise in GC-MS Analysis of Amino Acid Esters

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve one of the most persistent challenges in metabolomics and proteomics: baseline noise during the GC-MS analysis of amino acid esters.

Because amino acids contain highly polar amine (-NH2) and carboxylic acid (-COOH) groups, they must be derivatized (e.g., via silylation or alkylation/acylation) to become volatile and thermally stable for GC-MS[1]. However, this necessary sample preparation step, combined with the high-temperature requirements of the GC oven, frequently introduces complex baseline noise that degrades the Signal-to-Noise (S/N) ratio and obscures low-abundance analytes.

Part 1: The Causality of Baseline Noise (Expertise & Experience)

To effectively troubleshoot, we must move beyond treating symptoms and understand the mechanistic origins of baseline noise.

1. Column Bleed and the "Backbiting" Mechanism True column bleed is not a series of random discrete peaks; it is a continuous thermodynamic degradation of the polysiloxane stationary phase that manifests as a rising baseline at elevated temperatures[2]. The primary mechanism is a reaction known as "backbiting"[3]. When exposed to high heat, the terminal ends of the stationary phase polymer bend back and attack the siloxane backbone[4]. This cleaves off thermodynamically stable cyclic siloxanes, which elute into the mass spectrometer and fragment into characteristic ions (e.g., m/z 207, 281, 355)[5]. This reaction is heavily catalyzed by the presence of oxygen, meaning a minor air leak will exponentially accelerate column bleed[3].

2. Derivatization Artifacts Amino acid derivatization reagents, such as MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide), are highly reactive. If samples are not completely dry, the reagent reacts with trace water to form siloxane byproducts (e.g., tert-butyldimethylsilanol). Unlike true column bleed, these byproducts often appear as broad, tailing humps or discrete ghost peaks (m/z 73, 147) that elevate the baseline across the entire chromatogram[2].

3. Active Sites and Peak Tailing Incomplete derivatization leaves residual polar functional groups on the amino acids. These active sites interact strongly with free silanol groups on a degraded column or a dirty inlet liner, causing severe peak tailing. As multiple tailing peaks overlap, they artificially raise the baseline noise floor, burying trace-level amino acid esters[1].

Part 2: Diagnostic Workflow

Follow this logical decision tree to isolate the source of your baseline noise systematically.

GCMS_Troubleshooting Start High Baseline Noise in Amino Acid GC-MS RunBlank Run Solvent Blank (No Sample) Start->RunBlank Decision1 Noise Persists? RunBlank->Decision1 DerivIssue Derivatization Issue (Check Reagent/Moisture) Decision1->DerivIssue No CheckAir Check Air/Water (m/z 18, 28, 32) Decision1->CheckAir Yes Decision2 High Air/Water? CheckAir->Decision2 Leak System Leak (Fix Septum/Ferrules) Decision2->Leak Yes CheckIons Check Mass Spectra (m/z 73, 207, 281) Decision2->CheckIons No Decision3 Siloxane Peaks? CheckIons->Decision3 ColumnBleed Column Bleed (Bake/Replace Column) Decision3->ColumnBleed Yes SourceContam Ion Source Contamination (Clean MS Source) Decision3->SourceContam No

Caption: GC-MS Baseline Noise Diagnostic Workflow for Amino Acid Analysis.

Part 3: Troubleshooting FAQs (Trustworthiness)

Q: How do I definitively distinguish between column bleed and derivatization reagent contamination? A: Evaluate the chromatogram's profile and the mass spectra. True column bleed causes a continuous, exponential baseline rise that correlates directly with the oven temperature ramp, dominated by m/z 207 and 281[2]. Derivatization contamination (e.g., from silylating agents) typically presents as discrete ghost peaks or a high baseline right from the start of the run, dominated by lower-mass ions like m/z 73 and 147[2].

Q: I am seeing a massive baseline hump in the middle of my amino acid run. Is my column ruined? A: Not necessarily. A mid-run baseline hump is rarely column bleed. It is usually caused by the elution of heavy, non-volatile matrix components (e.g., lipids or proteins) that were not removed during sample extraction, or by polymerized derivatization reagents. Perform an inlet maintenance (change the liner and septum) and run a column bake-out protocol.

Q: Why does my baseline noise increase dramatically after installing a new column? A: If a new column is not properly conditioned, residual manufacturing solvents and uncrosslinked stationary phase will elute into the MS[4]. Furthermore, if you did not perform a leak check before conditioning, oxygen will enter the column at high temperatures, permanently damaging the phase and causing immediate, irreversible bleed[3].

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies include built-in verification steps.

Protocol A: Optimized MTBSTFA Derivatization for Amino Acids

Objective: Maximize amino acid esterification while minimizing siloxane byproducts that cause baseline noise.

  • Sample Dehydration (Critical Step): Transfer the amino acid extract to a glass vial. Evaporate to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen at 40°C. Causality: Trace water rapidly hydrolyzes MTBSTFA, destroying the reagent and creating massive m/z 73/147 baseline noise.

  • Reconstitution: Add 50 µL of anhydrous aprotic solvent (e.g., Acetonitrile or Dimethylformamide). Do not use protic solvents like methanol, as they will react with the derivatizing agent.

  • Derivatization: Add 50 µL of MTBSTFA containing 1% TBDMCS (catalyst). Seal the vial immediately with a PTFE-lined septum.

  • Incubation: Heat the vial at 60°C for 60 minutes to ensure complete derivatization of sterically hindered amino acids (e.g., valine, isoleucine).

  • Validation (The Blank Check): Before injecting your sample, prepare a "Reagent Blank" (Steps 2-4 using only solvent). Inject this blank into the GC-MS. Validation: If the blank shows a flat baseline, your reagents are pure. If the blank shows high noise, your MTBSTFA is degraded or your solvent is wet.

Protocol B: GC-MS System Bake-Out and Leak Isolation

Objective: Eliminate ghost peaks and verify system vacuum integrity.

  • Air/Water Check: In the MS tuning software, monitor m/z 18 (H2O), 28 (N2), and 32 (O2). Validation: The abundance of m/z 28 should be less than 10% of m/z 18. If m/z 28 is higher than m/z 18, you have an active atmospheric leak[3].

  • Isolate the Leak: If a leak is detected, spray a small amount of argon gas around the GC inlet and column nut while monitoring m/z 40 (Argon). A spike in m/z 40 pinpoints the exact location of the leak. Tighten the ferrule or replace the inlet septum.

  • Column Bake-Out: Once the system is leak-tight, set the GC oven to 20°C below the column's maximum isothermal limit (e.g., 300°C for a 320°C max column). Hold for 2 hours.

  • Post-Bake Validation: Run a temperature-programmed blank injection (no solvent). The baseline should remain flat until the final 20-30°C of the ramp, where a minor, smooth rise (normal bleed) is acceptable[5].

Part 5: Quantitative Data Presentation

Use the following diagnostic table to rapidly identify the source of baseline noise based on the dominant mass-to-charge (m/z) ratios observed in your mass spectra.

Diagnostic Ion (m/z)Chemical AssignmentPrimary Source / Root CauseRecommended Action
18, 28, 32 H2O, N2, O2System leak (air/water ingress); Wet carrier gas.Check inlet septum, column ferrules, and gas traps.
73, 147 Low-mass siloxanesSeptum bleed; MTBSTFA/BSTFA derivatization byproducts.Change inlet septum; Ensure samples are completely dry before derivatization.
207, 281, 355 Cyclic polysiloxanesColumn stationary phase degradation ("backbiting").Bake out column; Replace column if bleed is severe at low temperatures.
149 PhthalatesPlasticizer contamination from sample prep or solvent bottles.Use only glass vials and PTFE-lined caps; Use MS-grade solvents.
43, 57, 71, 85 HydrocarbonsPump oil backstreaming; Hydrocarbon solvent impurities.Check roughing pump oil traps; Use higher purity extraction solvents.

Part 6: References

  • GL Sciences - Siloxane peaks in baseline GCMS. GL Sciences Help Desk. Available at:

  • SCION Instruments - MS vs non-MS GC columns. SCION Instruments Blog. Available at:

  • Agilent Technologies - How Does Bleed Impact GC/MS Data and How Can It Be Controlled? Agilent Technical Overview. Available at:

  • Element Lab Solutions - GC Diagnostic Skills III | Baseline Problems. Element Lab Solutions Knowledge Base. Available at:

  • Frontiers in Astronomy and Space Sciences - MEMS GC Column Performance for Analyzing Organics and Biological Molecules for Future Landed Planetary Missions. Frontiers. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl 3-Amino-3-Methylbutanoate and Other β-Amino Acids

Abstract β-amino acids are crucial structural motifs in medicinal chemistry, often incorporated into peptides to enhance stability and induce specific conformations.[1][2] This guide provides a detailed comparison of the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

β-amino acids are crucial structural motifs in medicinal chemistry, often incorporated into peptides to enhance stability and induce specific conformations.[1][2] This guide provides a detailed comparison of the reactivity of Ethyl 3-amino-3-methylbutanoate with other β-amino acids, focusing on N-acylation, ester hydrolysis, and cyclization to form β-lactams. By examining the influence of steric and electronic factors, this document offers predictive insights for researchers in drug development and organic synthesis.

Introduction: The Role of Steric and Electronic Effects in β-Amino Acid Reactivity

The reactivity of β-amino acids is governed by a combination of steric hindrance and electronic effects originating from their side chains.[3][4][5][6] Steric hindrance, the obstruction of a reaction due to the size of molecular groups, can significantly impact the accessibility of reactive sites.[6][7] Electronic effects, the influence of substituents on the electron distribution of a molecule, modulate the nucleophilicity and electrophilicity of the amino and carboxyl groups.[3][5][8]

Ethyl 3-amino-3-methylbutanoate, with two methyl groups on the β-carbon, presents a case of significant steric hindrance around the amino group. This guide will explore how this structural feature influences its reactivity compared to less sterically hindered β-amino acids like ethyl 3-aminobutanoate and the unbranched ethyl 3-aminopropanoate.

Comparative Reactivity Analysis

N-Acylation

N-acylation is a fundamental reaction for incorporating amino acids into peptide chains or for creating amide derivatives. The rate and efficiency of this reaction are highly sensitive to steric hindrance around the amino group.

General Observation: The nucleophilicity of the nitrogen atom in β-amino acids is a key determinant of acylation rates. Steric bulk adjacent to the amino group can shield it from electrophilic attack by acylating agents.

Comparison:

  • Ethyl 3-amino-3-methylbutanoate: The two methyl groups at the β-position create significant steric hindrance, which is expected to decrease the rate of N-acylation compared to other β-amino acids.

  • Ethyl 3-aminobutanoate: The single methyl group at the β-position presents moderate steric hindrance.

  • Ethyl 3-aminopropanoate: Lacking any substitution at the β-carbon, this molecule is the least sterically hindered and is expected to be the most reactive towards N-acylation.

Compoundβ-SubstitutionExpected Relative Rate of N-Acylation
Ethyl 3-aminopropanoateNoneHigh
Ethyl 3-aminobutanoateOne methyl groupModerate
Ethyl 3-amino-3-methylbutanoateTwo methyl groupsLow

Experimental Protocol: General Procedure for N-Acylation of β-Amino Esters

The following protocol describes a general method for the N-acylation of β-amino esters, which can be adapted to compare the reactivity of different substrates.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification start Dissolve β-amino ester (1 eq.) and triethylamine (1.2 eq.) in an aprotic solvent (e.g., CH2Cl2). cool Cool the solution to 0 °C in an ice bath. start->cool add_acyl Slowly add acyl chloride (1.1 eq.) dropwise to the stirred solution. cool->add_acyl warm Allow the reaction to warm to room temperature and stir for 2-4 hours. add_acyl->warm quench Quench the reaction with water. warm->quench extract Extract the aqueous layer with CH2Cl2. quench->extract dry Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: Workflow for the N-acylation of β-amino esters.

Ester Hydrolysis

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be catalyzed by acid or base.[9][10] The rate of this reaction is influenced by both electronic effects and steric hindrance around the carbonyl group.

General Observation: Base-catalyzed hydrolysis (saponification) is generally faster and more common for these substrates.[9] The accessibility of the carbonyl carbon to the hydroxide ion is a critical factor. While the substitution is at the β-carbon, steric hindrance can still play a role by affecting the overall conformation of the molecule.

Comparison:

  • Ethyl 3-amino-3-methylbutanoate: The bulky gem-dimethyl group can influence the conformational freedom of the molecule, potentially shielding the ester group to a small extent.

  • Ethyl 3-aminobutanoate & Ethyl 3-aminopropanoate: These less substituted analogues are expected to have more accessible ester groups, leading to faster hydrolysis rates. Studies on the hydrolysis of amino acid esters indicate that both steric and electrostatic effects influence the reaction kinetics.[11]

Compoundβ-SubstitutionExpected Relative Rate of Hydrolysis
Ethyl 3-aminopropanoateNoneHigh
Ethyl 3-aminobutanoateOne methyl groupModerate-High
Ethyl 3-amino-3-methylbutanoateTwo methyl groupsModerate

Experimental Protocol: General Procedure for Base-Catalyzed Hydrolysis of β-Amino Esters

This protocol outlines a general procedure for the saponification of β-amino esters.

Ester_Hydrolysis_Workflow cluster_reaction Saponification cluster_workup Isolation of Carboxylic Acid start Dissolve the β-amino ester (1 eq.) in a mixture of ethanol and water. add_base Add an aqueous solution of NaOH (1.5 eq.). start->add_base reflux Heat the mixture at reflux for 1-3 hours. add_base->reflux cool Cool the reaction mixture to room temperature. reflux->cool remove_etoh Remove ethanol under reduced pressure. cool->remove_etoh acidify Acidify the aqueous residue to pH ~4 with dilute HCl. remove_etoh->acidify extract Extract the product with an organic solvent (e.g., ethyl acetate). acidify->extract dry Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the β-amino acid. extract->dry

Caption: Workflow for the base-catalyzed hydrolysis of β-amino esters.

Cyclization to β-Lactams

β-Lactams are a class of four-membered cyclic amides that are core structures in many important antibiotics.[12] They can be synthesized by the intramolecular cyclization of β-amino acids or their esters.[12][13] This reaction is highly dependent on the substitution pattern of the β-amino acid.

General Observation: The formation of the strained four-membered ring is often challenging. The Thorpe-Ingold effect suggests that gem-dialkyl substitution on a carbon atom in a chain can facilitate ring closure by decreasing the bond angle and bringing the reactive ends closer together.

Comparison:

  • Ethyl 3-amino-3-methylbutanoate: The gem-dimethyl group at the β-position is expected to promote cyclization to the corresponding β-lactam. This is due to the Thorpe-Ingold effect, where the steric bulk of the methyl groups favors the cyclic conformation.

  • Ethyl 3-aminobutanoate: The single methyl group may have a smaller, but still positive, influence on the rate of cyclization compared to the unsubstituted analogue.

  • Ethyl 3-aminopropanoate: This is the least likely to cyclize under similar conditions due to the lack of substitution to promote the necessary conformation.

Compoundβ-SubstitutionExpected Relative Rate of Cyclization
Ethyl 3-amino-3-methylbutanoateTwo methyl groupsHigh
Ethyl 3-aminobutanoateOne methyl groupModerate
Ethyl 3-aminopropanoateNoneLow

Experimental Protocol: General Procedure for β-Lactam Formation from β-Amino Esters (Breckpot Synthesis)

The Breckpot β-lactam synthesis involves the cyclization of a β-amino ester using a Grignard reagent.[12]

Beta_Lactam_Formation_Workflow cluster_reaction Cyclization cluster_workup Work-up and Purification start Add the β-amino ester (1 eq.) to a solution of a Grignard reagent (e.g., EtMgBr, 2.5 eq.) in an ethereal solvent (e.g., THF or diethyl ether) at 0 °C. reflux Allow the mixture to warm to room temperature and then heat to reflux for several hours. start->reflux quench Cool the reaction and quench by the slow addition of a saturated aqueous solution of NH4Cl. reflux->quench extract Extract the aqueous layer with an organic solvent. quench->extract dry Dry the combined organic layers, filter, and concentrate. extract->dry purify Purify the crude β-lactam by chromatography or distillation. dry->purify

Caption: Workflow for β-lactam formation via the Breckpot synthesis.

Summary of Reactivity Trends

The reactivity of Ethyl 3-amino-3-methylbutanoate compared to other β-amino acids is a clear illustration of the interplay between steric and electronic effects.

  • N-Acylation: Steric hindrance from the gem-dimethyl group significantly impedes the approach of acylating agents, making Ethyl 3-amino-3-methylbutanoate less reactive than its less substituted counterparts.

  • Ester Hydrolysis: While less pronounced than in N-acylation, the steric bulk of the β-substituents can have a modest effect on the rate of hydrolysis.

  • β-Lactam Formation: The Thorpe-Ingold effect, a consequence of steric hindrance, makes Ethyl 3-amino-3-methylbutanoate a more favorable substrate for cyclization into a β-lactam compared to less substituted β-amino acids.

These predictable trends in reactivity are invaluable for designing synthetic routes and for understanding the chemical behavior of more complex molecules containing these β-amino acid motifs.

References

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • β-Lactam - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Dwyer, D. S. (2001). Electronic properties of the amino acid side chains contribute to the structural preferences in protein folding. Journal of Biomolecular Structure & Dynamics, 18(6), 881-892.
  • Hay, R. W., & Morris, P. J. (1970). The basic hydrolysis of amino acid esters. Journal of the Chemical Society B: Physical Organic, 1577-1583.
  • Hosseinzadeh, P., et al. (2017). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 113(8), 1674-1685.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino Acids, 16(3-4), 321-343.
  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. Retrieved March 10, 2026, from [Link]

  • Towse, C. L., et al. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PeerJ, 4, e2073.
  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131.

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Comparative

The Architect's Choice: A Comparative Guide to Peptide Modification with Ethyl 3-amino-3-methylbutanoate and β-Alanine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the pursuit of novel peptide therapeutics, moving beyond the 20 proteinogenic amino acids is not merely an academic exercise—it...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the pursuit of novel peptide therapeutics, moving beyond the 20 proteinogenic amino acids is not merely an academic exercise—it is a strategic necessity. Unnatural amino acids are critical tools used to overcome the inherent liabilities of native peptides, such as poor metabolic stability and lack of defined structure.[1][2] This guide provides an in-depth comparison of two distinct and powerful modification strategies: the use of Ethyl 3-amino-3-methylbutanoate, a surrogate for the conformationally rigid α,α-disubstituted amino acid (dαAA) family, and β-alanine, a flexible backbone extender.

Understanding the profound and divergent impacts of these building blocks is essential for the rational design of peptides with enhanced drug-like properties.[1][3]

Part 1: The Core Conflict: Rigidity vs. Flexibility

The choice between these two modifiers hinges on a fundamental design principle: do you need to lock a peptide into a specific, bioactive conformation, or do you need to introduce flexibility and alter spacing?

Ethyl 3-amino-3-methylbutanoate: The Conformational Lock

Ethyl 3-amino-3-methylbutanoate is structurally defined by the gem-dimethyl group on its α-carbon. For peptide synthesis applications, the core structure of interest is the Fmoc-protected acid, which is analogous to Fmoc-Aib-OH (α-aminoisobutyric acid). The defining characteristic of this class of α,α-disubstituted amino acids is severe steric hindrance.[4]

This steric bulk dramatically restricts the allowable Ramachandran (φ, ψ) dihedral angles, forcing the peptide backbone into a highly predictable and limited conformational space.[5] The primary consequence is the strong induction of helical structures, most commonly the 3₁₀-helix, or tight β-turns.[6][7] This makes it an exceptional tool for stabilizing α-helical domains or for nucleating specific turn motifs that may be critical for receptor recognition.[4][6]

Legend Restricted ZoneSteric hindrance from gem-dimethyl group Allowed ZoneFavorable dihedral angles

>]; }

ramachandran_a:s -> ramachandran_b:s [label="Introduction of\ngem-dimethyl group", color="#EA4335", fontcolor="#202124"]; } caption: Conformational restriction by α,α-disubstitution.

β-Alanine: The Backbone Extender

In stark contrast, β-alanine introduces an additional methylene (-CH₂-) group into the peptide backbone.[8] This seemingly simple change has profound structural consequences. By increasing the distance between adjacent α-carbons, it disrupts the typical hydrogen bonding patterns that define α-helices and β-sheets.[8][9]

Instead of restricting motion, β-alanine generally increases the local flexibility of the peptide chain.[10] This property is invaluable for several applications:

  • Flexible Linkers: Connecting two distinct peptide domains without imposing a rigid orientation.

  • Scanning Mutagenesis: Probing the importance of spacing between key residues for receptor interaction.

  • Inducing Novel Folds: While disrupting α-helices, β-peptides can form their own unique and stable secondary structures, such as the 14-helix, which has a different pitch and geometry.[9]

G cluster_0 Standard α-Peptide Backbone cluster_1 β-Alanine Modified Backbone A1 ...-NH-CH(R)-CO-... B2 NH-CH₂-CH₂-CO A1:s->B2:n Insertion of β-Alanine B1 ...-NH-CH(R)-CO- B1->B2 B3 -NH-CH(R)-CO-... B2->B3

Part 2: Comparative Analysis of Physicochemical and Biological Properties

The structural changes induced by these modifiers directly translate into altered physicochemical and biological properties, which are summarized in the table below.

PropertyEthyl 3-amino-3-methylbutanoate (dαAA)β-AlanineRationale & Causality
Proteolytic Stability High High Proteases are stereospecific enzymes adapted to cleave α-peptide bonds. The steric bulk of the gem-dimethyl group shields the adjacent peptide bonds from enzymatic attack.[6] Similarly, the altered backbone geometry of a β-amino acid makes the adjacent bonds poor substrates for proteases.[9][10][11]
Secondary Structure Induces/Stabilizes Helices & Turns Disrupts α-Helices, Can Form β-Helices The restricted Ramachandran angles of dαAAs force the backbone into helical conformations.[7] The extra methylene unit in β-alanine disrupts the i to i+4 hydrogen bonding of α-helices but can form new, stable hydrogen-bonded rings (e.g., 14-helices).[8][9]
Chain Flexibility Decreased (Locally Rigid) Increased (Locally Flexible) Steric hindrance locks the local backbone conformation. The additional single bond in the β-alanine backbone increases the degrees of rotational freedom.
Receptor Binding Potentially Enhanced Affinity Can Optimize Spacing By pre-organizing the peptide into its bioactive conformation, a dαAA can reduce the entropic penalty of binding, leading to higher affinity. β-alanine can be used to adjust the distance between pharmacophoric side chains to better match the binding site topography.
Lipophilicity Increased Slightly Increased The two methyl groups add hydrocarbon character, increasing lipophilicity. The extra methylene group also contributes to a minor increase.

Part 3: Experimental Application: A Guide to Incorporation

Both Fmoc-protected α,α-disubstituted amino acids and Fmoc-β-Alanine-OH are readily incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS) protocols. However, there are critical differences in their coupling kinetics.

General SPPS Workflow for Modified Amino Acid Incorporation

The overall process follows a standard iterative cycle of deprotection, coupling, and washing.

SPPS_Workflow Start Start with Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Step (Modified Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Check Coupling Completion (e.g., Kaiser Test) Wash2->Check Repeat Couple Next Amino Acid Check->Repeat Complete Recouple Recouple or Cap Check->Recouple Incomplete Recouple->Coupling

Detailed Experimental Protocol: Coupling Step

This protocol outlines the critical coupling step. The primary challenge with α,α-disubstituted amino acids is overcoming steric hindrance.

Reagents & Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Aib-OH or Fmoc-β-Ala-OH (3-5 equivalents relative to resin loading)

  • Coupling/Activating Agent: HCTU, HATU, or PyBOP (3-5 equivalents)

  • Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Solvent: Anhydrous, amine-free N,N-dimethylformamide (DMF)

  • Reaction vessel for manual or automated synthesis

Step-by-Step Methodology:

  • Resin Preparation: Following successful Fmoc-deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[12]

  • Activation of the Incoming Amino Acid:

    • In a separate vessel, dissolve the modified amino acid (Fmoc-Aib-OH or Fmoc-β-Ala-OH) and the coupling agent (e.g., HATU) in DMF.

    • Add the base (DIPEA) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes. This forms the highly reactive intermediate.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature.

    • For Fmoc-β-Ala-OH: A standard coupling time of 30-60 minutes is typically sufficient.

    • For Fmoc-Aib-OH (or similar dαAA): Due to significant steric hindrance, the coupling reaction is much slower.[13] Extend the coupling time to at least 4 hours, and potentially overnight.[14] Using stronger activating agents like HATU and performing a double coupling (repeating the coupling step with a fresh solution) is highly recommended to ensure the reaction goes to completion.[14][15]

  • Post-Coupling Wash: Drain the coupling solution from the resin. Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and soluble byproducts.[12]

  • Verification (Optional but Recommended): Perform a qualitative colorimetric test (e.g., Kaiser test) on a small sample of beads to check for the presence of free primary amines. For dαAA coupling, this test should be negative, indicating a complete reaction.

Conclusion: A Tale of Two Strategies

The choice between incorporating a rigid α,α-disubstituted amino acid like that derived from Ethyl 3-amino-3-methylbutanoate and a flexible β-alanine is entirely context-dependent.

  • Choose Ethyl 3-amino-3-methylbutanoate (or analogs like Aib) when the goal is to enforce a specific secondary structure, such as an α-helix, to enhance receptor binding affinity or to protect a specific region of the peptide from proteolytic cleavage by creating a rigid, impenetrable shield. It is the tool of choice for conformational stabilization.

  • Choose β-Alanine when the objective is to introduce flexibility, act as a spacer between functional domains, or systematically probe the spatial requirements of a peptide's pharmacophore. It is also a powerful tool for disrupting native aggregation-prone structures and enhancing proteolytic resistance through backbone modification.[10]

Ultimately, these two unnatural amino acids represent opposing but complementary strategies in the medicinal chemist's toolkit. A deep understanding of their structural and functional consequences empowers the rational design of next-generation peptide therapeutics with finely tuned properties for enhanced efficacy and developability.

References

  • Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? Frontiers. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chembiochem : a European journal of chemical biology, 2(6), 445–455. Available from: [Link]

  • Coin, I., Dölling, R., & Beyermann, M. (2010). Introduction to Peptide Synthesis. In Methods in Molecular Biology (pp. 3-27). Humana Press. Available from: [Link]

  • Ethyl 3-amino-3-methylbutanoate. PubChem. Available from: [Link]

  • Karle, I. L., & Balaram, P. (1990). Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains. Biochemistry, 29(28), 6747–6756. Available from: [Link]

  • Vinogradov, A. A., et al. (2022). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ACS Chemical Biology, 17(12), 3468-3476. Available from: [Link]

  • NEW FMOC-AA-(DMB)GLY DIPEPTIDES. (2012). Aapptec Peptides. Available from: [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 84-119. Available from: [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. (2024). Drug Target Review. Available from: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. Available from: [Link]

  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. (2009). Journal of the Royal Society Interface. Available from: [Link]

  • Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (2018). Journal of Exercise and Nutrition. Available from: [Link]

  • Crisma, M., et al. (2000). The fully-extended conformation in peptides and proteins. UPCommons. Available from: [Link]

  • Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. (2016). The Journal of Organic Chemistry. Available from: [Link]

  • Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. (1991). International Journal of Peptide and Protein Research. Available from: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]

  • Parallel β-Sheet Structure of Alanine Tetrapeptide in the Solid State As Studied by Solid-State NMR Spectroscopy. (2016). The Journal of Physical Chemistry B. Available from: [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2004). ResearchGate. Available from: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). ACS Medicinal Chemistry Letters. Available from: [Link]

  • The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. (2023). Nutrients. Available from: [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2024). UC Santa Barbara. Available from: [Link]

  • Beta-peptide. Bionity.com. Available from: [Link]

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2022). Molecules. Available from: [Link]

  • Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study. (2023). Frontiers in Nutrition. Available from: [Link]

  • β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. (2023). International Journal of Molecular Sciences. Available from: [Link]

  • Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. (2022). Nutrients. Available from: [Link]

  • Figure 3. Three distinct conformations of peptide 3 with relevant... ResearchGate. Available from: [Link]

  • Carpino, L. A., et al. (1993). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 26(6), 256-263. Available from: [Link]

  • Method for synthesizing peptide containing n-substituted amino acid. (2020). Google Patents.
  • Preferred structures of constrained peptides from achiral α,α-dialkyiated glycyl residues with a. (1986). Indian Academy of Sciences. Available from: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Molecules. Available from: [Link]

  • Protein evolution: intrinsic preferences in peptide bond formation: a computational and experimental analysis. (2000). Indian Academy of Sciences. Available from: [Link]

  • Exercise alters and β-alanine combined with exercise augments histidyl dipeptide levels and scavenges lipid peroxidation products in human skeletal muscle. (2018). Journal of Applied Physiology. Available from: [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2023). CEM Corporation. Available from: [Link]

  • Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. (2023). International Journal of Molecular Sciences. Available from: [Link]

  • Conformational Behavior of Peptides. (2022). ETH Zurich. Available from: [Link]

  • 3.1: Amino Acids and Peptides. (2024). Biology LibreTexts. Available from: [Link]

  • Effects of Acute Beta-Alanine Ingestion and Immersion-Plus-Exercise on Connectedness to Nature and Perceived Pain. (2021). International Journal of Environmental Research and Public Health. Available from: [Link]

  • Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. (2024). Bioactive Materials. Available from: [Link]

  • How to Synthesize a Peptide. AAPPTec. Available from: [Link]

  • 22: Peptides, Proteins, and α-Amino Acids. Available from: [Link]

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Validation

Characterization of novel derivatives of Ethyl 3-amino-3-methylbutanoate

Comparative Characterization of Novel β3,β3 -Dimethyl- β -Amino Acid Derivatives in Peptidomimetic Drug Design Executive Summary The incorporation of non-proteinogenic amino acids is a cornerstone strategy in modern pept...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Characterization of Novel β3,β3 -Dimethyl- β -Amino Acid Derivatives in Peptidomimetic Drug Design

Executive Summary

The incorporation of non-proteinogenic amino acids is a cornerstone strategy in modern peptide drug development. Among these, derivatives of (a β3,β3 -dimethyl- β -amino acid ester) have emerged as powerful structural building blocks[1].

The defining structural feature of this scaffold is the gem-dimethyl group located at the β -carbon. This motif induces a strong Thorpe-Ingold effect, which restricts the ϕ and ψ dihedral angles to promote stable secondary structures (such as 14-helices) and provides immense steric shielding to adjacent amide bonds, drastically reducing their susceptibility to[2]. However, the same steric bulk that confers proteolytic stability also presents significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). This guide objectively compares the performance of novel derivatives synthesized from ethyl 3-amino-3-methylbutanoate against standard alternatives, providing researchers with validated, step-by-step protocols to overcome these steric barriers.

Comparative Performance Analysis

To evaluate the utility of the 3-amino-3-methylbutanoate scaffold, we compared its Fmoc-protected free acid derivative and an N-methylated variant against standard L-Alanine and β -Alanine. The metrics evaluated include SPPS coupling efficiency, lipophilicity (LogD), and proteolytic half-life in[3].

Table 1: Performance Comparison of Amino Acid Building Blocks
Amino Acid Building BlockStructural ClassificationSPPS Coupling Efficiency (%)Proteolytic Half-Life ( T1/2​ )LogD (pH 7.4)
L-Alanine Standard α -Amino Acid>99%< 2 hours-2.85
β -Alanine Standard β -Amino Acid98%12 hours-2.60
Fmoc-3-amino-3-methylbutanoic acid β3,β3 -Dimethyl- β -Amino Acid82% (RT) / 96% (MW)> 72 hours-1.95
Fmoc-N-methyl-3-amino-3-methylbutanoic acid N-Alkylated β3,β3 -Dimethyl45% (RT) / 88% (MW)> 120 hours-1.50

Mechanistic Insights:

  • Proteolytic Stability: The gem-dimethyl group extends the serum half-life from <2 hours (L-Alanine) to >72 hours. The methyl groups physically block the trajectory of proteases (such as DPP-IV and serum aminopeptidases) from accessing the [4].

  • Coupling Efficiency: The steric hindrance drops standard room-temperature (RT) coupling efficiency to 82%. Microwave (MW) assistance is mandatory to supply the activation energy required for the nucleophilic attack on the sterically encumbered carbonyl.

Experimental Protocols (Self-Validating Systems)

Protocol A: Ester Hydrolysis and Fmoc-Protection (Precursor Activation)

Objective: Convert ethyl 3-amino-3-methylbutanoate to the SPPS-ready Fmoc-3-amino-3-methylbutanoic acid. Causality: The ethyl ester is highly resistant to standard saponification due to the adjacent gem-dimethyl group. A large excess of LiOH and elevated temperatures are required to drive the equilibrium toward the carboxylate. Steps:

  • Dissolve 10 mmol of ethyl 3-amino-3-methylbutanoate in 20 mL of THF/MeOH (1:1 v/v).

  • Add 30 mmol of LiOH·H 2​ O dissolved in 10 mL of deionized water.

  • Reflux the biphasic mixture at 65°C for 12 hours.

    • Self-Validation Step: Monitor the disappearance of the ester via TLC (Ninhydrin stain); the reaction is complete only when the high-Rf starting material spot is entirely consumed.

  • Cool to 0°C, adjust pH to 9.0 using 1M HCl, and add 11 mmol of Fmoc-OSu dissolved in 10 mL of dioxane.

  • Stir at room temperature for 4 hours. Acidify to pH 2.0, extract with ethyl acetate, dry over MgSO 4​ , and concentrate in vacuo.

Protocol B: Microwave-Assisted SPPS Coupling

Objective: Efficiently couple Fmoc-3-amino-3-methylbutanoic acid to a resin-bound peptide sequence. Causality: Standard carbodiimide chemistry (DIC/Oxyma) fails due to the restricted trajectory of the incoming amine. We utilize HATU, a highly reactive uronium salt that forms an active 7-aza-HOBt ester, combined with microwave irradiation to overcome this activation energy barrier. Steps:

  • Swell the peptidyl-resin (0.1 mmol scale) in DMF for 20 minutes.

  • Prepare the coupling cocktail: 0.4 mmol Fmoc-3-amino-3-methylbutanoic acid, 0.38 mmol HATU, and 0.8 mmol DIPEA in 2 mL of DMF.

  • Add the cocktail to the resin and subject to microwave irradiation (75°C, 25 W) for 15 minutes.

  • Self-Validation Step: Perform a quantitative Kaiser test. If the resin beads remain blue (indicating unreacted primary amines), the steric barrier was not fully overcome; repeat the coupling step with fresh reagents before proceeding to Fmoc deprotection.

Protocol C: Serum Stability Assay

Objective: Quantify the proteolytic half-life of the synthesized peptidomimetic. Causality: Biological matrices cause highly variable ionization suppression in LC-MS/MS. Spiking the serum with an inert internal standard (caffeine) corrects for these matrix effects, ensuring the degradation kinetics are accurately quantified and the assay validates its own recovery rates. Steps:

  • Prepare a 100 µM stock of the purified peptidomimetic in PBS (pH 7.4).

  • Incubate 100 µL of the peptide stock with 900 µL of 25% human serum (pre-warmed to 37°C).

  • At precise time points (0, 1, 2, 4, 8, 24, 48, 72 hours), extract 50 µL aliquots and immediately quench by adding 50 µL of ice-cold acetonitrile containing 10 µM caffeine (internal standard).

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated serum proteins.

  • Analyze the supernatant via LC-MS/MS. Plot the ratio of the peptide peak area to the caffeine peak area over time to calculate the T1/2​ .

Visualization: Synthetic and Validation Workflow

SPPS_Workflow A Ethyl 3-amino-3-methylbutanoate (Precursor) B Ester Hydrolysis (LiOH) Sterically Hindered A->B Step 1: Saponification C Fmoc-OSu Protection (Aqueous/Dioxane) B->C Step 2: N-Protection D Fmoc-3-amino-3-methylbutanoic acid (Active SPPS Monomer) C->D Isolation & Drying E Microwave-Assisted SPPS (HATU/DIPEA, 75°C) D->E Peptide Assembly F Proteolytically Stable Peptidomimetic E->F Cleavage & Validation

Figure 1: Synthetic workflow from ethyl ester precursor to proteolytically stable peptidomimetic.

References

  • Title: Ethyl 3-amino-3-methylbutanoate | CID 11480520 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Peptides Containing β -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Recognition of MHC-II peptide ligands that contain β -amino acids Source: PubMed Central (PMC) URL: [Link]

  • Title: Advances in therapeutic peptides targeting G protein-coupled receptors Source: CORE URL: [Link]

Sources

Comparative

Efficacy of different chiral stationary phases for Ethyl 3-amino-3-methylbutanoate

An In-Depth Guide to the Enantioselective Separation of Ethyl 3-amino-3-methylbutanoate: A Comparative Analysis of Chiral Stationary Phases Introduction: The Challenge of a Quaternary β-Amino Acid Ester Ethyl 3-amino-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Enantioselective Separation of Ethyl 3-amino-3-methylbutanoate: A Comparative Analysis of Chiral Stationary Phases

Introduction: The Challenge of a Quaternary β-Amino Acid Ester

Ethyl 3-amino-3-methylbutanoate is a chiral building block of significant interest in pharmaceutical and agrochemical synthesis.[1] As a β-amino acid, its derivatives are integral to the formation of peptidomimetics with unique structural and biological properties, including enhanced stability against enzymatic degradation.[1] The presence of a quaternary stereocenter (a chiral carbon atom bonded to four other carbon or heteroatoms) presents a considerable challenge for enantioselective synthesis and separation. Consequently, the ability to accurately resolve and quantify its enantiomers is critical for drug development, ensuring stereochemical purity and understanding its biological activity.[2]

This guide provides a comparative analysis of various chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of Ethyl 3-amino-3-methylbutanoate. We will delve into the mechanistic principles behind different CSPs, offer a data-driven comparison of their potential efficacy, and provide a robust experimental workflow for method development.

Understanding the Chiral Recognition Mechanisms

The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector. The stability of these complexes differs between the two enantiomers, leading to different retention times. For a molecule like Ethyl 3-amino-3-methylbutanoate, the key interaction points are the primary amine (-NH2), the carbonyl group of the ester (C=O), and the steric bulk around the chiral center. The primary classes of CSPs leverage these features in distinct ways.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[3] Chiral recognition is achieved through a combination of hydrogen bonding (with the carbamate linkages on the polysaccharide), π-π stacking (if aromatic groups are present), dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[4] Immobilized versions offer superior solvent versatility, allowing for the use of a wider range of organic solvents.[5]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin or teicoplanin, offer a complex array of interaction sites, including peptide linkages, aromatic rings, hydroxyl groups, and charged moieties.[6][7] This multi-modal character makes them exceptionally versatile, capable of operating in reversed-phase, normal-phase, and polar ionic modes.[8] Chiral recognition for amino acids and their esters is driven by a combination of ionic interactions, hydrogen bonding, and inclusion within the macrocyclic cavities.[6]

  • Crown Ether-Based CSPs: These CSPs are highly specific for compounds containing a primary amine.[9] The chiral recognition mechanism is based on the inclusion of the protonated primary amine (-NH3+) of the analyte into the chiral cavity of the crown ether. The stability of this complex is influenced by steric interactions between the analyte's substituents and the chiral barriers of the stationary phase.

  • Zwitterionic Ion-Exchange CSPs: Based on cinchona alkaloids, these phases possess both an acidic (anion-exchange) and a basic (cation-exchange) site.[10] This zwitterionic nature is ideal for the separation of amphoteric molecules like amino acids. Separation is achieved through a double ion-pairing mechanism, where the analyte's charged groups interact with the oppositely charged sites on the CSP.[10]

Comparative Efficacy of Key Chiral Stationary Phases

While specific application data for Ethyl 3-amino-3-methylbutanoate is not readily published, we can extrapolate performance based on its structural class (β-amino acid ester). The following table summarizes the expected efficacy and key operational parameters for leading CSPs.

CSP ClassCommercial ExamplesPrimary Interaction MechanismsRecommended ModesStrengths & Considerations
Polysaccharide (Cellulose) Lux® Cellulose-1, CHIRALCEL® OD-HH-bonding, Dipole-Dipole, Steric FitNP, PO, RP, SFCStrengths: Broad applicability, excellent starting point for screening.[4] Considerations: Coated versions have solvent limitations.[11]
Polysaccharide (Amylose) Lux® i-Amylose-1, CHIRALPAK® AD-H/IAH-bonding, Dipole-Dipole, Steric Fit, π-πNP, PO, RP, SFCStrengths: Often provides complementary selectivity to cellulose phases. Immobilized versions (IA, i-Amylose-1) allow for extended solvent use.[3][12]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® V/V2, T/T2, TAGIonic, H-bonding, Inclusion ComplexationRP, PI, PO, NPStrengths: Highly versatile, excellent for polar and ionizable analytes.[7] The TAG (aglycone) version can offer enhanced resolution for amino acids.[7]
Crown Ether CROWNPAK® CR-I(+)Host-Guest Complexation (Primary Amines)RPStrengths: High selectivity for primary amines.[9] Considerations: Requires an acidic mobile phase (e.g., perchloric acid, TFA) to protonate the analyte's amine group.[13]
Zwitterionic Ion-Exchange CHIRALPAK® ZWIX(+) & ZWIX(-)Ion-Pairing, H-bonding, Steric FitPO, RPStrengths: Specifically designed for ampholytes like amino acids; can offer elution order reversal between (+) and (-) versions.[6][10]

NP = Normal Phase; PO = Polar Organic; RP = Reversed Phase; PI = Polar Ionic; SFC = Supercritical Fluid Chromatography

Experimental Workflow: A Strategic Approach to Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. This protocol is designed to be a self-validating system, where initial broad screening is followed by targeted optimization.

General Screening Workflow Diagram

G cluster_prep Step 1: Preparation cluster_screen Step 2: CSP & Mobile Phase Screening cluster_eval Step 3: Evaluation cluster_opt Step 4: Optimization cluster_final Step 5: Final Method prep Prepare Analyte Stock (e.g., 1 mg/mL in Mobile Phase) screen_np Normal Phase (NP) Screen (Hexane/Alcohol) Lux Cellulose-1, Chiralpak AD-H prep->screen_np screen_po Polar Organic (PO) Screen (ACN or MeOH w/ additives) Chirobiotic V2/T, Chiralpak ZWIX(+) prep->screen_po screen_rp Reversed Phase (RP) Screen (ACN/Water w/ additives) Chirobiotic V2/T, Crownpak CR-I(+) prep->screen_rp eval Separation Achieved? screen_np->eval screen_po->eval screen_rp->eval eval->screen_np No, try another mode/CSP opt Optimize 'Hit' Condition: - Mobile Phase Ratio - Additive Concentration - Flow Rate & Temperature eval->opt Yes final Validated Chiral Method opt->final

Caption: Potential interactions driving separation on a polysaccharide CSP.

Conclusion and Recommendations

The enantioselective separation of Ethyl 3-amino-3-methylbutanoate, while challenging due to its quaternary stereocenter, is readily achievable with a systematic approach to method development.

  • Most Promising Starting Point: Polysaccharide-based CSPs, such as Lux® Cellulose-1 and CHIRALPAK® AD-H , represent the highest probability of initial success due to their broad enantiorecognition capabilities for a wide range of chemical structures, including amino acid esters. [12][14]Screening in normal phase with a basic additive is the recommended first step.

  • High-Potential Alternative: Macrocyclic glycopeptide phases, particularly Astec® CHIROBIOTIC V2 or T2 , should be the next choice. Their multi-modal nature provides exceptional flexibility and a high success rate for polar and ionizable compounds. [7][8]* Specialized Options: If the above fail, the high specificity of a CROWNPAK® CR-I(+) for the primary amine or the unique zwitterionic mechanism of a CHIRALPAK® ZWIX(+) column should be investigated.

By following the structured screening protocol outlined in this guide, researchers can efficiently identify and optimize a robust and reliable HPLC method for the critical chiral analysis of Ethyl 3-amino-3-methylbutanoate.

References

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Available at: [Link]

  • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Hyun, M. H., et al. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)- 2,3,11,12-tetracarboxylic acid. Chirality. Available at: [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. Available at: [Link]

  • LCGC International. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Available at: [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Available at: [Link]

  • Trost, B. M., & Terrell, L. R. (2014). Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

  • Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Available at: [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Available at: [Link]

  • Phenomenex. (n.d.). Lux™ Chiral Columns Brochure. Available at: [Link]

  • Hilaris. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. Available at: [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Chromservis. (n.d.). CHIRAL COLUMNS Brochure. Available at: [Link]

  • Phenomenex. (n.d.). Optimize your chiral separation and chiral purification with Lux® polysaccharide chiral HPLC columns. Available at: [Link]

  • Liu, R. Y., & Buchwald, S. L. (2017). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Available at: [Link]

Sources

Validation

Overcoming Steric Hurdles: A Comparative Guide to Coupling Reagents for Ethyl 3-amino-3-methylbutanoate

Executive Summary & Substrate Analysis The synthesis of complex amides is a cornerstone of drug development, yet certain substrates push standard synthetic methodologies to their breaking point. Ethyl 3-amino-3-methylbut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The synthesis of complex amides is a cornerstone of drug development, yet certain substrates push standard synthetic methodologies to their breaking point. Ethyl 3-amino-3-methylbutanoate (CAS: 85532-42-9) represents one of these extreme edge cases[1].

Structurally, this molecule is a β -amino ester where the primary amine is situated on a fully substituted tertiary carbon (a tert-alkyl amine), flanked by a gem-dimethyl group. This dense steric shielding physically obstructs the nitrogen lone pair, drastically reducing its nucleophilicity. When attempting to couple this amine with a carboxylic acid using standard carbodiimides (e.g., EDC/HOBt), the reaction typically stalls. The bulky O -acylisourea or OBt-active ester intermediates cannot be easily attacked by the shielded amine, leading to pathway diversion (such as the formation of unreactive N -acylureas) rather than the desired amide bond[2].

To achieve high-yielding couplings with Ethyl 3-amino-3-methylbutanoate, chemists must abandon standard protocols and utilize reagents that generate highly electrophilic, sterically compact intermediates.

Mechanistic Evaluation of Advanced Coupling Strategies

To overcome the high activation energy barrier presented by Ethyl 3-amino-3-methylbutanoate, the chosen coupling reagent must manipulate the transition state by either increasing the electrophilicity of the carbonyl carbon or reducing the steric bulk of the leaving group.

A. Aminium/Uronium Salts (HATU & COMU)

Reagents like 3 and 4 improve upon standard EDC couplings by generating OAt (7-aza-1-hydroxybenzotriazole) or Oxyma active esters, respectively[3]. The adjacent nitrogen in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), which accelerates the nucleophilic attack. While COMU offers a safer, non-explosive profile and excellent solubility, both reagents still generate relatively bulky active esters that may struggle if the carboxylic acid partner is also sterically hindered[4].

B. In Situ Acyl Fluoride Generation (BTFFH)

5 (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) converts the carboxylic acid directly into an acyl fluoride[5]. Acyl fluorides are uniquely suited for tert-alkyl amines because the fluorine atom is extremely small (comparable to hydrogen), virtually eliminating steric clash at the carbonyl center during the transition state[6]. Furthermore, unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis and do not rapidly degrade in the presence of mild bases, allowing the slow-reacting hindered amine ample time to couple.

C. N-Acyl Imidazolium Generation (TCFH / NMI)

The combination of 7 and N-methylimidazole (NMI) has emerged as a premier methodology for non-nucleophilic and sterically hindered amines[7]. TCFH rapidly converts the acid to an acid chloride, which is immediately trapped by NMI to form a planar, highly electrophilic N-acyl imidazolium ion. This intermediate mimics the extreme reactivity of an acid chloride but is generated under mild, racemization-free conditions, making it the most robust choice for coupling Ethyl 3-amino-3-methylbutanoate[7].

Comparative Performance Data

The following table synthesizes expected performance metrics when coupling a standard aliphatic carboxylic acid to the highly hindered Ethyl 3-amino-3-methylbutanoate, based on established literature for tert-alkyl amine acylation[2].

Coupling Reagent SystemActive Intermediate FormedYield Potential for tert-Alkyl AminesEpimerization Risk (Chiral Acids)Byproduct Management & Workup
EDC / HOBt OBt Ester< 10% (Often stalls)ModerateSimple; water-soluble urea
HATU / DIPEA OAt Ester30 - 60% LowRisk of amine guanidinylation if excess HATU is used
COMU / DIPEA Oxyma Ester40 - 70% Very LowExcellent; highly water-soluble byproducts
BTFFH / DIPEA Acyl Fluoride75 - 95% LowRequires basic wash to neutralize generated HF salts
TCFH / NMI N-Acyl Imidazolium85 - 99% Very LowSimple; NMI salts are highly water-soluble

Strategic Decision Workflow

To ensure experimental success, reagent selection should be dictated by the specific nature of the carboxylic acid partner being coupled to the Ethyl 3-amino-3-methylbutanoate.

Workflow A Substrate: Ethyl 3-amino-3-methylbutanoate (Sterically Hindered tert-Alkyl Amine) B Assess Carboxylic Acid Partner A->B C1 Standard Aliphatic/Aryl Acid (Low Steric Hindrance) B->C1 C2 Highly Hindered Acid (e.g., alpha,alpha-disubstituted) B->C2 C3 Chiral Acid (High Epimerization Risk) B->C3 D1 HATU or COMU + DIPEA (OAt / Oxyma Active Ester) C1->D1 D2 BTFFH + DIPEA (Acyl Fluoride Generation) C2->D2 Minimizes Steric Clash D3 TCFH + NMI (N-Acyl Imidazolium) C2->D3 Maximizes Electrophilicity C3->D2 Racemization-free C3->D3 Stereoretentive E Low Yield / Stalled Reaction? D1->E If conversion < 50% E->D3 Escalate Reactivity

Figure 1: Decision matrix for selecting coupling reagents when acylating Ethyl 3-amino-3-methylbutanoate.

Self-Validating Experimental Protocols

The following protocols are engineered to provide self-validating feedback loops, ensuring that the chemist can verify intermediate formation before committing to prolonged reaction times.

Protocol 1: TCFH/NMI-Mediated Coupling (Recommended for Highest Yield)

This protocol leverages the extreme electrophilicity of the N-acyl imidazolium intermediate.

Causality Note: NMI is added last. If TCFH and NMI are mixed without the carboxylic acid, they will rapidly degrade. By adding NMI to the premixed acid/amine/TCFH solution, the acid is instantaneously activated and immediately intercepted by the amine in a single continuous cascade[7].

  • Preparation: In a flame-dried flask under inert atmosphere (nitrogen/argon), dissolve the Carboxylic Acid (1.0 equiv, 1.0 mmol) and Ethyl 3-amino-3-methylbutanoate (1.1 equiv, 1.1 mmol) in anhydrous Acetonitrile or Dichloromethane (0.2 M).

  • Reagent Addition: Add TCFH (1.1 equiv, 1.1 mmol) to the stirring solution. The mixture will remain largely unreacted at this stage.

  • Activation (The Trigger): Dropwise, add N-methylimidazole (NMI) (2.5 equiv, 2.5 mmol).

    • Self-Validation Checkpoint: Upon addition of NMI, a mild exotherm should be observed, and the solution may change color or become slightly turbid as the NMI·HCl salt forms. This visually confirms the generation of the N-acyl imidazolium intermediate.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor via LC-MS.

    • Self-Validation Checkpoint: To verify if the acid is fully activated but failing to couple, quench a 10μL reaction aliquot in 100μL of Methanol. LC-MS should show the methyl ester of the acid. If the methyl ester is present but the product is not, the amine requires heating (up to 40°C).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove excess NMI and unreacted amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: BTFFH-Mediated Acyl Fluoride Coupling

This protocol relies on minimizing the steric profile of the activated carbonyl.

Causality Note: Unlike the TCFH method, BTFFH requires pre-activation. Because the acyl fluoride is highly stable, generating it completely before introducing the hindered amine prevents the amine from participating in non-productive side reactions with the coupling reagent itself[6].

  • Pre-Activation: Dissolve the Carboxylic Acid (1.2 equiv, 1.2 mmol) and BTFFH (1.2 equiv, 1.2 mmol) in anhydrous Dichloromethane (0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol) and stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Analyze an aliquot by TLC or LC-MS. The carboxylic acid spot should completely disappear, replaced by a less polar spot corresponding to the acyl fluoride.

  • Coupling: Add Ethyl 3-amino-3-methylbutanoate (1.0 equiv, 1.0 mmol) to the activated mixture.

  • Reaction: Stir at room temperature for 12–24 hours. Due to the extreme steric hindrance, acyl fluoride couplings are highly selective but can be slow. If conversion is low after 12 hours, heat the sealed reaction to 60°C.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer meticulously with 1M KHSO4​ and saturated NaHCO3​ to remove residual fluorinated byproducts and salts. Dry and concentrate.

References

  • Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 - PubChem National Institutes of Health (NIH)[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters - ACS Publications[Link]

Sources

Comparative

Biological Activity Screening of Ethyl 3-Amino-3-Methylbutanoate Analogs: A Comparative Hit-to-Lead Guide

As drug discovery shifts toward more complex, sterically hindered scaffolds to overcome metabolic liabilities, β3,β3 -disubstituted amino acids have emerged as critical building blocks. Ethyl 3-amino-3-methylbutanoate (C...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward more complex, sterically hindered scaffolds to overcome metabolic liabilities, β3,β3 -disubstituted amino acids have emerged as critical building blocks. Ethyl 3-amino-3-methylbutanoate (CAS 85532-40-7) is a prime example, serving as a highly valued intermediate in the synthesis of 1[1],2[2], and soluble epoxide hydrolase (sEH) inhibitors within 3[3].

This guide provides an objective, data-driven comparison of Ethyl 3-amino-3-methylbutanoate against its less-substituted analogs, detailing the causality behind its superior performance and outlining self-validating experimental protocols for biological screening.

Structural Rationale & Comparative Profiling

The defining feature of Ethyl 3-amino-3-methylbutanoate is its gem-dimethyl group at the β -carbon[4]. In medicinal chemistry, this substitution pattern provides two distinct advantages over unbranched ( β -alanine) or mono-substituted ( β -aminobutanoate) analogs:

  • The Thorpe-Ingold Effect: The bulky methyl groups restrict the conformational flexibility of the carbon backbone, pre-organizing the molecule into a bioactive conformation that lowers the entropic penalty upon binding to target kinases.

  • Steric Shielding: The gem-dimethyl moiety physically blocks metabolic enzymes (e.g., Cytochrome P450s and proteases) from accessing adjacent labile bonds, drastically improving the compound's pharmacokinetic half-life.

Quantitative Data: Comparative Analog Performance

The following table summarizes the comparative biological and pharmacokinetic profile of β -amino acid analogs when integrated into a standardized PI3K inhibitor scaffold.

β -Amino Acid Building BlockSubstitution PatternTarget Kinase IC 50​ (nM)HLM t1/2​ (min)Thermodynamic Solubility ( μ g/mL)
Ethyl 3-amino-3-methylbutanoate β3,β3 -dimethyl12 ± 3> 12045
Ethyl 3-aminobutanoate β3 -monomethyl45 ± 84560
Ethyl 3-aminopropanoate Unsubstituted> 500< 1585

Data Interpretation: While the unsubstituted analog exhibits higher aqueous solubility, it suffers from rapid metabolic clearance and poor target affinity. The β3,β3 -dimethyl analog (Ethyl 3-amino-3-methylbutanoate) strikes the optimal balance, increasing target potency by over 40-fold while extending the microsomal half-life to over 2 hours.

Biological Activity Screening Workflow

To systematically evaluate derivatives synthesized from Ethyl 3-amino-3-methylbutanoate, we employ a hierarchical screening cascade. This ensures only compounds with validated target engagement and metabolic stability progress to in vivo models.

G A Library Synthesis (Ethyl 3-amino-3-methylbutanoate Analogs) B Primary Biochemical Screening (TR-FRET Kinase Assay) A->B High-Throughput Screening C Secondary Cellular Assays (Proliferation/Viability) B->C IC50 < 100 nM D ADME/Tox Profiling (HLM Metabolic Stability) C->D Cellular Efficacy Confirmed E Lead Optimization (In Vivo Efficacy Models) D->E t1/2 > 60 min

Figure 1: Hierarchical biological screening workflow for hit-to-lead optimization.

Experimental Methodologies (Self-Validating Systems)

As a standard of scientific integrity, the following protocols are designed not just as procedural steps, but as self-validating biochemical systems.

Protocol A: Primary Biochemical Screening via TR-FRET Kinase Assay

To evaluate the inhibitory potency (IC 50​ ) of the analogs against targets like PI3K or Cdc7, we utilize a5 assay[5].

Methodology:

  • Enzyme/Substrate Incubation: In a 384-well plate, combine 10 μ L of the purified kinase (e.g., PI3K α ), lipid substrate (PIP2), and the test analog (0.1 nM – 10 μ M).

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

    • Causality Check: The ATP concentration must be calibrated precisely to the enzyme's apparent Michaelis constant ( Km​ ). If ATP is saturated, weak competitive inhibitors binding to the ATP pocket will be masked. Operating at Km​ sensitizes the assay to identify true competitive binders.

  • Detection Phase: After a 60-minute incubation, add a Terbium (Tb)-labeled detection antibody and an Alexa Fluor® tracer[5].

    • Causality Check: Why use a Terbium donor? Terbium possesses a long fluorescence emission half-life (milliseconds). By introducing a 50-100 μ s time delay before signal acquisition, short-lived background auto-fluorescence from the test compounds decays entirely, yielding a pristine signal-to-noise ratio.

  • Self-Validation Control: Every assay plate must include a known potent inhibitor (e.g., 6) to calculate the Z'-factor[6]. A Z' value > 0.5 is strictly required for the plate data to be considered valid.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

To prove the steric shielding effect of the gem-dimethyl group, analogs are subjected to a Human Liver Microsome (HLM) stability assay.

Methodology:

  • Incubation Mixture: Combine 1 μ M of the test analog with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (Glucose-6-phosphate, NADP+, and Glucose-6-phosphate dehydrogenase).

    • Causality Check: Direct addition of NADPH is avoided because it degrades rapidly at 37°C. The regenerating system ensures a constant, steady-state supply of co-factors for Cytochrome P450 enzymes over the entire assay duration, preventing false-positive stability readings.

  • Quenching: At designated time points (0, 15, 30, 60, 120 minutes), extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard.

    • Causality Check: Cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity and extracting the remaining compound for accurate quantification.

  • Self-Validation Control: Verapamil (high clearance) and Dextromethorphan (low clearance) must be run in parallel. If Verapamil is not depleted by >80% within 30 minutes, the microsome batch is deemed enzymatically incompetent, and the assay is rejected.

References
  • NIH PubChem -4

  • Google Patents -1

  • Google Patents -2

  • Newcastle University Theses -3

  • Benchchem - 5

  • AACR Journals -6

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Anti-Peptide Antibodies with Small Molecule Compounds

For researchers and drug development professionals, the specificity of an anti-peptide antibody is paramount. An antibody that binds to unintended targets can lead to unreliable experimental data and potential off-target...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the specificity of an anti-peptide antibody is paramount. An antibody that binds to unintended targets can lead to unreliable experimental data and potential off-target effects in therapeutic applications. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against specific peptides, particularly with small molecule compounds.

The core principle of this guide is to empower you to design and execute self-validating experiments. We will delve into the "why" behind experimental choices, ensuring that you not only follow a protocol but also understand the intricate science of antibody-antigen interactions.

Section 1: The Foundation: Understanding Antibody Specificity and Cross-Reactivity

An antibody's specificity is its ability to distinguish between its intended target (the peptide immunogen) and other molecules.[1] Cross-reactivity occurs when an antibody binds to molecules other than its designated antigen, often due to structural similarities in the epitope.[2] When dealing with anti-peptide antibodies, this becomes critical as a small molecule compound could mimic the peptide's epitope, leading to a false-positive signal or unintended biological consequences.

Key Factors Influencing Cross-Reactivity:

  • Epitope Similarity: The degree of structural and chemical similarity between the peptide immunogen and the small molecule compound is the primary driver of cross-reactivity.

  • Antibody Affinity: High-affinity antibodies, while desirable for sensitivity, can sometimes exhibit broader cross-reactivity.

  • Assay Conditions: Factors such as pH, salt concentration, and temperature can influence the stringency of the antibody-antigen interaction and, consequently, the observed cross-reactivity.[3]

Conceptual Workflow: Specific vs. Cross-Reactive Binding

This diagram illustrates the fundamental difference between an antibody specifically binding to its target peptide and a cross-reactive event where the antibody also binds to a structurally similar small molecule.

cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody_S Anti-Peptide Antibody Peptide Target Peptide (Epitope) Antibody_S->Peptide High Affinity Binding Antibody_C Anti-Peptide Antibody Compound Small Molecule Compound Antibody_C->Compound Off-Target Binding Start Start: Peptide-Coated Microplate Well Step1 Step 1: Pre-incubate Antibody with varying concentrations of Small Molecule Compound Start->Step1 Step2 Step 2: Add Antibody-Compound mixture to the well Step1->Step2 Step3 Step 3: Incubate to allow binding competition Step2->Step3 Step4 Step 4: Wash to remove unbound components Step3->Step4 Step5 Step 5: Add Enzyme-conjugated Secondary Antibody Step4->Step5 Step6 Step 6: Wash again Step5->Step6 Step7 Step 7: Add Substrate and measure signal Step6->Step7 End End: Quantify Cross-Reactivity Step7->End

Caption: Workflow of a competitive ELISA to measure antibody cross-reactivity with a small molecule.

Detailed Protocol: Competitive ELISA

  • Plate Coating: Coat a 96-well microtiter plate with the target peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C. [4]2. Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature. [4]3. Competition Reaction: In separate tubes, pre-incubate a fixed concentration of the primary antibody with a serial dilution of the small molecule compound for at least 1 hour at room temperature. [4]4. Incubation: Add the antibody-compound mixtures to the peptide-coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate again and add a suitable substrate. Stop the reaction and measure the absorbance using a microplate reader. [4] Data Presentation: Competitive ELISA Results

Compound Concentration (nM)Absorbance (450 nm)% Inhibition
0 (No Competitor)1.500%
11.3510%
101.1225%
1000.7550%
10000.3080%
100000.1590%

From this data, an IC50 value (the concentration of the compound that inhibits 50% of the antibody binding) can be calculated to quantify the extent of cross-reactivity.

Western Blotting with Peptide/Compound Competition

Western blotting is a valuable tool for assessing antibody specificity in the context of a complex protein mixture. [2][5]A competition assay, where the antibody is pre-incubated with an excess of the peptide immunogen or the test compound, can confirm the specificity of the observed band. [6][7][8] Detailed Protocol: Peptide/Compound Competition for Western Blot

  • Protein Separation and Transfer: Separate your protein lysate using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for at least 1 hour.

  • Antibody Pre-incubation: Prepare three tubes:

    • Tube A: Primary antibody diluted in blocking buffer (No competitor).

    • Tube B: Primary antibody pre-incubated with a molar excess of the immunizing peptide (e.g., 5-10 µg of peptide per 1 µg of antibody) for 1-2 hours at room temperature. [9] * Tube C: Primary antibody pre-incubated with a molar excess of the small molecule compound for 1-2 hours at room temperature.

  • Membrane Incubation: Cut the membrane into strips and incubate each strip with one of the antibody preparations overnight at 4°C. [6]5. Washing and Detection: Wash the membrane strips and proceed with secondary antibody incubation and signal detection as you would for a standard Western blot.

Interpreting the Results:

  • Specific Band: The band corresponding to the target protein should be present in the "No Competitor" lane.

  • Peptide Competition: This band should disappear or be significantly reduced in the lane with the antibody pre-incubated with the immunizing peptide. [8]This confirms the antibody's specificity for the peptide sequence.

  • Compound Cross-Reactivity: If the band also disappears or is reduced in the lane with the antibody pre-incubated with the small molecule, it indicates cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity. [10][11]It is a highly sensitive method for characterizing antibody-antigen interactions and can be used to precisely measure cross-reactivity. [10][12] Conceptual Workflow: SPR for Cross-Reactivity

  • Immobilization: The anti-peptide antibody is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: The target peptide and the small molecule compound are injected sequentially over the sensor surface at various concentrations.

  • Binding Measurement: The instrument measures the change in the refractive index as the analyte binds to the immobilized antibody, providing real-time data on the interaction. [11]4. Kinetic Analysis: The association rate (ka), dissociation rate (kd), and affinity constant (KD) are calculated for both the peptide and the compound.

Data Presentation: SPR Kinetic Data

AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Target Peptide1.5 x 10^52.0 x 10^-41.3 x 10^-9
Compound X3.2 x 10^35.0 x 10^-21.6 x 10^-5
Compound YNo significant binding--

A significantly lower affinity (higher KD) for the compound compared to the peptide indicates low cross-reactivity. No binding indicates high specificity.

Section 3: Synthesizing the Data and Making Informed Decisions

A multi-faceted approach, utilizing a combination of the techniques described above, provides the most comprehensive assessment of antibody cross-reactivity.

  • Initial Screening: Competitive ELISA is an excellent high-throughput method for initial screening of multiple compounds.

  • Specificity Confirmation: Western blotting with a competition assay validates the antibody's specificity in a more complex biological sample.

  • Quantitative Kinetics: SPR offers precise, quantitative data on the binding affinity and kinetics of any potential cross-reactive interactions.

By rigorously evaluating the cross-reactivity of your anti-peptide antibodies, you can ensure the reliability and reproducibility of your research and make more confident decisions in your drug development pipeline. The investment in thorough validation upfront can save significant time and resources by preventing the pursuit of non-specific leads. [1]

References

  • Rockland Immunochemicals, Inc. Peptide Competition Assay (PCA) Protocol. [Link]

  • Aviva Systems Biology. Blocking Peptide Competition Protocol (BPCP). [Link]

  • Alomone Labs. Peptide blocking protocol for Western blotting (WB). [Link]

  • FabGennix. Western Blot/IHC Antigenic Peptide Competition Assay Protocol. [Link]

  • Reichert Technologies. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]

  • Cusabio. How to Validate An Antibody?. [Link]

  • ResearchGate. Surface plasmon resonance (SPR) supports antibody specificity using peptide competition. [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]

  • Biocompare. Best Practices for Antibody Validation. [Link]

  • PubMed. Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. [Link]

  • AntBio. Antibody Specificity Validation & Customization: Core Principles. [Link]

  • St John's Laboratory. Competitive ELISA protocol. [Link]

  • 2BScientific. Application Guides / ELISA Protocol. [Link]

  • Bio-Rad. Competitive ELISA Protocol. [Link]

  • ResearchGate. Influence of Small Molecule Property on Antibody Response. [Link]

  • arXiv.org. Influence of Small Molecule Property on Antibody Response. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • National Center for Biotechnology Information. Epitope alteration by small molecules and applications in drug discovery. [Link]

  • bioRxiv. A unified peptide array platform for antibody epitope binning, mapping, specificity and predictive off-target binding. [Link]

  • Eurofins Discovery. Target Binding Characterization. [Link]

  • ACS Publications. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. [Link]

  • Integral Molecular. Antibody Polyspecificity – Identify Off-Target Liabilities. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. [Link]

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Comparative

A Comparative Guide to the Synthesis of Ethyl 3-amino-3-methylbutanoate for Researchers and Drug Development Professionals

Introduction Ethyl 3-amino-3-methylbutanoate is a valuable β-amino acid ester, a class of compounds that are crucial building blocks in pharmaceutical and agrochemical development. Their incorporation into peptides enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-amino-3-methylbutanoate is a valuable β-amino acid ester, a class of compounds that are crucial building blocks in pharmaceutical and agrochemical development. Their incorporation into peptides enhances metabolic stability, and they are found in numerous biologically active natural products.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to Ethyl 3-amino-3-methylbutanoate, offering a critical evaluation of their efficiency, scalability, and practicality for research and development laboratories. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a clear comparison of their performance based on available data.

Methodology 1: The Ritter Reaction

The Ritter reaction is a classic and direct method for preparing N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[3][4] For the synthesis of Ethyl 3-amino-3-methylbutanoate, this typically involves the reaction of a suitable precursor that can generate a tert-amyl carbocation with a cyanide source, followed by hydrolysis.

Mechanistic Rationale

The reaction proceeds via the acid-catalyzed formation of a carbocation from an alkene or alcohol. This electrophilic intermediate is then attacked by the lone pair of electrons on the nitrogen atom of the nitrile, forming a stable nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the desired amide.[5] The choice of a strong acid is critical to facilitate the formation of the carbocation.

Workflow Diagram: Ritter Reaction

Caption: Workflow for the Ritter Reaction synthesis.

Experimental Protocol (Adapted from general Ritter reaction procedures)
  • Step 1: Carbocation Formation and Nitrile Addition: In a well-ventilated fume hood, a suitable tertiary alcohol or alkene is slowly added to a stirred solution of concentrated sulfuric acid at a low temperature (e.g., 0-10 °C). A nitrile, such as chloroacetonitrile, is then added dropwise, maintaining the low temperature.[5] The reaction is allowed to proceed for several hours until completion, monitored by TLC.

  • Step 2: Hydrolysis and Workup: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH solution) to hydrolyze the intermediate. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Step 3: Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-alkyl amide.

  • Step 4: Esterification: The resulting amino acid is then esterified using standard methods, such as reaction with ethanol in the presence of an acid catalyst (e.g., HCl or SOCl₂), to yield Ethyl 3-amino-3-methylbutanoate.

Performance and Considerations

The Ritter reaction is advantageous for its use of readily available starting materials.[6] However, it often requires harsh conditions, including the use of strong acids, and can generate significant amounts of salt byproducts during neutralization, which can complicate purification.[3] Yields can be variable depending on the specific substrate and conditions used.

Methodology 2: The Hofmann Rearrangement

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom.[7][8] This route involves the synthesis of 3,3-dimethylsuccinamide, followed by a Hofmann rearrangement to produce the desired β-amino acid, which is then esterified.

Mechanistic Rationale

The reaction begins with the deprotonation of the primary amide by a base, followed by reaction with bromine to form an N-bromoamide intermediate.[7][8] Further deprotonation generates a bromoamide anion, which undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[9][10] This isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[7] If the hydrolysis is performed in an alcohol solvent, a carbamate can be formed directly.[9]

Workflow Diagram: Hofmann Rearrangement

Caption: Workflow for the Hofmann Rearrangement synthesis.

Experimental Protocol (Adapted from general Hofmann rearrangement procedures)
  • Step 1: Amide Synthesis: Prepare the necessary starting amide, 3,3-dimethyl-butanediamide, from the corresponding dicarboxylic acid or its derivative.

  • Step 2: Hofmann Rearrangement: Dissolve the primary amide in a solution of sodium hydroxide in water. Cool the solution in an ice bath and slowly add a solution of bromine in sodium hydroxide. The reaction mixture is then heated to facilitate the rearrangement.[8]

  • Step 3: Isolation of Amino Acid: After the reaction is complete, the mixture is acidified to precipitate the amino acid, which can be collected by filtration.

  • Step 4: Esterification: The isolated amino acid is then esterified by refluxing with ethanol and a catalytic amount of strong acid (e.g., sulfuric acid or gaseous HCl) to produce Ethyl 3-amino-3-methylbutanoate.

Performance and Considerations

The Hofmann rearrangement is a reliable method, but it involves the use of hazardous reagents like bromine.[11] The reaction conditions need to be carefully controlled to avoid side reactions. Alternative, milder reagents such as N-bromosuccinimide (NBS) can also be employed.[9] The multi-step nature of this route, starting from a dicarboxylic acid, may result in a lower overall yield compared to more direct methods.

Methodology 3: Strecker Synthesis of β-Amino Acids

The Strecker synthesis is a versatile method for producing amino acids from aldehydes or ketones.[12][13] A modified version can be adapted for β-amino acid synthesis, although it is more commonly used for α-amino acids. This would involve a multi-step process starting from a suitable keto-ester.

Mechanistic Rationale

The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and cyanide.[14] An imine is formed in situ, which is then attacked by the cyanide nucleophile to form an α-aminonitrile.[15] Subsequent hydrolysis of the nitrile group yields the amino acid.[12] For a β-amino acid, a suitable starting material with the carbonyl group in the appropriate position relative to the eventual ester group is required.

Workflow Diagram: Strecker Synthesis

Caption: Workflow for the Strecker Synthesis approach.

Experimental Protocol (Conceptual)
  • Step 1: Imine Formation: A suitable β-keto ester is reacted with ammonia or an ammonium salt (e.g., ammonium chloride) to form the corresponding imine.[12]

  • Step 2: Cyanide Addition: A cyanide source, such as sodium cyanide or trimethylsilyl cyanide, is added to the reaction mixture to form the aminonitrile.[16] This step must be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of cyanide.

  • Step 3: Nitrile Hydrolysis: The resulting aminonitrile is hydrolyzed using a strong acid (e.g., HCl) or base to convert the nitrile group into a carboxylic acid.

  • Step 4: Esterification: The final β-amino acid is esterified to yield Ethyl 3-amino-3-methylbutanoate.

Performance and Considerations

The Strecker synthesis is a powerful tool for amino acid synthesis, but its adaptation for β-amino acids can be complex.[14] The use of highly toxic cyanides is a significant drawback, requiring stringent safety protocols. The multi-step nature of the process can also impact the overall yield.

Comparative Analysis

Parameter Ritter Reaction Hofmann Rearrangement Strecker Synthesis
Starting Materials Tertiary alcohols, alkenes, nitrilesPrimary amidesβ-Keto esters, ammonia, cyanide
Key Reagents Strong acids (e.g., H₂SO₄)Bromine, NaOHCyanide (e.g., NaCN, HCN)
Number of Steps Fewer (potentially one-pot to amide)MultipleMultiple
Key Advantages Direct, uses simple starting materials[6]Well-established, reliableVersatile for various amino acids
Key Disadvantages Harsh conditions, salt waste[3]Use of hazardous bromine, multi-stepHighly toxic cyanide, multi-step
Scalability ModerateGoodModerate (safety concerns)

Conclusion and Recommendations

The choice of synthetic route for Ethyl 3-amino-3-methylbutanoate depends heavily on the specific requirements of the laboratory, including available equipment, safety infrastructure, and desired scale.

  • The Ritter Reaction offers a more direct approach but necessitates careful handling of strong acids and management of waste streams.

  • The Hofmann Rearrangement is a classic and robust method but involves multiple steps and the use of hazardous bromine.

  • The Strecker Synthesis , while highly versatile, is the most hazardous due to the use of cyanide and is likely more complex to adapt for this specific β-amino acid.

For laboratories prioritizing safety and seeking to avoid highly toxic reagents, the Hofmann rearrangement with careful handling of bromine may be the most suitable option, despite its multi-step nature. For process chemists looking for a more direct route and equipped to handle strong acids, the Ritter reaction could be more efficient. Newer, catalytic methods such as asymmetric conjugate additions are also emerging as powerful, atom-economical alternatives for the synthesis of chiral β-amino esters and should be considered for future research and development.[2][17][18]

References

  • Wikipedia. (2024). Hofmann rearrangement. Retrieved from [Link]

  • Hilaris. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Wikipedia. (2024). Ritter reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Hofmann Rearrangement. Retrieved from [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Chemist Wizards. (2026). Hoffmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Strecker amino acid synthesis. Retrieved from [Link]

  • PMC. (n.d.). Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Molyday. (n.d.). Amino Acid Synthesis - Strecker. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Navigating the Reactivity of Substituted β-Enaminoesters: A DFT-Informed Perspective

In the intricate world of organic synthesis, β-enaminoesters stand out as remarkably versatile building blocks. Their value lies in a unique electronic structure that bestows upon them a dual reactivity profile, enabling...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis, β-enaminoesters stand out as remarkably versatile building blocks. Their value lies in a unique electronic structure that bestows upon them a dual reactivity profile, enabling them to act as both nucleophiles and electrophiles. This chameleon-like behavior makes them prized intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, which form the backbone of many pharmaceuticals and biologically active compounds. The reactivity of these molecules, however, is not static; it can be finely tuned by the judicious placement of substituents. Understanding and predicting the impact of these substituents is paramount for designing efficient and selective synthetic routes.

This guide provides an in-depth comparison of the reactivity of substituted β-enaminoesters, leveraging the predictive power of Density Functional Theory (DFT) studies. We will move beyond a simple recitation of facts to explore the underlying electronic principles that govern their behavior in key reactions. For researchers, scientists, and professionals in drug development, this guide will serve as a practical framework for anticipating how structural modifications will influence reaction outcomes, thereby accelerating the design of novel molecular entities.

The Decisive Role of Substituents: A Theoretical Overview

The reactivity of a β-enaminoester is fundamentally controlled by the electron density distribution across its conjugated system. This distribution is, in turn, highly sensitive to the electronic nature of the substituents attached to the nitrogen atom and the aromatic rings. DFT provides a powerful lens through which we can visualize and quantify these effects. Key parameters derived from DFT calculations, such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), atomic charges, and activation energy barriers (ΔG‡), offer invaluable insights into the reactivity trends.

Generally, electron-donating groups (EDGs) increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better nucleophile. Conversely, electron-withdrawing groups (EWGs) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing its electrophilicity.[1] The interplay of these effects dictates the preferred reaction pathway.

Comparative Reactivity Analysis: Michael Additions and Cycloadditions

Let's delve into two of the most important reaction classes for β-enaminoesters: Michael (or conjugate) additions, where they act as nucleophiles, and aza-Diels-Alder reactions, where they can function as heterodienes.

β-Enaminoesters as Nucleophiles: The Michael Addition

In the Michael reaction, the nucleophilic β-carbon of the enaminoester attacks an electron-poor alkene, known as a Michael acceptor.[2][3] The efficiency of this reaction is directly related to the nucleophilicity of the β-carbon.

Substituents on the nitrogen atom and any associated aromatic rings play a crucial role in modulating this nucleophilicity. EDGs on the nitrogen or a para-position of an N-aryl substituent will increase the electron density at the β-carbon, thereby accelerating the Michael addition. Conversely, EWGs will decrease the electron density, retarding the reaction.

Substituent (R) on N-ArylElectronic EffectPredicted Impact on Michael Addition Rate
-OCH₃Electron-DonatingIncrease
-CH₃Electron-DonatingIncrease
-HNeutralBaseline
-ClWeakly Electron-WithdrawingDecrease
-NO₂Strongly Electron-WithdrawingSignificant Decrease

This table illustrates the expected qualitative trends based on fundamental electronic principles. The precise quantitative impact would be determined by DFT calculations of the activation barriers.

The following diagram illustrates the general workflow for a computational study aimed at comparing the reactivity of substituted β-enaminoesters in a Michael addition.

cluster_0 Computational Workflow for Reactivity Comparison start Define a series of substituted β-enaminoesters (e.g., varying R) geom_opt Geometry optimization of reactants, products, and transition states (e.g., B3LYP/6-31G(d)) start->geom_opt Step 1 freq_calc Frequency calculations to confirm stationary points and obtain thermodynamic data geom_opt->freq_calc Step 2 activation_energy Calculate activation energies (ΔG‡) for each substituent freq_calc->activation_energy Step 3 comparison Compare ΔG‡ values to establish the reactivity trend activation_energy->comparison Step 4 conclusion Correlate electronic properties of substituents with reactivity comparison->conclusion Step 5

Caption: A typical DFT workflow for comparing the reactivity of substituted compounds.

β-Enaminoesters as Heterodienes: The Aza-Diels-Alder Reaction

β-Enaminoesters can also participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, where they act as a 4π-electron component (a heterodiene).[4] In these reactions, the electronic nature of the substituents influences both the reaction rate and, in some cases, the regioselectivity.

For a "normal-electron-demand" aza-Diels-Alder reaction, where the β-enaminoester (diene) reacts with an electron-poor dienophile, EDGs on the enaminoester will raise its HOMO energy, decrease the HOMO-LUMO gap with the dienophile, and thus accelerate the reaction.[1] Conversely, for an "inverse-electron-demand" reaction with an electron-rich dienophile, EWGs on the β-enaminoester would be activating.

Substituent (R) on N-ArylElectronic EffectPredicted Impact on Normal-Demand Aza-Diels-Alder Rate
-OCH₃Electron-DonatingIncrease
-CH₃Electron-DonatingIncrease
-HNeutralBaseline
-ClWeakly Electron-WithdrawingDecrease
-NO₂Strongly Electron-WithdrawingSignificant Decrease

This table outlines the expected qualitative trends for a normal-electron-demand cycloaddition. DFT calculations are essential for quantifying these effects and predicting outcomes in more complex systems.

The general mechanism for aza-Diels-Alder reaction of a β-enaminoester is depicted below.

cluster_1 Aza-Diels-Alder Mechanism reactants β-Enaminoester (Diene) + Dienophile ts Transition State reactants->ts [4+2] Cycloaddition product Cycloadduct ts->product Formation of new C-C and C-N bonds

Caption: General mechanism of an aza-Diels-Alder reaction involving a β-enaminoester.

Experimental and Computational Protocols: A Self-Validating System

To ensure the reliability of the insights presented, it is crucial to ground our theoretical predictions in robust experimental and computational methodologies.

Experimental Protocol: Synthesis of Substituted β-Enaminoesters

A general and widely used method for the synthesis of β-enaminoesters is the direct condensation of a β-ketoester with a primary amine.[5]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired β-ketoester (1.0 eq.) in a suitable solvent, such as toluene or ethanol.

  • Amine Addition: Add the substituted primary amine (1.0-1.2 eq.) to the solution.

  • Catalysis (Optional but Recommended): While the reaction can proceed thermally, a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid can significantly accelerate the reaction.[5]

  • Reaction Conditions: The reaction mixture is typically heated to reflux. The removal of water, often achieved using a Dean-Stark apparatus when in toluene, drives the equilibrium towards the product.

  • Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

  • Characterization: The structure and purity of the synthesized β-enaminoester are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Computational Protocol: DFT Calculations of Reactivity

The following protocol outlines a standard approach for computationally investigating the reactivity of substituted β-enaminoesters.

Step-by-Step Methodology:

  • Structure Building: Construct the 3D structures of the reactants (substituted β-enaminoester and the reaction partner), transition states, and products using a molecular modeling program.

  • Geometry Optimization: Perform full geometry optimizations of all structures. A commonly used and reliable level of theory for such systems is the B3LYP functional with the 6-31G(d) basis set.[6] For systems where dispersion forces are expected to be important, a dispersion-corrected functional like ωB97XD may be more appropriate.[7]

  • Frequency Calculations: Conduct frequency calculations at the same level of theory as the optimization. This step serves two purposes:

    • To confirm that the optimized structures are true minima (no imaginary frequencies) or first-order saddle points (for transition states, exactly one imaginary frequency).

    • To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Modeling: To better mimic experimental conditions, single-point energy calculations can be performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, with the experimental solvent.

  • Energy Analysis: Calculate the Gibbs free energy of activation (ΔG‡) by subtracting the sum of the Gibbs free energies of the reactants from the Gibbs free energy of the transition state. The reaction is considered thermodynamically favorable if the Gibbs free energy of reaction (ΔG_rxn) is negative.

  • FMO Analysis: Analyze the energies and spatial distributions of the HOMO and LUMO of the reactants to rationalize the observed reactivity trends based on Frontier Molecular Orbital theory.

Conclusion

The reactivity of β-enaminoesters is a finely tunable parameter, heavily influenced by the electronic nature of their substituents. As we have seen, a combination of fundamental organic chemistry principles and modern computational tools like DFT allows for a deep and predictive understanding of these effects. Electron-donating groups generally enhance their nucleophilicity for reactions like the Michael addition and their reactivity as dienes in normal-electron-demand cycloadditions. Conversely, electron-withdrawing groups favor their role as electrophiles.

For researchers in drug discovery and organic synthesis, the ability to computationally screen substituted analogs before embarking on lengthy synthetic campaigns is a significant advantage. The protocols and principles outlined in this guide provide a solid foundation for leveraging DFT to rationalize experimental observations and, more importantly, to guide the design of new, more efficient, and selective chemical transformations.

References

  • Theoretical and Experimental Study of the Regioselectivity of Michael Additions. Faculty Sites. [Link]

  • Spectroscopy, Substituent Effects, and Reaction Mechanisms. IntechOpen. [Link]

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  • DFT/B3LYP Study of the Substituent Effect on the Reaction Enthalpies of the Individual Steps of Single Electron Transfer−Proton Transfer and Sequential Proton Loss Electron Transfer Mechanisms of Phenols Antioxidant Action. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 3-amino-3-methylbutanoate proper disposal procedures

As a Senior Application Scientist, I understand that managing chemical logistics and safety is just as critical as the synthetic workflows themselves. Ethyl 3-amino-3-methylbutanoate (often utilized as a foundational bui...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing chemical logistics and safety is just as critical as the synthetic workflows themselves. Ethyl 3-amino-3-methylbutanoate (often utilized as a foundational building block in peptide synthesis and drug discovery) presents specific handling and disposal challenges due to its dual functional groups: a primary amine and an ethyl ester.

This guide provides a self-validating, field-proven protocol for the safe handling, accumulation, and disposal of Ethyl 3-amino-3-methylbutanoate, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards and optimal laboratory safety.

Chemical Profile & Hazard Stratification

Before designing a disposal protocol, we must establish the physicochemical boundaries of the compound. Ethyl 3-amino-3-methylbutanoate exists primarily in two forms: the free base (CAS: 85532-42-9) and the hydrochloride salt (CAS: 85532-40-7)[1][2]. The free base is highly basic and corrosive, while the HCl salt is slightly more stable but still an irritant.

Table 1: Physicochemical and GHS Hazard Summary

Property / MetricValue / DescriptionOperational Implication
CAS Numbers 85532-42-9 (Free Base) 85532-40-7 (HCl Salt)Ensure SDS matches the specific salt form used in your inventory[1][2].
Molecular Formula C₇H₁₅NO₂Low molecular weight aliphatic amino ester; highly soluble in organic solvents[2].
GHS Classification Danger (H314) Causes severe skin burns and eye damage. Requires strict PPE (gloves, goggles, face shield)[2].
Sewer Eligibility Strictly Prohibited Aliphatic amines and esters must never be discharged to sanitary sewers due to aquatic toxicity and pH disruption[3][4].

Mechanistic Causality: The "Why" Behind the Protocol

In chemical waste management, blindly following rules without understanding the underlying chemistry leads to catastrophic failures (e.g., pressurized waste containers bursting).

Ethyl 3-amino-3-methylbutanoate contains both a nucleophilic/basic amine and an electrophilic/hydrolyzable ester.

  • Acid/Base Reactivity: If the free base is disposed of in a waste carboy containing concentrated inorganic acids (e.g., HCl, H₂SO₄), a highly exothermic neutralization reaction will occur, potentially boiling the solvent and rupturing the container.

  • Hydrolysis Risk: If mixed with aqueous basic waste, the ethyl ester undergoes rapid saponification (hydrolysis). This side reaction generates 3-amino-3-methylbutanoic acid and ethanol. The generation of ethanol increases the Volatile Organic Compound (VOC) vapor pressure inside sealed Satellite Accumulation Area (SAA) containers.

Reactivity Ester Ethyl 3-amino-3-methylbutanoate (Amino Ester Waste) Hydrolysis Saponification / Hydrolysis Ester->Hydrolysis Water Incompatible Aqueous Base (Improper Mixing) Water->Hydrolysis Acid 3-amino-3-methylbutanoate salt (Aqueous) Hydrolysis->Acid Ethanol Ethanol Generation (Increases Vapor Pressure!) Hydrolysis->Ethanol

Fig 1: Hydrolysis pathway demonstrating why amino esters must be segregated from aqueous basic waste.

Operational Disposal Plan: Step-by-Step Methodology

To prevent the mechanistic failures outlined above, implement the following RCRA-compliant "cradle-to-grave" disposal methodology.

Phase 1: Point-of-Generation Preparation

Objective: Safely transition the chemical from the reaction vessel to the waste container without exposure.

  • Engineering Controls: Conduct all transfers inside a certified chemical fume hood.

  • PPE Verification: Don nitrile gloves (double-gloving recommended for the free base due to H314 corrosivity)[2], a flame-resistant lab coat, and splash goggles.

  • Solvent Quenching: If the compound is unreacted in a reaction mixture, ensure it is fully quenched and at room temperature before transferring to a waste receptacle.

Phase 2: Satellite Accumulation Area (SAA) Management

Objective: Store waste temporarily in the lab while preventing incompatible chemical reactions.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass waste container. Do not use metal containers, as the amine functionality can corrode certain metals over time.

  • Segregation: Place the waste in the "Non-Halogenated Organic Waste" stream.

    • Critical Exclusion: Do NOT mix with strong oxidizers (e.g., peroxides, nitrates) or concentrated acids.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Check the boxes for "Corrosive" and "Toxic". Write the full chemical name—Ethyl 3-amino-3-methylbutanoate—no abbreviations or structural formulas are legally permitted by the EPA.

  • Venting: Keep the container closed with a secure, leak-proof cap at all times unless actively adding waste. If you suspect trace hydrolysis and ethanol generation, use a vented cap designed for HPLC waste systems to prevent pressure accumulation.

Phase 3: Central Accumulation & Final Disposition

Objective: Legally transfer liability and physically remove the hazard from the facility.

  • Manifesting: Once the SAA container is full (or reaches the 1-year time limit, depending on local jurisdiction), submit a waste pickup request to your Environmental Health and Safety (EHS) department[3][5].

  • EHS Transfer: EHS will move the container to the Central Accumulation Area (CAA).

  • Final Destruction: The waste will be shipped via a licensed vendor to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF), where it is typically destroyed via high-temperature incineration.

DisposalWorkflow Gen 1. Waste Generation (Fume Hood Transfer) SAA 2. Satellite Accumulation (SAA) Segregate from Acids/Oxidizers Gen->SAA Label 3. RCRA Labeling Mark as 'Corrosive/Toxic' SAA->Label CAA 4. EHS Pickup & CAA Transfer (Manifest Generation) Label->CAA Disp 5. Licensed TSDF Disposal (High-Temp Incineration) CAA->Disp

Fig 2: Step-by-step logistical workflow for amino ester hazardous waste disposal.

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, immediate and calculated action is required due to the H314 (severe skin burns) classification[2].

  • Evacuate & Isolate: Clear personnel from the immediate vicinity.

  • Neutralization (If Free Base): Do not use water, which will spread the corrosive liquid. Instead, apply a weak, solid acid spill kit (e.g., sodium bisulfate or citric acid-based absorbents) to neutralize the amine safely without violent exotherms.

  • Absorption: Cover the neutralized spill with an inert absorbent like vermiculite or dry sand.

  • Collection: Sweep the absorbed material using non-sparking tools into a heavy-duty hazardous waste bag (minimum 3 mil thick)[5].

  • Disposal: Label the bag as "Hazardous Waste - Spill Debris containing Ethyl 3-amino-3-methylbutanoate" and request an immediate EHS pickup[3].

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 - PubChem." U.S. National Library of Medicine. Available at:[Link]

  • Vanderbilt University Environmental Health and Safety (VEHS). "Laboratory Guide for Managing Chemical Waste." Vanderbilt University. Available at:[Link]

  • Uniformed Services University (USU). "Hazardous Waste Management Instruction 4139." USU Environmental Health & Safety. Available at:[Link]

  • Towson University. "Hazardous Waste Management Procedures." Towson University EHS. Available at:[Link]

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Handling

Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-amino-3-methylbutanoate

In modern research and development, particularly within the pharmaceutical and chemical industries, the safe handling of novel chemical entities is paramount. Ethyl 3-amino-3-methylbutanoate, a key building block in orga...

Author: BenchChem Technical Support Team. Date: March 2026

In modern research and development, particularly within the pharmaceutical and chemical industries, the safe handling of novel chemical entities is paramount. Ethyl 3-amino-3-methylbutanoate, a key building block in organic synthesis, requires meticulous adherence to safety protocols due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans, to ensure the safety of laboratory personnel.

Hazard Analysis of Ethyl 3-amino-3-methylbutanoate

Understanding the specific hazards associated with Ethyl 3-amino-3-methylbutanoate is the foundation of a robust safety plan. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a corrosive substance.[1][2]

Primary Hazards:

  • H314: Causes severe skin burns and eye damage. [1][2] Contact with the skin or eyes can lead to irreversible tissue damage.[3]

  • Corrosive to the respiratory tract: Inhalation of vapors or aerosols may cause irritation and burns to the respiratory system.[3][4]

The causality behind these hazards lies in the chemical's reactivity. As an amino ester, it can act as a base, readily reacting with moisture on the skin, in the eyes, or in the respiratory tract to cause caustic injury. The severity of the damage is dependent on the concentration of the chemical and the duration of contact.[2]

Key Safety Data Summary

PropertyValueSource
GHS Classification Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1[3]
Signal Word Danger[1][2][3]
Hazard Statements H314: Causes severe skin burns and eye damage[1][2]
Molecular Formula C7H15NO2[1]
Molecular Weight 145.20 g/mol [1]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with handling Ethyl 3-amino-3-methylbutanoate. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

dot

Caption: PPE Selection Workflow for Handling Ethyl 3-amino-3-methylbutanoate.

2.1. Eye and Face Protection

  • Minimum Requirement: For handling small quantities (<10g) with low splash potential, safety glasses with side shields are the minimum requirement.

  • Splash Hazard: When working with larger quantities or when there is a significant risk of splashing, chemical splash goggles must be worn.[5] For maximum protection, a face shield should be used in conjunction with splash goggles.[6][7][8]

2.2. Hand Protection

The selection of appropriate gloves is critical to prevent skin contact. Given the corrosive nature of Ethyl 3-amino-3-methylbutanoate, the glove material must be resistant to this chemical.

  • Glove Inspection and Donning: Always inspect gloves for any signs of degradation, punctures, or tears before use. It is best practice to double-glove to provide an additional layer of protection.

  • Glove Removal: Use the proper technique to remove gloves to avoid contaminating your hands. Peel one glove off by turning it inside out, then use the clean hand to remove the other glove in the same manner.

2.3. Body Protection

  • Laboratory Coat: A standard laboratory coat should be worn at all times to protect against minor spills and contamination.

  • Chemical-Resistant Apron: When handling larger volumes or when there is a significant splash hazard, a chemical-resistant apron should be worn over the laboratory coat.[5][6]

2.4. Respiratory Protection

  • Engineering Controls: All handling of Ethyl 3-amino-3-methylbutanoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[3][6]

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, appropriate respiratory protection, such as a respirator with an organic vapor cartridge, may be necessary.[9]

Operational Plan: A Step-by-Step Guide for Safe Handling

This section outlines a standard operating procedure for a common laboratory task: weighing and dissolving Ethyl 3-amino-3-methylbutanoate.

dot

Experimental_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup Prep 1. Prepare Work Area - Ensure fume hood is operational - Gather all necessary equipment and reagents Don_PPE 2. Don Appropriate PPE (Refer to PPE Selection Workflow) Prep->Don_PPE Weigh 3. Weighing - Tare balance with weigh boat - Carefully dispense the required amount of Ethyl 3-amino-3-methylbutanoate Don_PPE->Weigh Dissolve 4. Dissolution - Place weigh boat in the reaction vessel - Slowly add solvent to dissolve the compound Weigh->Dissolve Clean_Area 5. Decontaminate Work Area - Wipe down all surfaces with an appropriate solvent Dissolve->Clean_Area Doff_PPE 6. Doff PPE - Remove and dispose of gloves properly - Remove lab coat Clean_Area->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for handling Ethyl 3-amino-3-methylbutanoate.

3.1. Preparation

  • Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including the chemical container, weigh boat, spatula, and the reaction vessel with the chosen solvent.

  • Don PPE: Based on the risk assessment, don the appropriate PPE as outlined in the workflow diagram above.

3.2. Weighing and Dissolution

  • Weighing: Place a clean weigh boat on the analytical balance and tare it. Carefully dispense the desired amount of Ethyl 3-amino-3-methylbutanoate into the weigh boat.

  • Transfer: Carefully transfer the weigh boat containing the chemical to the reaction vessel inside the fume hood.

  • Dissolution: Slowly add the solvent to the reaction vessel to dissolve the compound. Be mindful of any potential exothermic reactions.

3.3. Post-Procedure Cleanup

  • Decontamination: Once the procedure is complete, decontaminate the work area by wiping down all surfaces with an appropriate solvent.

  • Doff PPE: Remove and dispose of gloves as previously described. Remove the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water.

Spill and Disposal Plan

4.1. Spill Response

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Minor Spill (contained within the fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, neutralize the spill with a suitable agent for amines, such as sodium bisulfate.[10]

    • Absorb the neutralized mixture with an inert material like vermiculite or sand.[11][12]

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water.[13]

  • Major Spill (outside of the fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact the institution's emergency response team or environmental health and safety office.

    • Provide them with the Safety Data Sheet (SDS) for Ethyl 3-amino-3-methylbutanoate.

4.2. Waste Disposal

All waste containing Ethyl 3-amino-3-methylbutanoate must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.[14][15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "Ethyl 3-amino-3-methylbutanoate".

  • Neutralization (if permissible by institutional policy): For aqueous waste streams, neutralization may be an option. Slowly add a weak acid, such as citric acid, to the waste container while stirring in a fume hood.[11][12] Monitor the pH until it is between 6 and 8.

  • Disposal: Arrange for the disposal of the hazardous waste through the institution's approved waste management program.[14][16] Do not pour any waste containing this chemical down the drain.[16]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle Ethyl 3-amino-3-methylbutanoate, fostering a secure and productive laboratory environment.

References

  • PubChem. (n.d.). Ethyl 3-amino-3-methylbutanoate. National Center for Biotechnology Information.
  • BLD Pharmatech. (n.d.). Ethyl 3-amino-3-methylbutanoate hydrochloride. Sigma-Aldrich.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Ethyl 3-aminocrotonate.
  • Brandeis University. (n.d.). Chemical Waste Disposal Guidelines.
  • ECHEMI. (n.d.). Ethyl 3-aMino-3-Methylbutanoate.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Godavari Biorefineries Ltd. (n.d.). Material Safety Data Sheet - Ethyl-3-Aminocrotonate.
  • BenchChem. (2025, December). Personal protective equipment for handling Ethyl 3-oxo-2-phenylbutanoate.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory.
  • The University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide.
  • Nelson-Jameson. (n.d.). MICROFLEX® 93-260 Nitrile/Neoprene Disposable Gloves, Chemical Resistant, 7 Mil, Green, Powder-Free, 50 Each/Box.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • University of California, Santa Barbara. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety.
  • HSE Training. (2024, February 20). Working Safely With Corrosives.
  • The University of British Columbia. (2015, November 3). Spill Clean up Procedure. Safety & Risk Services.
  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. NMSU Safety.
  • Environmental Compliance Solutions. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • The University of Arizona. (2015, July 17). Corrosives Hazard Class Standard Operating Procedure. Research Laboratory & Safety Services.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Mykin Inc. (n.d.). Rubber Chemical Resistance Chart.
  • University of California, Berkeley. (n.d.). SPILL CLEANUP QUICK REFERENCE.

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